Hematoporphyrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKRXESVMDBTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030645, DTXSID00864508 | |
| Record name | Hematoporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14459-29-1, 136752-88-0 | |
| Record name | Hematoporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Photosan 3 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEMATOPORPHYRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |
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| Record name | HEMATOPORPHYRIN | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Hematoporphyrin | |
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| Record name | Haematoporphyrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |
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| Record name | HEMATOPORPHYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical and Photochemical Properties of Hematoporphyrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin (Hp) and its derivatives are porphyrin-based photosensitizers that have been extensively studied and utilized in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[1][2] The therapeutic efficacy of Hp in PDT is intrinsically linked to its photophysical and photochemical properties. Upon activation by light of a specific wavelength, Hp transitions to an excited state, initiating a cascade of events that ultimately leads to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cellular damage and death.[1][3] This guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound, detailed experimental protocols for their measurement, and a review of the key signaling pathways implicated in its mechanism of action.
Photophysical Properties
The photophysical properties of a photosensitizer govern its ability to absorb light and populate the excited states necessary for photochemical reactions. Key parameters for this compound include its absorption and fluorescence characteristics, as well as the quantum yields and lifetimes of its excited states.
Absorption and Fluorescence Spectra
This compound exhibits a characteristic absorption spectrum with an intense Soret band in the near-UV region and four weaker Q-bands in the visible region.[4][5] The absorption maxima can be influenced by the solvent, pH, and aggregation state of the porphyrin molecules. The fluorescence emission spectrum is typically a mirror image of the Q-band absorption spectrum.
Table 1: Absorption and Fluorescence Maxima of this compound
| Property | Wavelength (nm) | Solvent/Conditions | Reference |
| Soret Band (Absorption) | ~400 | Ethanolic Solution | [4] |
| Q-Bands (Absorption) | ~500, 535, 570, 620 | Ethanolic Solution | [4] |
| Fluorescence Emission | ~615, 675 | Various | [6] |
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state. These parameters are crucial for understanding the competition between radiative (fluorescence) and non-radiative (intersystem crossing, internal conversion) decay pathways.
Table 2: Fluorescence Quantum Yield and Lifetime of this compound and its Derivatives
| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Solvent/Conditions | Reference |
| This compound Derivative (HpD) | ~0.013 | - | - | [7] |
| This compound Derivative (in cells) | - | 5.5 ± 1.2 | In MAT-LyLu rat prostate adenocarcinoma cells | |
| This compound Derivative (in cells) | - | 7.8 ± 0.5 (620-645 nm) | In MAT-LyLu rat prostate adenocarcinoma cells |
Note: Data for this compound itself is often presented as part of studies on its derivatives, like HpD.
Photochemical Properties
The photochemical properties of this compound are central to its function in PDT. The key photochemical event is the generation of singlet oxygen upon light activation.
Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of singlet oxygen production by a photosensitizer. It is a critical parameter for predicting the photodynamic efficacy. The ΦΔ of this compound is highly dependent on its aggregation state and the surrounding microenvironment.
Table 3: Singlet Oxygen Quantum Yield of this compound and its Derivatives
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions | Reference |
| This compound IX (free-base) | 0.44 - 0.85 | Various solvents | [8] |
| This compound Derivative (HpD) (free-base) | 0.44 - 0.85 | Various solvents | [8] |
Experimental Protocols
Accurate characterization of the photophysical and photochemical properties of this compound requires standardized experimental protocols.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum of this compound and identify the wavelengths of maximum absorption (λmax).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) of a known concentration. Dilute the stock solution to obtain a series of concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0). A blank sample containing only the solvent should also be prepared.[9]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the blank solvent in both the sample and reference cuvette holders.[9]
-
Place the this compound solution in the sample cuvette.
-
Scan the absorbance over a desired wavelength range (e.g., 300-700 nm).
-
Identify the wavelengths of maximum absorbance for the Soret and Q-bands.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum, excitation spectrum, and relative fluorescence quantum yield of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[10]
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector.
-
Measurement:
-
Emission Spectrum: Set the excitation wavelength to one of the absorption maxima (e.g., the Soret band) and scan the emission wavelength range.
-
Excitation Spectrum: Set the emission wavelength to the maximum of the fluorescence peak and scan the excitation wavelength range. The resulting spectrum should resemble the absorption spectrum.
-
Relative Quantum Yield: The fluorescence quantum yield can be determined using a comparative method with a standard of known quantum yield (e.g., Rhodamine 6G).[11] The integrated fluorescence intensities and absorbances of the sample and the standard are measured under identical experimental conditions.
-
Singlet Oxygen Quantum Yield Determination (using DPBF)
Objective: To quantify the singlet oxygen generation efficiency of this compound.
Methodology:
-
Principle: This method relies on the chemical trapping of singlet oxygen by 1,3-diphenylisobenzofuran (DPBF), which results in a decrease in DPBF's absorbance at approximately 415 nm.[12][13]
-
Sample Preparation: Prepare a solution containing this compound and DPBF in a suitable solvent (e.g., methanol, DMSO). A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal) is used for comparison.[12] All solutions should be prepared in the dark.[14]
-
Instrumentation: A UV-Vis spectrophotometer and a light source (e.g., a laser or filtered lamp) for irradiating the sample at a wavelength absorbed by the photosensitizer.
-
Measurement:
-
Measure the initial absorbance of the solution at the DPBF absorption maximum (~415 nm).
-
Irradiate the solution for specific time intervals.
-
After each irradiation period, record the absorbance of DPBF.
-
Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time 't' (ln(A₀/Aₜ)) versus the irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching.
-
The singlet oxygen quantum yield of this compound is calculated by comparing its DPBF bleaching rate to that of the reference photosensitizer under identical conditions.[12]
-
Mandatory Visualizations
Jablonski Diagram of this compound
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
Experimental Workflow for In Vitro Photodynamic Therapy
Caption: A typical experimental workflow for in vitro photodynamic therapy studies.
PI3K/AKT/mTOR Signaling Pathway in PDT-Induced Cell Death
Caption: Simplified diagram of the PI3K/AKT/mTOR pathway inhibited by Hp-PDT.[15][16][17][18][19]
Signaling Pathways in this compound-Mediated Photodynamic Therapy
The cellular response to this compound-mediated PDT is complex, involving the modulation of various signaling pathways that ultimately determine the cell's fate. One of the key pathways affected is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[15][16][17][18][19] Studies have shown that Hp-PDT can downregulate the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell migration in cancer cells.[3] The generation of ROS by Hp-PDT is believed to be a primary trigger for the modulation of these signaling cascades. The destruction of the tumor microvasculature is another important mechanism of action for this compound-based PDT.[20]
Conclusion
This technical guide has provided a detailed overview of the essential photophysical and photochemical properties of this compound, which are fundamental to its application in photodynamic therapy. The provided tables summarize key quantitative data, and the detailed experimental protocols offer a practical guide for researchers in the field. The visualizations of the Jablonski diagram, an in vitro PDT workflow, and the implicated PI3K/AKT/mTOR signaling pathway serve to clarify complex concepts. A thorough understanding of these principles is crucial for the rational design of new photosensitizers and the optimization of PDT protocols to enhance therapeutic outcomes in the fight against cancer and other diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. biomedres.us [biomedres.us]
- 3. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. amscd.termedia.pl [amscd.termedia.pl]
- 11. researchgate.net [researchgate.net]
- 12. Optica Publishing Group [opg.optica.org]
- 13. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. Mechanism of tumor destruction following photodynamic therapy with this compound derivative, chlorin, and phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Chemical Structure of Hematoporphyrin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of hematoporphyrin and its derivatives, which are pivotal photosensitizers in the field of photodynamic therapy (PDT). This document details common synthetic methodologies, purification protocols, and the molecular mechanisms underlying their therapeutic effects.
Chemical Structure of this compound and Key Derivatives
This compound is a porphyrin derived from hemoglobin and is the foundational molecule for a class of clinically significant photosensitizers.[1] Its structure is characterized by a porphine core with four pyrrole rings linked by methine bridges. The periphery of the macrocycle is substituted with methyl, propionic acid, and hydroxyethyl groups.
The most clinically relevant this compound derivative is Photofrin®, a complex mixture of monomers, dimers, and oligomers of this compound linked by ether and ester bonds.[2] The active components are believed to be the dithis compound ether (DHE) and dithis compound ester.
Key this compound Derivatives:
-
This compound (HP): The parent compound.
-
Hydroxyethylvinyldeuteroporphyrin (HVD): An impurity often found in HP preparations.
-
Protoporphyrin (PP): A precursor to heme, sometimes present in crude HP mixtures.
-
Dithis compound Ether (DHE): Two this compound units linked by an ether bond.
-
Dithis compound Ester: Two this compound units linked by an ester bond.
-
Photofrin®: A purified mixture of this compound derivatives, rich in dimers and oligomers.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from hemin, which is isolated from blood. The process involves the removal of iron and subsequent chemical modifications.
Preparation of this compound from Hemin
A common method involves treating hemin with a mixture of acetic acid and sulfuric acid. This process removes the iron atom from the protoporphyrin IX core and hydrates the two vinyl groups to form hydroxyethyl groups, yielding this compound.[1]
Synthesis of this compound Ethers and Esters
The formation of ether and ester-linked dimers and oligomers is a crucial step in producing therapeutically active this compound derivatives.
-
Ether Linkage Formation: Dehydration reactions, often acid-catalyzed, can link the hydroxyethyl groups of two this compound molecules to form a dithis compound ether (DHE).[3][4]
-
Ester Linkage Formation: Ester bonds can be formed between the carboxylic acid group of one this compound molecule and a hydroxyethyl group of another.[5]
A convenient method for the synthesis of this compound ester-ethers from hemin under ultrasound irradiation has been reported to provide high yields in shorter reaction times.[6] More recently, a facile and versatile approach was developed to synthesize novel fluorinated this compound ether derivatives.[7]
Data Presentation
Spectroscopic Properties of this compound Derivatives
Porphyrins exhibit characteristic absorption spectra in the UV-visible range, consisting of an intense Soret band around 400 nm and several weaker Q-bands in the 500-700 nm region.
| Compound/Derivative | Soret Band (λmax, nm) | Q-Bands (λmax, nm) | Solvent | Reference |
| This compound IX | ~398 | 500, 534, 568, 622 | Chloroform | [8] |
| This compound Derivative (in vivo) | - | 620-625 | Murine Tumor | [9] |
| Fluorinated this compound Ether Derivatives | ~400 | ~500, 535, 570, 622 | Not specified | [7] |
Note: Specific absorption maxima can vary depending on the solvent and aggregation state of the porphyrins.
Quantitative Data on Photodynamic Activity
| Derivative | Singlet Oxygen Yield (min⁻¹) | IC₅₀ (µM) | Cell Line | Reference |
| Fluorinated this compound Ether (II₃) | 0.0957 | 1.24 | A549 | [7] |
Experimental Protocols
General Synthesis of this compound Derivatives (HPD)
This protocol describes a general method for preparing a mixture of this compound derivatives similar to Photofrin®.
-
Acetylation of this compound: this compound is treated with a mixture of acetic anhydride and pyridine to acetylate the hydroxyethyl groups.
-
Hydrolysis: The acetylated product is then hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide). This process leads to the formation of a complex mixture of monomers, dimers, and oligomers linked by ether and ester bonds.
-
Purification: The resulting HPD mixture is purified to enrich the dimer and oligomer fraction, which is believed to be the most active component. This can be achieved by methods such as gel filtration chromatography or by adjusting the pH to precipitate the higher molecular weight species.[3]
Purification by Reverse-Phase High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for the separation and purification of porphyrin mixtures.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Detection: A UV-Vis detector set at the Soret band maximum (around 400 nm) or a fluorescence detector is used to monitor the elution of the porphyrins.
Example HPLC Gradient:
| Time (min) | % Aqueous Buffer | % Organic Solvent |
| 0 | 90 | 10 |
| 30 | 10 | 90 |
| 40 | 10 | 90 |
| 45 | 90 | 10 |
| 55 | 90 | 10 |
In Vitro Photodynamic Therapy (PDT) Protocol
This protocol outlines a general workflow for assessing the photodynamic efficacy of this compound derivatives in a cancer cell line.[10]
-
Cell Culture: Cancer cells (e.g., A549, KYSE-150) are cultured in appropriate media and seeded in multi-well plates.
-
Photosensitizer Incubation: The cells are incubated with various concentrations of the this compound derivative for a specific period (e.g., 4-24 hours) in the dark.[11]
-
Irradiation: The cells are then exposed to light of a specific wavelength (typically around 630 nm for this compound derivatives) and a defined light dose.[11]
-
Post-Irradiation Incubation: The cells are incubated for a further period (e.g., 24 hours) in the dark.
-
Assessment of Cell Viability and Apoptosis: Cell viability can be determined using assays such as the MTT or CCK-8 assay. Apoptosis can be assessed by methods like Annexin V/PI staining followed by flow cytometry, or by Western blotting for apoptosis-related proteins.[11]
Signaling Pathways and Experimental Workflows
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of this compound derivatives in PDT is mediated by the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light. This leads to cellular damage and induction of cell death pathways.
PI3K/AKT/mTOR Signaling Pathway Inhibition by HpD-PDT
Recent studies have shown that PDT with this compound derivatives can suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[11]
Induction of Apoptosis via the Intrinsic Pathway
HpD-PDT is known to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[12]
Experimental Workflow for In Vitro PDT
The following diagram illustrates a typical workflow for conducting an in vitro PDT experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. US4866168A - this compound derivatives and process of preparing - Google Patents [patents.google.com]
- 4. Preparation and photosensitizing properties of this compound ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and photosensitizing activity of porphyrins joined with ester linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of novel fluorinated this compound ether derivatives for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Absorption spectrum of this compound derivative in vivo in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of photodynamic therapy mediated by this compound derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Photodynamic Therapy: A Technical Chronicle of Hematoporphyrin's Journey from Discovery to Clinical Photosensitizer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The serendipitous discovery that certain molecules could induce light-dependent cytotoxicity has paved the way for a powerful therapeutic modality known as photodynamic therapy (PDT). At the heart of this innovation lies hematoporphyrin, a molecule whose journey from a curious observation to a clinically approved photosensitizer is a testament to decades of scientific inquiry. This technical guide delves into the core of this history, providing a detailed account of the discovery, pivotal experiments, and the evolution of this compound and its derivatives as the first generation of photosensitizers.
The Early Observations: A Spark in the Dark
The story of this compound as a photosensitizer begins with the broader discovery of photodynamic action. In the late 19th and early 20th centuries, scientists observed that certain dyes, in the presence of light and oxygen, could kill microorganisms. This phenomenon, termed "photodynamic action" by Hermann von Tappeiner and Albert Jodlbauer, laid the conceptual groundwork for future therapeutic applications.
The specific link to porphyrins, the class of molecules to which this compound belongs, emerged from studies on their fluorescent properties. In 1911, German physician Friedrich Meyer-Betz conducted a landmark, albeit audacious, experiment on himself.
Key Experiment: Meyer-Betz's Self-Administration of this compound
Objective: To investigate the photosensitizing effects of this compound in a human subject.
Experimental Protocol:
-
Subject: Friedrich Meyer-Betz.
-
Photosensitizer: 200 mg of this compound.
-
Administration: Intravenous self-injection.
-
Light Source: Sunlight.
-
Observation: Meyer-Betz documented the subsequent effects of sun exposure on his skin.
Results: Upon exposure to sunlight, Meyer-Betz experienced severe edema and erythema on the exposed areas of his skin, a profound photosensitivity that persisted for several months. This dramatic and personal demonstration unequivocally established the potent photosensitizing capabilities of this compound in humans.
The Quest for a Better Photosensitizer: The Birth of this compound Derivative (HpD)
While this compound was a potent photosensitizer, its impure nature and inconsistent clinical results spurred the search for a more effective and reliable alternative. In the mid-20th century, researchers at the Mayo Clinic, including Richard Lipson and Edward Baldes, developed a "this compound derivative" (HpD) that exhibited superior tumor localization and photosensitizing properties. Samuel Schwartz at the University of Minnesota also made significant contributions to the development of HpD.
The preparation of HpD involved the chemical modification of this compound, resulting in a complex mixture of porphyrin monomers, dimers, and oligomers. This mixture proved to be more effective in accumulating in cancerous tissues compared to the parent this compound.
Experimental Protocol: Preparation of this compound Derivative (HpD) (Lipson & Baldes Method, circa 1960)
While the precise, detailed original protocol from Lipson and Baldes's 1960 publication in the Archives of Dermatology is not fully detailed in readily available abstracts, the general principle involved the following steps:
-
Starting Material: this compound hydrochloride.
-
Reaction: The this compound was treated with a mixture of acetic acid and sulfuric acid. This step is believed to have caused acetylation of the hydroxyl groups of this compound.
-
Hydrolysis: The resulting acetylated product was then hydrolyzed, typically with a base such as sodium hydroxide. This process removed the acetyl groups and is thought to have promoted the formation of ether and ester linkages between porphyrin units, creating the characteristic oligomeric mixture of HpD.
-
Purification: The crude HpD was then purified to remove unreacted this compound and other impurities.
The resulting HpD was a complex and somewhat variable mixture, but it consistently demonstrated enhanced tumor localization and photosensitizing efficacy.
The Mechanism of Action: Unleashing Reactive Oxygen Species
The cytotoxic effect of this compound and its derivatives is not a direct action of the molecule itself but rather a consequence of a light-activated chemical reaction. The process, known as the photodynamic effect, can be summarized in the following steps:
-
Administration and Localization: The photosensitizer is administered, typically intravenously, and it preferentially accumulates in rapidly dividing cells, such as those found in tumors.
-
Light Activation: The tumor tissue is then illuminated with light of a specific wavelength that corresponds to an absorption peak of the photosensitizer. For this compound and HpD, this is typically in the red region of the visible spectrum (around 630 nm) to allow for deeper tissue penetration.
-
Energy Transfer and ROS Generation: Upon absorbing a photon of light, the photosensitizer is excited from its ground state to a short-lived singlet excited state. It then undergoes intersystem crossing to a longer-lived triplet excited state. The triplet state photosensitizer can then transfer its energy to molecular oxygen (O₂), converting it into a highly reactive and cytotoxic species known as singlet oxygen (¹O₂). This is the predominant pathway, known as the Type II reaction. A less common Type I reaction can also occur, where the triplet photosensitizer directly reacts with cellular substrates to produce other reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.
-
Cellular Damage and Death: The generated ROS are highly reactive and can damage cellular components, including lipids, proteins, and nucleic acids. This leads to oxidative stress, disruption of cellular organelles (particularly mitochondria), and ultimately, cell death through apoptosis or necrosis.
Signaling Pathways in PDT-Induced Cell Death
The cellular damage initiated by ROS triggers a cascade of signaling events that ultimately determine the fate of the cell. One of the key pathways implicated in HpD-PDT-induced cell death is the PI3K/AKT/mTOR pathway. ROS-induced cellular stress can lead to the inhibition of this pro-survival pathway, thereby promoting apoptosis.
From the Lab to the Clinic: The Work of Thomas Dougherty and the Advent of Photofrin®
The clinical translation of PDT was significantly advanced by the pioneering work of Dr. Thomas Dougherty at Roswell Park Cancer Institute. In the 1970s, Dougherty and his team conducted the first systematic preclinical and clinical trials of HpD for the treatment of cancer. Their work demonstrated the efficacy of HpD-PDT in treating a variety of solid tumors.
This research culminated in the development and eventual FDA approval of a purified and more standardized version of HpD known as Photofrin® (porfimer sodium). Photofrin® became the first clinically approved photosensitizer for PDT.
Key Clinical Trial: Dougherty's First Large-Scale Human Study (1978)
Objective: To evaluate the efficacy and safety of HpD-PDT in a large series of patients with various cutaneous and subcutaneous malignant lesions.
Experimental Protocol:
-
Photosensitizer: this compound Derivative (HpD).
-
Dosage: Intravenous administration.
-
Light Source: Red light, often from a filtered xenon arc lamp or later, an argon-dye laser.
-
Patients: Individuals with a range of malignant tumors.
-
Procedure: Patients received an intravenous injection of HpD and, after a drug-light interval of several days to allow for clearance from normal tissues, the tumor was exposed to red light.
Results: The study reported a high rate of complete or partial responses in the treated lesions, demonstrating the clinical potential of HpD-PDT. This seminal work was instrumental in establishing PDT as a viable cancer treatment modality.[1]
Quantitative Data: this compound vs. This compound Derivative
The superiority of HpD over this compound as a photosensitizer is rooted in its distinct photophysical and pharmacokinetic properties. The following tables summarize key quantitative data comparing these two photosensitizers.
| Parameter | This compound | This compound Derivative (HpD) |
| Composition | Primarily monomeric this compound | Complex mixture of porphyrin monomers, dimers, and oligomers (ether and ester-linked) |
| Tumor Localization | Lower and less specific | Higher and more selective |
| Active Component | Monomeric this compound | Di-hematoporphyrin ether/ester (DHE) and other oligomers |
Table 1: Composition and Localization
| Parameter | This compound | This compound Derivative (HpD) / Photofrin® |
| Major Absorption Peaks (Soret Band) | ~395-405 nm | ~405 nm |
| Q-bands (Visible Region) | ~500, 530, 570, 620 nm | ~500, 540, 570, 630 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5-0.6 | ~0.6-0.8 (monomeric components) |
Table 2: Photophysical Properties
Clinical Applications and Outcomes: Photofrin® in Practice
The approval of Photofrin® opened the door for the clinical use of PDT in various cancers. Early applications focused on esophageal and lung cancers.
| Indication | Patient Population | Treatment Protocol | Key Outcomes |
| Advanced Esophageal Cancer (Palliative) | Patients with obstructing tumors | Photofrin® (2 mg/kg IV) followed by 630 nm laser light | Significant improvement in dysphagia; tumor response observed in a majority of patients.[2] |
| Early-Stage Lung Cancer | Patients unsuitable for surgery or radiation | Photofrin® (2 mg/kg IV) followed by 630 nm laser light | High complete response rates, with a significant portion of patients remaining cancer-free long-term.[3] |
Table 3: Early Clinical Trial Results for Photofrin®
Conclusion
The journey of this compound from its initial discovery as a photosensitizing molecule to the development of the clinically approved drug Photofrin® represents a landmark achievement in the history of medicine. The pioneering work of scientists like Meyer-Betz, Lipson, Baldes, Schwartz, and Dougherty laid the foundation for photodynamic therapy, a treatment modality that continues to evolve and find new applications in oncology and beyond. This in-depth guide has provided a technical overview of this remarkable history, highlighting the key experiments, mechanisms, and quantitative data that underpin our understanding of this compound and its derivatives as the first generation of clinical photosensitizers. The legacy of this research continues to inspire the development of new and improved photosensitizers, promising an even brighter future for photodynamic therapy.
References
Hematoporphyrin and Singlet Oxygen Generation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the singlet oxygen generation quantum yield of hematoporphyrin, a cornerstone photosensitizer in the field of photodynamic therapy (PDT). A thorough understanding of its photochemical properties and the methodologies used to quantify them is critical for the development of new photosensitizing agents and the optimization of PDT protocols.
Introduction: The Role of this compound in Photodynamic Therapy
This compound and its derivatives (HpD) are first-generation photosensitizers widely utilized in photodynamic therapy, a clinically approved treatment modality for various cancers and other diseases.[1] The therapeutic efficacy of PDT relies on the interplay of three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[2] Upon activation by light, the photosensitizer transfers energy to surrounding oxygen molecules, converting them into a highly cytotoxic species known as singlet oxygen (¹O₂).[1] This reactive oxygen species (ROS) induces oxidative damage to cellular components, leading to cell death through apoptosis or necrosis.[1][2] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a critical parameter for evaluating a photosensitizer's potential.
The Photochemical Mechanism of Singlet Oxygen Generation
The generation of singlet oxygen by this compound is a photophysical process that can be described by a Jablonski diagram. The primary mechanism is the Type II photochemical reaction:
-
Photoexcitation: The this compound molecule in its ground state (S₀) absorbs a photon, transitioning to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The molecule in the S₁ state is short-lived and can return to the ground state via fluorescence or, more importantly for PDT, undergo intersystem crossing to a longer-lived excited triplet state (T₁).[3]
-
Energy Transfer (Type II Reaction): In the presence of molecular oxygen (which exists in a triplet ground state, ³O₂), the excited triplet state photosensitizer (T₁) can transfer its energy to the oxygen molecule. This process returns the photosensitizer to its ground state (S₀) and excites the oxygen to the highly reactive singlet state (¹O₂).[3]
This generated singlet oxygen is the primary cytotoxic agent responsible for the therapeutic effect of this compound-mediated PDT.[4]
Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield (ΦΔ) is defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. It is a measure of the efficiency of a photosensitizer in producing this cytotoxic species.[5] A higher ΦΔ value generally indicates a more potent photosensitizer for PDT, as it can generate more singlet oxygen for a given dose of light.[6] This value is highly dependent on the molecular structure of the photosensitizer and its microenvironment, including the solvent and its aggregation state.[7][8]
Quantitative Data: ΦΔ of this compound and Its Derivatives
The singlet oxygen quantum yield of this compound is not a single value but varies significantly with the solvent, pH, and aggregation state of the porphyrin molecules. Aggregation, in particular, is known to decrease the quantum yield.[7][8] The following tables summarize reported ΦΔ values for this compound and its derivatives under various experimental conditions.
| Photosensitizer | Solvent / Medium | ΦΔ Value | Comments |
| This compound Derivative (HpD) | Methanol | 0.64 | Concentration-independent; suggests dye is unassociated.[7][8] |
| This compound Derivative (HpD) | Water (pH 7.4) | 0.64 (Monomer) | Quantum yield of the unassociated species.[7][8] |
| This compound Derivative (HpD) | Water (pH 7.4) | 0.11 (Dimer/Aggregate) | Aggregation significantly reduces the quantum yield.[7][8] |
| This compound IX (Hp9) Free-Base | Various Solvents | 0.44 - 0.85 | Range for free-base forms of Hp9 and HpD.[9] |
| This compound IX Dimethyl Ester (HPDME) | N,N-dimethyl formamide (DMF) | 0.60 | --- |
| HiPorfin (HpD) | Dimethylformamide (DMF) | 0.61 ± 0.03 | ---[4] |
| This compound Monomethyl Ether (HMME) | Dimethylformamide (DMF) | 0.60 ± 0.02 | ---[4] |
| Metallated this compound Derivatives | Solvent | ΦΔ Value | Comments |
| Zn HPDME | N,N-dimethyl formamide (DMF) | 0.40 | Incorporation of zinc reduces ΦΔ compared to the free-base.[10] |
| Pd HPDME | N,N-dimethyl formamide (DMF) | 0.34 | Heavy atom effect influences ISC and ΦΔ.[10] |
| Pt HPDME | N,N-dimethyl formamide (DMF) | 0.24 | Heavy atom effect influences ISC and ΦΔ.[10] |
| Sn(OH)₂ HPDME | N,N-dimethyl formamide (DMF) | 0.28 | ---[10] |
Experimental Protocols for Measuring Singlet Oxygen Quantum Yield
The determination of ΦΔ is crucial for characterizing new photosensitizers. Two primary methods are employed: direct and indirect detection.
-
Direct Detection: This method involves measuring the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen as it decays back to the triplet ground state, with a characteristic peak at approximately 1270 nm.[4][9] While being the most direct proof of ¹O₂ generation, it requires highly sensitive NIR detectors.
-
Indirect Detection: This more common approach uses a chemical trap or quencher that reacts specifically with singlet oxygen. The rate of consumption of the trap is monitored, typically by UV-Vis absorption spectroscopy.[10] 1,3-Diphenylisobenzofuran (DPBF) is a widely used trap for this purpose.[11]
This protocol describes a relative method where the ΦΔ of a sample is determined by comparing its DPBF photo-oxidation rate to that of a standard photosensitizer with a known quantum yield (e.g., Methylene Blue).
A. Materials and Reagents:
-
Test Photosensitizer (e.g., this compound)
-
Standard Photosensitizer (e.g., Methylene Blue, ΦΔ ≈ 0.52 in DMSO)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., DMSO, DMF)
-
Cuvettes for spectrophotometry
-
Monochromatic light source (e.g., laser or filtered lamp) with a wavelength suitable for exciting the photosensitizer but not the DPBF.
-
UV-Vis Spectrophotometer
B. Experimental Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test photosensitizer, the standard photosensitizer, and DPBF in the chosen solvent.
-
Sample Preparation: In a cuvette, prepare a solution containing the photosensitizer (test or standard) and DPBF. The concentration of the photosensitizer should be adjusted to have a low absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects. The initial DPBF concentration should yield a strong absorbance at its maximum wavelength (~410-420 nm).
-
Irradiation and Measurement:
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum, focusing on the DPBF peak.
-
Irradiate the sample for a short, defined period using the monochromatic light source.
-
Immediately after irradiation, record the absorbance spectrum again.
-
Repeat the irradiation and measurement steps for several time intervals.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the test and standard photosensitizers.
-
The data can also be plotted as the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot is proportional to the rate of photo-oxidation.[11]
-
-
Calculation of ΦΔ: The singlet oxygen quantum yield of the test sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
Where:
-
ΦΔ_std is the known quantum yield of the standard.
-
k_sample and k_std are the slopes of the photo-oxidation plots for the sample and standard, respectively.
-
I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, respectively, which can be determined from the absorbance at the excitation wavelength.
-
Cellular Signaling Pathways in this compound-Mediated PDT
The cellular response to HpD-PDT is complex, involving the activation of multiple signaling pathways that determine cell fate. The initial site of photodamage, dictated by the subcellular localization of the photosensitizer, is a key determinant of the subsequent cellular response.[12] Research has shown that HpD-PDT can suppress tumor cell viability and migration by modulating specific signaling cascades.
One of the key pathways affected is the PI3K/AKT/mTOR pathway . This pathway is crucial for regulating cell growth, proliferation, survival, and motility. In many cancers, it is constitutively active, promoting tumor progression. Studies on human esophageal squamous cell carcinoma cells have demonstrated that HpD-PDT leads to the downregulation of the PI3K/AKT/mTOR signaling pathway.[2][13] This inhibition suppresses cell viability, inhibits migration, and ultimately induces apoptosis.[2][13]
The mechanism involves the following steps:
-
ROS Generation: HpD-PDT generates high levels of intracellular ROS.
-
Pathway Inhibition: The oxidative stress induced by ROS leads to a reduction in the phosphorylation levels of key proteins in the pathway, including PI3K, Akt, and mTOR.
-
Downstream Effects: The deactivation of this pathway results in the inhibition of cell survival signals and the activation of apoptotic machinery, leading to programmed cell death.
Conclusion
This compound remains a vital tool in photodynamic therapy research and clinical practice. Its ability to efficiently generate singlet oxygen upon photoactivation is the foundation of its therapeutic effect. The singlet oxygen quantum yield is a paramount metric for its characterization, influenced heavily by its chemical environment and aggregation state. Accurate and standardized measurement of ΦΔ, using methods such as indirect DPBF assays, is essential for the preclinical evaluation of new photosensitizers. Furthermore, elucidating the downstream signaling pathways, such as the PI3K/AKT/mTOR cascade, that are modulated by this compound-PDT provides critical insights into its mechanism of action and opens avenues for developing more effective combination therapies. This guide provides the foundational knowledge for researchers and developers to advance the science and application of photodynamic medicine.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. worldscientific.com [worldscientific.com]
- 5. stars.library.ucf.edu [stars.library.ucf.edu]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. researchgate.net [researchgate.net]
- 8. Quantum yield of singlet oxygen production by monomeric and aggregated forms of this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. biomedres.us [biomedres.us]
- 12. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Hematoporphyrin in Diverse Solvent Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of hematoporphyrin (Hp) in various solvent environments. Understanding these properties is crucial for applications in photodynamic therapy (PDT), where Hp and its derivatives are widely utilized as photosensitizers. The solvent microenvironment significantly influences the photophysical behavior of this compound, affecting its absorption and emission characteristics, and consequently its photosensitizing efficacy. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to facilitate a comprehensive understanding.
Core Spectroscopic Parameters of this compound
The spectroscopic behavior of this compound is characterized by its electronic absorption and fluorescence emission spectra. The absorption spectrum is dominated by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. The fluorescence spectrum is typically a mirror image of the Q-band absorption. The key parameters, including absorption maxima (λ_abs), molar extinction coefficients (ε), fluorescence emission maxima (λ_em), and fluorescence quantum yields (Φ_f), are highly sensitive to the solvent environment.
Data Presentation: Spectroscopic Properties in Various Solvents
The following tables summarize the spectroscopic properties of this compound in a range of solvents with varying polarities and functionalities. These values have been compiled from various scientific sources and represent the monomeric form of this compound unless otherwise stated.
Table 1: UV-Vis Absorption Properties of this compound in Different Solvents
| Solvent | Dielectric Constant (ε_r) | Soret Band (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Q-Bands (λ_abs, nm) |
| Methanol | 32.7 | ~398 | ~1.8 x 10⁵ | ~500, 534, 568, 622 |
| Ethanol | 24.5 | ~400 | ~1.7 x 10⁵ | ~502, 536, 570, 624 |
| Acetone | 20.7 | ~397 | Not Reported | ~498, 532, 567, 621 |
| Dichloromethane | 8.9 | ~402 | Not Reported | ~504, 538, 572, 626 |
| Tetrahydrofuran (THF) | 7.5 | ~401 | Not Reported | ~503, 537, 571, 625 |
| Phosphate Buffer (pH 7.4) | ~80 | ~395 (monomer), ~375 (dimer) | Not Reported | ~510, 540, 575, 615 |
Table 2: Fluorescence Properties of this compound in Different Solvents
| Solvent | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| Methanol | ~625, 690 | 0.09 |
| Ethanol | ~627, 692 | Not Reported |
| Acetone | ~624, 688 | Not Reported |
| Dichloromethane | ~629, 695 | Not Reported |
| Tetrahydrofuran (THF) | ~628, 693 | Not Reported |
| Phosphate Buffer (pH 7.4) | ~615, 675 | 0.018 |
Experimental Protocols
Accurate and reproducible spectroscopic data rely on meticulous experimental procedures. The following sections detail the methodologies for preparing this compound solutions and conducting spectroscopic measurements.
Preparation of this compound Solutions
-
Stock Solution Preparation: A stock solution of this compound is typically prepared by dissolving a precisely weighed amount of solid Hp in a small volume of a solvent in which it is highly soluble, such as a few drops of 0.1 M NaOH, followed by dilution with the desired solvent (e.g., methanol, ethanol, or phosphate buffer) to a final concentration in the millimolar range (e.g., 1 mM). The solution should be stored in the dark at low temperatures (e.g., 4°C) to minimize degradation.
-
Working Solution Preparation: Working solutions for spectroscopic measurements are prepared by diluting the stock solution with the appropriate solvent to the desired concentration, typically in the micromolar range (1-10 µM). It is crucial to use high-purity solvents to avoid interference from impurities.
-
Concentration Determination: The exact concentration of the stock solution is determined spectrophotometrically using the Beer-Lambert law (A = εcl), where A is the absorbance at the Soret band maximum, ε is the known molar extinction coefficient in the specific solvent, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.
-
Procedure:
-
The spectrophotometer is turned on and allowed to warm up for at least 30 minutes to ensure lamp stability.
-
A pair of matched quartz cuvettes (1 cm path length) are cleaned and filled with the solvent being used as a reference.
-
A baseline correction is performed with the solvent-filled cuvettes in both the sample and reference beams.
-
The reference cuvette is left in place, and the sample cuvette is filled with the this compound working solution.
-
The absorption spectrum is recorded over the desired wavelength range (e.g., 300-700 nm).
-
The absorbance at the Soret and Q-band maxima are recorded.
-
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector is used.
-
Procedure:
-
The spectrofluorometer is turned on and allowed to stabilize.
-
A clean quartz cuvette is filled with the this compound working solution. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.
-
The excitation wavelength is set to the Soret band maximum (e.g., ~400 nm).
-
The emission spectrum is recorded over a wavelength range that covers the expected fluorescence (e.g., 550-750 nm).
-
The excitation and emission slit widths should be optimized to achieve a good signal-to-noise ratio without saturating the detector.
-
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield in the same solvent.
-
Standard Selection: A standard with absorption and emission properties similar to this compound is chosen. For example, quinine sulfate in 0.5 M H₂SO₄ (Φ_f = 0.54) or a porphyrin standard like tetraphenylporphyrin (TPP) in toluene (Φ_f = 0.11) can be used.
-
Procedure:
-
Prepare a series of dilutions of both the this compound sample and the standard in the same solvent.
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φ_f,sample) is calculated using the following equation:
Φ_f,sample = Φ_f,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent for the sample and standard solutions.
-
Influence of Solvent Properties on Spectroscopic Behavior
The solvent plays a critical role in modulating the electronic structure and thus the spectroscopic properties of this compound. Key solvent properties influencing these changes include polarity, viscosity, and hydrogen bonding capacity.
A primary effect of the solvent is its influence on the aggregation state of this compound. In aqueous solutions and other polar solvents, this compound has a strong tendency to form dimers and higher-order aggregates.[1] This aggregation leads to significant changes in the absorption spectrum, most notably a blue-shift and broadening of the Soret band.[2] The dimerization equilibrium is concentration-dependent, with the monomeric form being favored at very low concentrations.
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
- 1. Studies of this compound and this compound derivative equilibria in heterogeneous systems. Porphyrin-liposome binding and porphyrin aqueous dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Biophysical Properties of the Tumor-localizing Component of this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Hematoporphyrin Aggregation in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the aggregation properties of hematoporphyrin (Hp) in aqueous solutions, a critical consideration for its application in photodynamic therapy (PDT) and other biomedical fields. The aggregation state of Hp significantly influences its photophysical and photochemical properties, thereby affecting its therapeutic efficacy. This document provides a comprehensive overview of the factors governing Hp aggregation, quantitative data on its associative behavior, and detailed experimental protocols for its characterization.
Core Concepts of this compound Aggregation
In aqueous media, this compound molecules exhibit a strong tendency to self-associate, forming dimers and higher-order aggregates.[1][2] This process is primarily driven by hydrophobic interactions between the porphyrin macrocycles, minimizing their contact with the surrounding water molecules. The aggregation state is a dynamic equilibrium between monomers, dimers, and larger aggregates, which can be influenced by several environmental factors.
Low pH values promote an increase in the proportion of aggregated species, while high pH values favor the monomeric form.[1] The ionic strength of the solution also plays a role, with increasing ionic strength generally promoting aggregation.[3] Furthermore, the concentration of this compound is a key determinant; at concentrations below approximately 4 µM, aggregation is likely restricted to dimerization, while at higher concentrations, a "micellization-like" process can occur, leading to the formation of large aggregates.[4]
The aggregation of porphyrins can lead to a decrease in the quantum yield of singlet oxygen generation, a critical cytotoxic agent in PDT.[2] Therefore, understanding and controlling the aggregation of this compound is paramount for optimizing its therapeutic effect.
Quantitative Aggregation Data
The following tables summarize key quantitative data on this compound aggregation in aqueous solutions, compiled from various studies. These values provide a basis for understanding the thermodynamics and concentration dependence of Hp self-association.
| Parameter | Value | Conditions | Reference |
| Dimerization Equilibrium Constant (Kd) | 2.8 x 105 M-1 | Neutral pH, 37°C | [5] |
Table 1: Dimerization Constant of this compound. This table presents the equilibrium constant for the dimerization of this compound in an aqueous solution at physiological temperature and neutral pH.
| Parameter | Value | Conditions | Reference |
| Critical Aggregation Concentration | ~ 4 µM | Not specified | [4] |
Table 2: Critical Concentration for Higher-Order Aggregation. This table indicates the concentration threshold above which this compound tends to form larger aggregates beyond simple dimers.
Experimental Protocols for Studying Aggregation
The characterization of this compound aggregation relies on several spectroscopic and biophysical techniques. Below are detailed methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
UV-visible spectroscopy is a fundamental technique for monitoring porphyrin aggregation, as the electronic absorption spectra are sensitive to inter-chromophore interactions.[6][7] Deviations from the Beer-Lambert law are a primary indicator of aggregation.[6]
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., a small amount of 0.1 M NaOH, followed by dilution with phosphate-buffered saline, PBS).
-
Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the aqueous buffer of interest (e.g., PBS at a specific pH). Ensure the concentration range spans from monomer-dominant to aggregate-dominant regimes (e.g., 1 µM to 50 µM).
-
Spectroscopic Measurement: Record the UV-visible absorption spectrum of each sample, typically from 350 nm to 700 nm, using a dual-beam spectrophotometer. Pay close attention to the Soret band (around 400 nm) and the Q-bands (500-700 nm).
-
Data Analysis:
-
Soret Band Analysis: Observe for a blue-shift (hypsochromic shift) or a red-shift (bathochromic shift) of the Soret band maximum with increasing concentration. A blue-shift is indicative of H-aggregates (face-to-face stacking), while a red-shift suggests the formation of J-aggregates (edge-to-edge stacking).[8]
-
Beer's Law Deviation: Plot the absorbance at the Soret band maximum against the concentration. A non-linear plot indicates self-aggregation.
-
Isosbestic Points: The presence of isosbestic points, where the molar absorptivity remains constant across a range of concentrations, suggests a simple equilibrium between two species, such as a monomer and a dimer.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is highly sensitive to the aggregation state of porphyrins, as aggregation often leads to fluorescence quenching.[2][9]
Methodology:
-
Sample Preparation: Prepare a series of this compound solutions in the desired aqueous buffer, similar to the UV-visible spectroscopy protocol. The concentration range should be chosen to observe changes in fluorescence intensity.
-
Fluorescence Measurement:
-
Excite the samples at a wavelength where the monomer absorbs strongly, typically near the Soret band maximum (e.g., 400 nm).
-
Record the emission spectrum, which for the monomer typically shows two main peaks around 615 nm and 675 nm. The aggregate species can have a distinct fluorescence spectrum, with maxima reported at 628 nm and around 700 nm.[9]
-
-
Data Analysis:
-
Fluorescence Quenching: Plot the fluorescence intensity at the main emission peak as a function of this compound concentration. A decrease in fluorescence intensity with increasing concentration is a strong indication of aggregation-induced quenching.
-
Excitation Spectra: Record the excitation spectrum while monitoring the emission at a wavelength characteristic of the monomer or aggregate. Changes in the excitation spectrum can provide information about the absorbing species responsible for the emission.
-
Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a powerful technique for determining the size distribution of particles in a solution, making it ideal for characterizing the formation of larger this compound aggregates.[10][11]
Methodology:
-
Sample Preparation: Prepare this compound solutions at concentrations where higher-order aggregation is expected (typically > 4 µM). The solutions must be free of dust and other particulates, which can be achieved by filtering through a sub-micron filter (e.g., 0.22 µm).
-
DLS Measurement:
-
Place the sample in a suitable cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
The instrument's laser illuminates the sample, and the scattered light fluctuations are detected and analyzed by a correlator.
-
-
Data Analysis:
-
The correlator output is used to calculate the diffusion coefficient of the particles in the solution.
-
The Stokes-Einstein equation is then applied to determine the hydrodynamic radius of the aggregates.
-
The analysis will yield a size distribution profile, indicating the presence and size of different aggregate populations.
-
Visualizing Aggregation Pathways and Influences
The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows related to this compound aggregation.
Caption: Monomer-Dimer Equilibrium of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. Equilibrium and kinetic studies of the aggregation of porphyrins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of this compound and this compound derivative equilibria in heterogeneous systems. Porphyrin-liposome binding and porphyrin aqueous dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescence spectra of this compound and this compound-diacetate aggregates in buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. azonano.com [azonano.com]
An In-depth Technical Guide to the Cellular Uptake Mechanisms of Hematoporphyrin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms governing the cellular internalization of hematoporphyrin (Hp) and its derivatives (HpD), crucial photosensitizers in photodynamic therapy (PDT). Understanding these pathways is paramount for optimizing drug delivery, overcoming resistance, and enhancing therapeutic efficacy.
Core Cellular Uptake Mechanisms
The entry of this compound and its derivatives into cells is a multifaceted process, not attributable to a single mechanism but rather a combination of passive and active transport pathways. The prevalence of each mechanism is influenced by the specific porphyrin derivative, its aggregation state, and the cell type.
Passive Diffusion
Early studies suggested that the uptake of HpD is primarily a passive process, driven by concentration gradients and not requiring direct energy expenditure by the cell.[1] This is influenced by the physicochemical properties of the porphyrin molecules, such as their lipophilicity. However, the complex nature of HpD mixtures, which contain monomers, dimers, and larger aggregates, suggests that passive diffusion alone cannot account for the total cellular accumulation.[2] More hydrophobic components of HpD are thought to cross the cell membrane more readily.[3]
Endocytosis
While passive diffusion may account for the uptake of monomeric porphyrins, larger aggregates of HpD are likely internalized via endocytotic pathways. This mechanism involves the engulfment of the photosensitizer by the cell membrane to form intracellular vesicles. The preferential accumulation of photosensitizers in tumors has been partially attributed to the enhanced permeability and retention (EPR) effect, which facilitates the passage of these molecules into the tumor interstitium, where they can then be taken up by cancer cells.[4]
Transporter-Mediated Influx and Efflux
Carrier-mediated transport is a critical determinant of intracellular porphyrin concentration. Porphyrins require energy to traverse biological membranes, and several members of the ATP-binding cassette (ABC) transporter family play a key role in regulating their homeostasis.[5][6]
-
Influx: The ABC transporter ABCB6, uniquely located in the outer mitochondrial membrane, actively imports porphyrins into the mitochondria.[5][6] This is significant for PDT, as mitochondrial localization of photosensitizers is a potent trigger for apoptosis.[7][8]
-
Efflux: Conversely, other ABC transporters act as efflux pumps, actively removing photosensitizers from the cytoplasm and contributing to drug resistance. Key efflux transporters include:
-
ABCG2 (Breast Cancer Resistance Protein - BCRP): Located at the plasma membrane, ABCG2 binds and transports porphyrins out of the cell, protecting cells from porphyrin overaccumulation.[5][6][9] Its expression can be upregulated by hypoxia, a common feature of the tumor microenvironment.[5][6]
-
ABCB1 (P-glycoprotein - P-gp): Like ABCG2, P-gp is a plasma membrane transporter that has been shown to efflux photosensitizers such as benzoporphyrin derivative (BPD), a relative of this compound.[10][11]
-
ABCC1 (Multidrug Resistance-Associated Protein 1 - MRP1): This transporter has also been implicated in the efflux of certain photosensitizers.[10][11]
-
The interplay between these influx and efflux transporters is a key factor in determining the net intracellular accumulation and ultimate photodynamic efficacy of this compound derivatives.
Caption: Overview of this compound Derivative (HpD) cellular uptake and transport pathways.
Factors Influencing Cellular Uptake
Several factors modulate the efficiency and kinetics of this compound uptake.
| Factor Category | Specific Factor | Effect on Uptake | References |
| Porphyrin Properties | Aggregation State | Monomers are rapidly taken up but easily removed. Dimers/oligomers are concentrated more significantly and retained longer. | [2] |
| Hydrophobicity | Increased lipophilicity generally enhances passive diffusion across the cell membrane. | [3][12] | |
| Purity (Composition) | Purified derivatives like Photofrin II show higher photosensitizing efficiency and uptake compared to less purified HpD mixtures. | [1][13] | |
| Cellular Characteristics | Cell Type | Malignant cells can exhibit higher porphyrin uptake per unit volume than untransformed cells. | [14] |
| Membrane Morphology | Increased membrane surface area, due to features like microvilli in malignant cells, may contribute to higher uptake. | [14] | |
| Physiological State | The metabolic state of the cell influences the accumulation of photosensitizers. | [1] | |
| External Environment | pH | The pH of the extracellular medium profoundly influences uptake processes. | [1] |
| Temperature | Temperature of the incubation medium affects the rate of uptake. | [1] | |
| Co-incubation | Simultaneous incubation with drugs like anthracyclines (doxorubicin, adriamycin) can inhibit HpD uptake, likely due to extracellular interactions. | [15] |
Signaling Pathways in Photodynamic Action
Once inside the cell and activated by light, this compound derivatives initiate a cascade of signaling events that determine the cell's fate. The subcellular localization of the photosensitizer is a key determinant of the dominant cell death pathway.[7][8]
-
Mitochondrial Localization: Triggers the intrinsic pathway of apoptosis through the release of cytochrome c.
-
Endoplasmic Reticulum (ER) Localization: Can induce autophagy and ER stress-mediated apoptosis.
-
Plasma Membrane Localization: Can lead to rapid loss of membrane integrity and necrosis.
-
Lysosomal Localization: Can induce either apoptosis or necrosis depending on the extent of damage.[8]
Key signaling cascades activated by PDT include the PI3K/AKT/mTOR pathway and various stress-activated protein kinase (SAPK) pathways like JNK and p38 MAPK.[7][16]
Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by HpD-PDT.
Experimental Protocols for Studying Cellular Uptake
Accurate quantification of cellular uptake is essential for evaluating photosensitizer efficacy. Several robust methods are commonly employed.
General Experimental Workflow
Caption: General workflow for in vitro analysis of photosensitizer cellular uptake.
Protocol 1: Quantification by Fluorescence Spectrometry
This method measures the average fluorescence intensity from a population of cells, providing a robust measure of total uptake.
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.[12]
-
Incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound derivative (e.g., 5-20 µM). Incubate for the desired time period (e.g., 2, 12, or 24 hours).[12]
-
Washing: Aspirate the porphyrin-containing medium and wash the cells twice with warmed Phosphate-Buffered Saline (PBS) to remove any extracellular, non-internalized photosensitizer.[12]
-
Cell Lysis: Add 100 µL of a lysis solution (e.g., 30 µL Triton X-100 with 70 µL of a 1:3 DMSO/ethanol solution) to each well to solubilize the cells and release the intracellular porphyrin.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Typical excitation wavelengths are around 405 nm, with emission measured in the 600-700 nm range. A standard curve of known HpD concentrations should be prepared in the same lysis buffer to quantify the amount of uptake.[17]
Protocol 2: Analysis by Flow Cytometry
Flow cytometry allows for the quantification of fluorescence on a single-cell basis, providing information on the distribution of uptake within a cell population.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in a sub-confluent monolayer (e.g., 0.5 x 106 cells/well) and incubate for 24 hours.[12]
-
Incubation: Treat cells with the photosensitizer as described in Protocol 4.2.2.
-
Washing: Wash cells twice with Hank's Balanced Salt Solution (HBSS) or PBS.[12]
-
Cell Harvesting: Detach the cells from the plate using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube or a 5 mL FACS tube.
-
Final Preparation: Centrifuge the cells (e.g., at 500 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 200-500 µL of cold PBS or a suitable binding buffer.[12][18]
-
Analysis: Analyze the cell suspension on a flow cytometer equipped with a laser capable of exciting the porphyrin (e.g., 488 nm or 405 nm laser).[12] Collect fluorescence data in the appropriate emission channel (typically a red channel, >620 nm). Gate on viable, single cells using forward and side scatter properties.
Protocol 3: Visualization by Fluorescence Microscopy
This qualitative or semi-quantitative method is used to determine the subcellular localization of the photosensitizer.
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Incubation & Washing: Follow the incubation and washing steps as described in Protocol 4.2.
-
Counterstaining (Optional): To visualize specific organelles, cells can be co-stained with fluorescent trackers. For example, use a nuclear stain like DAPI (blue) or a mitochondrial tracker like MitoTracker Green.
-
Fixation (Optional): Cells can be fixed with a solution like 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note that fixation can sometimes cause artifacts or redistribution of the photosensitizer.[19]
-
Imaging: Mount the coverslip on a microscope slide. Acquire images using a fluorescence or confocal microscope with appropriate filter sets for the porphyrin's fluorescence and any counterstains used.[20][21] Confocal microscopy is preferred as it allows for optical sectioning and 3D reconstruction, helping to distinguish internalized fluorescence from that merely bound to the cell surface.[20]
References
- 1. Cellular accumulation and biological activity of this compound derivative(L) in comparison with photofrin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of the components of this compound derivative by cells and tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The role of ABCG2 and ABCB6 in porphyrin metabolism and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of the ABCG2 Transporter in Protoporphyrin IX Distribution and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Porphyrin-lipid Assemblies and Nanovesicles Overcome ABC Transporter-Mediated Photodynamic Therapy Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The photodynamic effects of photofrin II, this compound derivative, this compound, and tetrasodium-mesotetra(4-sulfonatophenyl)porphine in vitro: clonogenic cell survival and drug uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uptake of this compound derivative and sensitized photoinactivation of C3H cells with different oncogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound derivative and anthracyclines mutually inhibit cellular uptake and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 19. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Extracellular Vesicle Uptake Assay via Confocal Microscope Imaging Analysis [jove.com]
- 21. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
The Dichotomy of Cell Death: A Technical Guide to Hematoporphyrin-Induced Apoptosis and Necrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematoporphyrin and its derivatives, particularly in the context of photodynamic therapy (PDT), represent a significant area of research in targeted cancer treatment. The efficacy of this modality lies in its ability to induce localized cell death upon activation by light. The mode of this cell death, however, is not monolithic, manifesting as either programmed cell death (apoptosis) or unregulated cell death (necrosis). Understanding the molecular switches that dictate the balance between these two pathways is paramount for optimizing therapeutic outcomes. This technical guide provides an in-depth exploration of the role of this compound in inducing apoptosis versus necrosis, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved.
Introduction: The Dual Fates of a Cell in this compound-Mediated Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are cytotoxic to target cells.[1] this compound and its more complex mixture, this compound derivative (HpD), are first-generation photosensitizers that have been widely studied and clinically applied.[2][3] Upon exposure to a specific wavelength of light, the this compound localized within tumor cells transfers energy to molecular oxygen, leading to the formation of singlet oxygen and other ROS.[3][4] These highly reactive species inflict damage on cellular components, ultimately triggering cell death.
The decision between an apoptotic or necrotic demise is a critical determinant of the overall therapeutic response. Apoptosis is a controlled, immunologically quiet process of cellular suicide, while necrosis is a lytic, pro-inflammatory mode of cell death.[5] The prevalence of one pathway over the other is influenced by a multitude of factors, including the dose of the photosensitizer, the intensity of the light, the cell type, and the subcellular localization of the this compound.[6][7] Generally, lower doses of PDT tend to favor apoptosis, whereas higher, more aggressive doses often lead to necrosis.[5][7]
Quantitative Analysis of this compound-Induced Cell Death
The induction of apoptosis versus necrosis by this compound-PDT is a dose-dependent phenomenon. The following tables summarize quantitative data from various studies, illustrating the impact of HpD concentration and light dosage on cell viability and the mode of cell death in different cancer cell lines.
| Cell Line | HpD Concentration (µg/mL) | Light Dose | Outcome Measure | Result | Reference |
| KYSE-150 (Esophageal Squamous Cell Carcinoma) | 1 | 5 J/cm² | Apoptosis Rate | 49.13 ± 0.32% | [1][2][8] |
| KYSE-150 (Esophageal Squamous Cell Carcinoma) | - | - | Control Apoptosis Rate | 28.15 ± 1.12% | [1][2][8] |
| H446 (Small Cell Lung Cancer) | 15 | 50 MW/cm² | Apoptosis Rate | 46.73 ± 1.38% | [9] |
| H446 (Small Cell Lung Cancer) | - | - | Control Apoptosis Rate | 5.99 ± 0.32% | [9] |
| BEAS-2B (Bronchial Epithelial Cells) | 15 | 50 MW/cm² | Apoptosis Rate | 28.56 ± 1.80% | [9] |
| BEAS-2B (Bronchial Epithelial Cells) | - | - | Control Apoptosis Rate | 5.69 ± 0.30% | [9] |
| H446 (Small Cell Lung Cancer) | 15 | 50 MW/cm² | Cell Survival Rate | 13.96% | [9] |
| BEAS-2B (Bronchial Epithelial Cells) | 15 | 50 MW/cm² | Cell Survival Rate | 24.23% | [9] |
| Cell Line | HpD Concentration (µg/mL) | Relative mRNA Expression (Fold Change vs. Control) | Reference |
| H446 (Small Cell Lung Cancer) | 5 | Bax: 1.625 ± 0.056, Bcl-2: 0.761 ± 0.011 | [9] |
| H446 (Small Cell Lung Cancer) | 10 | Bax: 3.490 ± 0.290, Bcl-2: 0.611 ± 0.063 | [9] |
| H446 (Small Cell Lung Cancer) | 15 | Bax: 4.928 ± 0.239, Bcl-2: 0.322 ± 0.028 | [9] |
| H446 (Small Cell Lung Cancer) | 20 | Bax: 5.677 ± 0.059, Bcl-2: 0.303 ± 0.032 | [9] |
Key Experimental Protocols
A thorough investigation of this compound-induced cell death relies on a suite of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in the literature.
Assessment of Cell Viability (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 4 hours).
-
Irradiation: Expose the cells to a specific wavelength of light (e.g., 635 nm) at a defined energy density.
-
Incubation: Return the plate to the incubator for 24 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control group.
Detection of Apoptosis (Annexin V-FITC/PI Staining)
Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Cell Collection: Harvest cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Morphological Assessment of Apoptosis (Hoechst 33342 Staining)
Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes characteristic of apoptosis.
-
Cell Culture: Grow cells on glass coverslips in a 6-well plate.
-
Treatment: Treat cells with this compound and light as per the experimental design.
-
Staining: Add Hoechst 33342 staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells with PBS.
-
Visualization: Mount the coverslips on glass slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
Analysis of Protein Expression (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptosis and necrosis pathways.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the relative protein expression levels, often normalized to a loading control like GAPDH.
Signaling Pathways in this compound-Induced Cell Death
The decision between apoptosis and necrosis is governed by a complex network of signaling pathways. The subcellular localization of this compound is a key determinant of which pathways are activated.
The Mitochondrial (Intrinsic) Pathway of Apoptosis
This compound derivatives have been shown to localize in the mitochondria.[10][11] Upon photoactivation, the generated ROS can induce mitochondrial damage, leading to the initiation of the intrinsic apoptotic pathway.[10] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[9]
Caption: Intrinsic pathway of apoptosis induced by this compound-PDT.
Studies have demonstrated that HpD-PDT can upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[9][12] The release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[1][9]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Research has shown that this compound derivative-mediated PDT can inhibit this pathway, contributing to the induction of apoptosis.[8][13][14]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by HpD-PDT.
By downregulating the phosphorylation of key components of this pathway, HpD-PDT can suppress cell viability and migration, while simultaneously promoting apoptosis.[8][13] Combining HpD-PDT with a PI3K inhibitor has been shown to enhance the therapeutic efficacy, suggesting a synergistic effect.[8][13]
Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is another important subcellular target for some photosensitizers.[15][16] Damage to the ER by PDT-generated ROS can lead to ER stress, characterized by the unfolded protein response (UPR) and disruption of calcium homeostasis.[16][17] Prolonged or severe ER stress can trigger apoptosis through the activation of specific caspases, such as caspase-12.[15]
The Switch to Necrosis
While apoptosis is often the preferred mode of cell death in cancer therapy, high-intensity PDT can overwhelm the cellular machinery for programmed cell death, leading to necrosis.[7] This occurs when there is extensive damage to cellular membranes and organelles, leading to a loss of cellular integrity, swelling, and eventual lysis.[5] The rapid depletion of ATP caused by severe mitochondrial damage can also shift the balance from apoptosis, an energy-dependent process, to necrosis.
Experimental Workflow for Investigating this compound-Induced Cell Death
A typical experimental workflow to elucidate the role of this compound in inducing apoptosis versus necrosis is depicted below.
References
- 1. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Which cell death modality wins the contest for photodynamic therapy of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of photodynamic therapy mediated by this compound derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular effects of this compound derivative photodynamic therapy on normal and neoplastic rat bladder cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound monomethyl ether-mediated PDT on the mitochondria of canine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] this compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway | Semantic Scholar [semanticscholar.org]
- 15. Mitochondrial pathway and endoplasmic reticulum stress participate in the photosensitizing effectiveness of AE‐PDT in MG63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photodynamic action of porphyrin on Ca2+ influx in endoplasmic reticulum: a comparison with mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Biotransformation of Hematoporphyrin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin derivatives (HPDs) are a class of photosensitizing agents pivotal in photodynamic therapy (PDT) for the treatment of various cancers and other diseases. Upon administration, these compounds distribute throughout the body and preferentially accumulate in tumor tissues. The efficacy and safety of PDT are intrinsically linked to the in vivo biotransformation of these derivatives, which governs their pharmacokinetic profiles, biodistribution, and eventual clearance from the body. This technical guide provides an in-depth overview of the core aspects of HPD biotransformation, including metabolic pathways, experimental protocols for their study, and quantitative data on key derivatives.
Cellular Uptake and Distribution
The journey of HPDs in vivo begins with their administration, typically intravenously. Following injection, these molecules bind to plasma proteins, such as albumin and lipoproteins, which facilitate their transport throughout the circulatory system. The cellular uptake of HPDs is a complex process that can occur through various mechanisms, including endocytosis. For instance, talaporfin sodium has been shown to be taken up by cancer cells via both clathrin- and caveolae-dependent endocytosis. This process is an active transport mechanism that requires intracellular ATP.
Once inside the cells, HPDs localize to specific subcellular compartments. Mitochondria are a common site of accumulation for many photosensitizers, including some HPDs. This localization is significant as it places the photosensitizer in close proximity to key cellular machinery, and damage to mitochondria upon photoactivation can efficiently trigger apoptosis. Other derivatives, such as talaporfin sodium, have been observed to accumulate in lysosomes. The degradation of talaporfin sodium is subsequently carried out by lysosomal enzymes.
The selective accumulation in tumor tissue is a hallmark of HPDs and is attributed to several factors, including the "leaky" vasculature of tumors, which allows for greater extravasation of the drug, and potentially higher expression of certain receptors on cancer cells.
Metabolic Pathways and Biotransformation
The in vivo biotransformation of HPDs is a critical determinant of their therapeutic window and potential for side effects, such as prolonged photosensitivity. The metabolic processes aim to convert these relatively lipophilic compounds into more water-soluble forms that can be more readily excreted.
1. Enzymatic Degradation:
The primary route of porphyrin catabolism in the body is mediated by the heme oxygenase (HO) enzyme system. Heme oxygenase, particularly the inducible isoform HO-1, is responsible for the oxidative cleavage of the heme macrocycle to produce biliverdin, which is subsequently reduced to bilirubin. While this pathway is central to the breakdown of endogenous heme, its direct role in the metabolism of exogenous HPDs is an area of ongoing research. It is plausible that HPDs, due to their structural similarity to heme, can be substrates for HO, leading to the opening of the porphyrin ring and the formation of linear tetrapyrroles.
2. Conjugation Reactions:
Another important biotransformation pathway involves conjugation reactions, which increase the water solubility of the compounds. UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the attachment of glucuronic acid to various substrates. It is hypothesized that the hydroxyl and carboxyl groups present on the side chains of HPDs could serve as sites for glucuronidation, facilitating their excretion.
3. Specific Metabolites:
For some HPDs, specific metabolites have been identified. For example, verteporfin is metabolized to a small extent to benzoporphyrin derivative diacid (BPD-DA) . This conversion involves the hydrolysis of the ester linkages on the parent molecule. The formation of BPD-DA is generally less than 10% of the parent compound based on the area under the curve (AUC) ratio[1].
Efflux and Excretion
The elimination of HPDs and their metabolites from the body is crucial to minimize long-term toxicity and photosensitivity. This process is mediated by various transporters and excretory routes.
1. ABC Transporters:
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a vital role in the efflux of xenobiotics from cells. ABCG2 (Breast Cancer Resistance Protein - BCRP) and ABCB6 have been identified as key transporters involved in porphyrin homeostasis[2][3]. ABCG2, located on the plasma membrane, actively transports porphyrins out of the cell, contributing to their clearance and potentially influencing their biodistribution[2][3]. ABCB6, found on the outer mitochondrial membrane, is involved in the transport of porphyrins into the mitochondria[2]. The expression levels of these transporters in different tissues and tumors can significantly impact the retention and efficacy of HPDs.
2. Excretory Routes:
The primary route of excretion for most HPDs and their metabolites is through the biliary system into the feces. Renal elimination is generally a minor pathway for these compounds. For instance, renal elimination of verteporfin is minimal, accounting for less than 0.01% of the administered dose[1]. The rapid biliary excretion of verteporfin contributes to its relatively short half-life and the correspondingly short duration of skin photosensitivity[1][4].
Quantitative Data on this compound Derivatives
The following tables summarize key quantitative pharmacokinetic parameters for some of the most well-studied this compound derivatives.
| Parameter | Photofrin® (Porfimer Sodium) | Verteporfin (Visudyne®) | Talaporfin Sodium (Laserphyrin®) |
| Administration Route | Intravenous | Intravenous | Intravenous |
| Terminal Elimination Half-life (t½) | ~250 - 725 hours[5][6] | 5 - 6 hours[1] | Data not readily available in cited sources |
| Primary Metabolite(s) | Not explicitly identified in cited sources | Benzoporphyrin derivative diacid (BPD-DA)[1] | Degraded by lysosomal enzymes[7] |
| Primary Excretion Route | Fecal[8] | Biliary/Fecal[4] | Biliary/Fecal (presumed) |
| Plasma Protein Binding | ~90%[6] | High (bound to LDL)[4] | Data not readily available in cited sources |
| Derivative | Animal Model | Dose | Key Findings on Biodistribution |
| This compound Derivative (HpD) | Mice with L1210 leukemia | 25 mg/kg (intraperitoneal) | Maximum absorption measured at 620-625 nm in vivo.[9] |
| Porfimer Sodium | Hamsters with DMBA-induced carcinoma | 1.0 mg/kg | Retained in DMBA-treated tissue, with fluorescence correlating with lesion progression.[10] |
| Verteporfin | Monkeys | 6 to 14 mg/m² | Accumulates rapidly in experimental choroidal neovascularization.[4] |
| Talaporfin Sodium | Rat brain tumor model | 5 mg/kg (intravenous) | Used for in vivo labeling and photodynamic therapy research.[11] |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the study of HPD biotransformation in vivo.
Protocol 1: Extraction of Porphyrins from Biological Tissues
This protocol is adapted from methods described for the quantitative extraction of porphyrins from tissues for HPLC analysis.[2][12]
Materials:
-
Tissue sample (e.g., liver, tumor)
-
Homogenizer
-
1 N Hydrochloric acid (HCl)
-
Acetonitrile
-
Methanol
-
Phosphate buffer (pH 3.0)
-
C18 solid-phase extraction (SPE) cartridges
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the weighed tissue sample in a 1:1 mixture of 1 N HCl and acetonitrile.
-
Centrifugation: Centrifuge the homogenate to pellet the tissue debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted porphyrins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the porphyrins with a suitable solvent, such as a methanol/phosphate buffer gradient.
-
-
Sample Preparation for HPLC: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: HPLC Analysis of Porphyrins and their Metabolites
This protocol provides a general framework for the separation and quantification of porphyrins by reversed-phase HPLC with fluorescence detection.[2][12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump
-
Reversed-phase C18 column
-
Fluorescence detector
Mobile Phase:
-
A gradient elution is typically used, involving a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol).
-
A common gradient starts with a higher proportion of the aqueous buffer and gradually increases the organic solvent concentration to elute the more hydrophobic porphyrins.
Detection:
-
Set the fluorescence detector to an excitation wavelength of approximately 400-405 nm.
-
The emission wavelength is typically monitored at around 620-630 nm.
Quantification:
-
Prepare standard curves using known concentrations of the parent HPD and any available metabolite standards.
-
Inject the extracted samples and quantify the peak areas corresponding to the parent drug and its metabolites.
Protocol 3: In Vitro Assay for ABC Transporter-Mediated Efflux
This protocol is designed to assess the interaction of HPDs with ABC transporters like ABCG2 and P-glycoprotein (P-gp).[1]
Materials:
-
Cancer cell lines overexpressing a specific ABC transporter (e.g., MCF-7/ABCG2) and the corresponding parental cell line.
-
This compound derivative to be tested.
-
Specific inhibitors for the transporters (e.g., Fumitremorgin C for ABCG2, Valspodar for P-gp).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Fluorometer or flow cytometer.
Procedure:
-
Cell Seeding: Seed the parental and transporter-overexpressing cells in multi-well plates and allow them to adhere overnight.
-
Incubation with Photosensitizer: Incubate the cells with the HPD at a desired concentration for a specific time (e.g., 1 hour) in the presence or absence of the specific transporter inhibitor.
-
Efflux Period: Wash the cells with PBS and incubate them in a photosensitizer-free medium (with or without the inhibitor) for a further period (e.g., 1 hour) to allow for drug efflux.
-
Cell Lysis and Quantification:
-
Wash the cells again with PBS and lyse them.
-
Measure the intracellular concentration of the HPD using a fluorometer.
-
Alternatively, analyze the intracellular fluorescence of single cells using a flow cytometer.
-
-
Data Analysis: Compare the intracellular accumulation of the HPD in the transporter-overexpressing cells with and without the inhibitor, and with the parental cells. A significant increase in accumulation in the presence of the inhibitor indicates that the HPD is a substrate for that transporter.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to the in vivo biotransformation of this compound derivatives.
Conclusion
The in vivo biotransformation of this compound derivatives is a multifaceted process involving cellular uptake, subcellular localization, enzymatic metabolism, and active efflux, all of which collectively determine the pharmacokinetic and pharmacodynamic properties of these important photosensitizers. A thorough understanding of these processes is essential for the rational design of new derivatives with improved tumor selectivity and faster clearance, thereby enhancing the therapeutic efficacy and safety of photodynamic therapy. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this dynamic field. Further research is warranted to fully elucidate the complete metabolic profiles of all clinically relevant HPDs and to explore the potential for modulating these biotransformation pathways to optimize therapeutic outcomes.
References
- 1. Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC methods for analysis of porphyrins in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of biodistribution, pharmacokinetics, and photosensitivity with the delivery vehicle of a bacteriochlorin photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy by lysosomal-targeted drug delivery using talaporfin sodium incorporated into inactivated virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hematoporphyrin-Based Photodynamic Therapy in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Hematoporphyrin and its derivatives (HpD) in photodynamic therapy (PDT) for cancer cell research. The information collated from recent scientific literature is intended to guide the design and execution of in vitro experiments.
Introduction to this compound-Based PDT
Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to induce cell death. This compound and its derivatives are first-generation photosensitizers that preferentially accumulate in tumor cells[1][2]. Upon activation by light of a specific wavelength, these molecules transfer energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen and free radicals[3]. This oxidative stress triggers a cascade of cellular events leading to apoptosis, necrosis, or autophagy, ultimately resulting in cancer cell death[4][5][6].
Quantitative Data Summary
The efficacy of this compound-based PDT is dependent on several factors, including the photosensitizer concentration, light dose, and the specific cancer cell line. The following tables summarize quantitative data from various in vitro studies.
Table 1: In Vitro Efficacy of this compound Derivative (HpD)-PDT on Various Cancer Cell Lines
| Cancer Cell Line | Photosensitizer (PS) | PS Concentration | Light Wavelength (nm) | Light Dose/Power Density | Incubation Time (h) | Cell Viability/Survival Rate (%) | Apoptosis Rate (%) | Reference |
| Human Esophageal Squamous Carcinoma (KYSE-150) | HpD | 2 mg/L | 635 | 5 J/cm² | 4 | 52.77 | 49.13 | [3][7] |
| HpD | 1 mg/L | 635 | 2.5 J/cm² | 4 | - | - | [3] | |
| Human Small Cell Lung Cancer (H446) | HPD | 15 µg/mL | 630 | 50 mW/cm² | 4 | 13.96 | 46.73 | [8] |
| HPD | 0, 5, 10, 12, 15, 20 µg/mL | 630 | 0, 25, 50, 75, 100 mW/cm² | 4 | Dose-dependent decrease | Dose-dependent increase | [8] | |
| Human Bronchial Epithelial (BEAS-2B) | HPD | 15 µg/mL | 630 | 50 mW/cm² | 4 | 24.23 | 28.56 | [8] |
| Human Lung Adenocarcinoma (A549) | HPD | 5 µg/mL | 630 | 50 mW/cm² | 24 | 58.76 | - | [9] |
| Human Lung Squamous Carcinoma (H520) | HPD | 5 µg/mL | 630 | 50 mW/cm² | 24 | 37.73 | - | [9] |
| Human Breast Cancer (MCF-7) | HMME | 5-20 µg/mL | 532 | 0.3-4.8 J/cm² | - | Dose-dependent decrease | 12.4 | [10] |
| Human Hepatocellular Carcinoma (HepG2) | HPD | Serial concentrations | Laser | Different dosages | - | Dose-dependent decrease | Significantly increased | [2] |
Table 2: Reactive Oxygen Species (ROS) Generation in Cancer Cells Post-HpD-PDT
| Cancer Cell Line | PS Concentration | Light Dose/Power Density | Relative Fluorescence Intensity (ROS Level) | Reference |
| KYSE-150 | 2 mg/L | 5 J/cm² | 9.81 ± 0.39 (PDT) vs 5.99 ± 0.13 (Control) | [7] |
| BEAS-2B | 5 µg/mL | 50 mW/cm² | 14,420 ± 304.8 | [5] |
| A549 | 5 µg/mL | 50 mW/cm² | 29,351 ± 191.6 | [5] |
| H520 | 5 µg/mL | 50 mW/cm² | 39,145 ± 2753 | [5] |
| H446 | 5 µg/mL | 50 mW/cm² | 21,014 ± 1200 | [5] |
Experimental Protocols
Cell Culture and Photosensitizer Incubation
Objective: To prepare cancer cell lines for PDT treatment.
Materials:
-
Cancer cell line of interest (e.g., KYSE-150, H446)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound Derivative (HpD) stock solution
-
96-well plates for viability assays
-
6-well plates for protein or RNA analysis
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Seed cells in the appropriate plates at a density of approximately 1x10⁵ cells/mL.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare fresh medium containing the desired concentration of HpD (e.g., 2 mg/L).
-
Remove the old medium from the cells and replace it with the HpD-containing medium.
-
Incubate the cells with HpD for 4 hours in the dark at 37°C.[3]
Light Irradiation
Objective: To activate the photosensitizer and induce a photodynamic response.
Materials:
-
Laser source with the appropriate wavelength (e.g., 635 nm)[3]
-
Phosphate-buffered saline (PBS)
-
Fresh complete cell culture medium
Protocol:
-
After the 4-hour incubation with HpD, wash the cells with PBS to remove any photosensitizer that has not been taken up by the cells.
-
Add fresh complete cell culture medium to each well.
-
Irradiate the cells with the laser at the desired energy density (e.g., 5 J/cm²).[3] The control groups should include cells with no treatment, cells with light exposure only, and cells with HpD incubation only.
-
Return the plates to the incubator for a further 24 hours before downstream analysis.
Cell Viability Assay (CCK-8 Assay)
Objective: To quantify the cytotoxic effect of HpD-PDT.
Materials:
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
After the 24-hour post-irradiation incubation, add 10 µL of CCK-8 solution to each well of the 96-well plate.[11][12]
-
Measure the absorbance at 450 nm using a microplate reader.[12][13]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells 24 hours post-PDT treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Reactive Oxygen Species (ROS) Measurement
Objective: To detect the intracellular generation of ROS.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Flow cytometer or fluorescence microscope
Protocol:
-
After light irradiation, replace the medium with a medium containing 10 µM DCFH-DA.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.
Signaling Pathways in this compound-PDT
This compound-PDT induces cancer cell death primarily through the generation of ROS, which in turn activates several key signaling pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound-based PDT on cancer cells in vitro.
Apoptosis Signaling Pathway
HpD-PDT predominantly induces apoptosis through the intrinsic (mitochondrial) pathway. The generation of ROS leads to mitochondrial damage, release of cytochrome c, and subsequent activation of caspases.
PI3K/AKT/mTOR Signaling Pathway
Studies have shown that HpD-PDT can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and migration.[3][14][15]
References
- 1. Efficacy of photodynamic therapy using this compound derivative nanomedicine on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of cell death pathways in three different kinds of human lung cancer cell lines following this compound derivative-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of cell death pathways in three different kinds of human lung cancer cell lines following this compound derivative-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effect of photodynamic therapy mediated by this compound derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 12. bosterbio.com [bosterbio.com]
- 13. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 14. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] this compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Hematoporphyrin as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin (Hp) and its derivatives (HpD) are porphyrin compounds that exhibit intrinsic fluorescence and a notable affinity for neoplastic tissues. This preferential accumulation in cancer cells, attributed in part to the enhanced permeability and retention (EPR) effect, has established this compound not only as a photosensitizer for photodynamic therapy (PDT) but also as a valuable fluorescent probe for cellular imaging. Upon excitation with light of a specific wavelength, this compound emits a characteristic red fluorescence, enabling the visualization of cellular structures and the monitoring of its uptake and subcellular localization.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a fluorescent probe for cellular imaging, with a focus on cancer cell studies.
Principle of Fluorescence
This compound possesses a highly conjugated ring system that readily absorbs light, particularly in the violet and red regions of the visible spectrum. Following the absorption of a photon, the molecule is elevated to an excited singlet state. It can then return to its ground state through the emission of a photon, a process known as fluorescence. The emitted light is of a longer wavelength (lower energy) than the excitation light. The fluorescence properties of this compound, including its emission spectrum and quantum yield, can be influenced by its local environment, such as solvent polarity and aggregation state.
Applications in Cellular Imaging
The primary applications of this compound as a fluorescent probe in cellular imaging include:
-
Visualization of Cancer Cells: Due to its selective uptake and retention, this compound can be used to demarcate cancerous cells from normal cells in co-culture models or tissue samples.
-
Subcellular Localization Studies: Fluorescence microscopy can reveal the intracellular distribution of this compound, which has been observed to accumulate in various organelles, including mitochondria and lysosomes.
-
Monitoring Drug Uptake and Efflux: The fluorescence intensity of this compound within cells can be quantified to study the dynamics of its uptake and retention, providing insights into cellular transport mechanisms.
-
Probing the Tumor Microenvironment: Changes in the fluorescence characteristics of this compound may reflect alterations in the physicochemical properties of the cellular environment.
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions | Reference |
| Absorption Maxima (Soret Band) | ~395-405 nm | Varies with solvent and aggregation | |
| Absorption Maxima (Q-bands) | ~500-620 nm | Four distinct peaks in the visible region | |
| Fluorescence Excitation Maximum | ~400 nm | In solution | |
| Fluorescence Emission Maxima | ~615 nm and ~675 nm | In solution | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.44 - 0.85 | In various solvents (free-base form) | |
| Photobleaching Quantum Yield | 4.7 x 10⁻⁵ | pH 7.4 phosphate buffer in air |
Table 2: Experimental Parameters for Cellular Imaging with this compound Derivative (HpD)
| Cell Line | HpD Concentration | Incubation Time | Key Findings | Reference |
| Human Esophageal Squamous Carcinoma (KYSE-150) | 2 mg/L | 4 hours | Significant cellular uptake observed. | |
| Human Hepatocellular Carcinoma (HepG2) | 0.78 - 50 µM | 72 hours | Dose-dependent inhibition of cell proliferation. | |
| Rat Bladder Carcinoma (AY27) | 1, 10, 25, 50 µg/mL | 0 - 48 hours | Higher uptake in cancer cells compared to normal cells. | |
| Human Lung Adenocarcinoma (A549) | 5 µg/mL | Up to 48 hours | Strongest uptake among several lung cancer cell lines. | |
| Human Breast Cancer (MCF-7) | Not specified | Not specified | Used for photodynamic therapy studies. |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound for Fluorescence Microscopy
This protocol provides a general procedure for staining live cells in culture with this compound for subsequent visualization by fluorescence microscopy.
Materials:
-
This compound (Hp) or this compound Derivative (HpD) stock solution (e.g., 1 mg/mL in 0.01 M NaOH, stored in the dark at -20°C)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for DAPI and TRITC/Cy5)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 1-10 µg/mL). Protect the solution from light.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for a specific period (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed complete culture medium or PBS to the cells. Visualize the cells using a fluorescence microscope. Use an excitation wavelength around 405 nm and collect the emission in the red channel (typically >600 nm).
-
(Optional) Co-staining: For visualization of specific organelles, co-staining with other fluorescent probes can be performed. For example, after this compound incubation and washing, cells can be stained with a nuclear stain like Hoechst 33342 or DAPI according to the manufacturer's protocol.
Protocol 2: Quantification of Cellular Uptake of this compound using a Plate Reader
This protocol allows for the quantitative analysis of this compound uptake in cells using a fluorescence plate reader.
Materials:
-
This compound (Hp) or this compound Derivative (HpD)
-
96-well black, clear-bottom tissue culture plates
-
Cells of interest
-
Complete cell culture medium
-
PBS, pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer at the time of the experiment.
-
Treatment: When cells are at the desired confluency, remove the medium and add fresh medium containing various concentrations of this compound. Include wells with untreated cells as a background control.
-
Incubation: Incubate the plate for the desired time at 37°C.
-
Washing: After incubation, discard the medium and wash the cells three times with PBS.
-
Cell Lysis: Add a suitable volume of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. Use an excitation wavelength of approximately 405 nm and an emission wavelength of around 615 nm.
-
Data Analysis: Subtract the average fluorescence intensity of the untreated control wells from the values of the treated wells. The resulting fluorescence intensity is proportional to the amount of this compound taken up by the cells.
Visualizations
Application Notes and Protocols for the Development of Hematoporphyrin-Loaded Nanoparticles
Introduction
Hematoporphyrin (HP) and its derivatives are well-established photosensitizers used in photodynamic therapy (PDT), a non-invasive cancer treatment modality.[1][2] PDT utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), primarily singlet oxygen, which induces localized cell death in tumors.[1][3] However, the clinical application of free this compound is often limited by its poor water solubility and lack of tumor specificity.[4][5] Encapsulating this compound into nanoparticles (NPs) offers a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can enhance the solubility and stability of HP, improve its biodistribution, and facilitate targeted accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[3]
These application notes provide detailed protocols for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles for researchers, scientists, and drug development professionals.
Section 1: Synthesis of this compound-Loaded Nanoparticles
The choice of synthesis method depends on the properties of the polymer and drug. Nanoprecipitation is a common and straightforward method for preparing polymeric nanoparticles.[6]
Protocol 1.1: Nanoprecipitation Method for Co-Assembled Nanoparticles
This protocol is adapted from a method used to prepare docetaxel prodrug and this compound co-assembled nanoparticles (DSD/HP NPs).[6][7]
Materials:
-
This compound (HP)
-
Co-loaded drug (e.g., a docetaxel prodrug, DSD)
-
Stabilizer (e.g., Vitamin E polyethylene glycol succinate, TPGS)
-
Anhydrous ethanol
-
Distilled water
Procedure:
-
Dissolve a specific amount of this compound, the co-loaded drug (e.g., DSD), and a stabilizer (e.g., TPGS) in 1 mL of anhydrous ethanol.[6]
-
Slowly inject the ethanol solution into a suitable volume of distilled water while maintaining a constant stirring speed.[6]
-
The drugs will instantaneously self-assemble into nanoparticles in the aqueous phase.[6]
-
Remove the ethanol solvent using a rotary evaporator.[6]
-
The resulting aqueous suspension of HP-loaded nanoparticles can be stored at 4°C for further use.[6]
Caption: General workflow for synthesis and evaluation of nanoparticles.
Section 2: Physicochemical Characterization of Nanoparticles
Proper characterization is crucial to ensure the quality, stability, and efficacy of the nanoparticle formulation.
Protocol 2.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is used to determine the size distribution and surface charge of nanoparticles in suspension.[8]
Equipment:
-
Malvern Zetasizer or similar DLS instrument
Procedure:
-
Dilute a small volume (e.g., 0.1 mL) of the nanoparticle suspension in ultrapure water to obtain an appropriate particle concentration for DLS measurement.[9]
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Measure the particle size (hydrodynamic diameter), Polydispersity Index (PDI), and zeta potential at a controlled temperature (e.g., 25°C).[9]
-
Perform measurements in triplicate to ensure reproducibility.[9]
Protocol 2.2: Morphological Analysis
Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticle morphology.
Equipment:
-
Transmission Electron Microscope (TEM)
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry or use a negative staining agent (e.g., phosphotungstic acid) if required.
-
Observe the grid under the TEM to visualize the shape and size of the nanoparticles.[6]
Data Presentation: Physicochemical Properties
The following table summarizes characterization data for various porphyrin-based nanoparticles from the literature.
| Nanoparticle Formulation | Average Size (nm) | PDI | Zeta Potential (mV) | Reference |
| DSD/HP Co-assembled NPs | 105.16 ± 1.24 | 0.168 ± 0.15 | Not Reported | [6][7] |
| HpD-loaded Pluronic Micelles | 23.5 | Not Reported | Not Reported | [10] |
| Fe(III) Porphyrin NPs | 54 (diameter) | Narrow Distribution | Not Reported | [8] |
| Chitosan-PpIX-B9 NPs | 19.92 ± 7.52 | Not Reported | Not Reported | [5] |
Section 3: Drug Loading and Encapsulation Efficiency
Determining the amount of drug successfully incorporated into the nanoparticles is a critical step in development.
-
Encapsulation Efficiency (EE%) : The percentage of the total initial drug that is successfully encapsulated into the nanoparticles.
-
Drug Loading Content (DLC%) : The weight percentage of the drug relative to the total weight of the nanoparticle.
Formulas:
-
EE (%) = [(Total Drug Added - Free Unentrapped Drug) / Total Drug Added] x 100%
-
DLC (%) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100%[11]
Protocol 3.1: Determination of DLC and EE% by Centrifugation
This indirect method quantifies the amount of free drug in the supernatant after separating the nanoparticles.[11]
Procedure:
-
Take a known volume (e.g., 1 mL) of the nanoparticle suspension.[6]
-
Separate the nanoparticles from the aqueous medium by centrifugation (e.g., 3500 rpm for 20 minutes).[6] The exact speed and time may need optimization.
-
Carefully collect the supernatant containing the free, unencapsulated drug.
-
Measure the concentration of free this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the amount of encapsulated drug by subtracting the amount of free drug from the total amount of drug initially added.[11]
-
Use the formulas above to calculate EE% and DLC%.
Data Presentation: Loading and Encapsulation Data
| Nanoparticle Formulation | Drug | EE% | DLC% | Reference |
| DSD/HP Co-assembled NPs | DSD (Prodrug) | 96.27 ± 1.03 | 69.22 ± 1.03 | [6][7] |
| HP | 97.70 ± 0.20 | 20.03 ± 3.12 | [6][7] |
Section 4: In Vitro Drug Release Studies
In vitro release studies are performed to understand the release kinetics of the encapsulated drug from the nanoparticles over time, often under physiological conditions (pH 7.4, 37°C).[6][12]
Protocol 4.1: Dialysis Method
The dialysis method is commonly used to separate the released drug from the nanoparticles.[13]
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
Procedure:
-
Transfer a known volume (e.g., 2 mL) of the this compound-loaded nanoparticle suspension into a dialysis bag.[6]
-
Seal the bag and immerse it in a larger volume of release medium (e.g., 10 mL of PBS, pH 7.4).[6] To mimic certain tumor microenvironments, release can also be studied at acidic pH.[14]
-
Place the entire setup in a shaker at a constant speed (e.g., 100 rpm) and temperature (37°C).[6]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Section 5: In Vitro and In Vivo Efficacy Assessment
Protocol 5.1: In Vitro Phototoxicity Assay (MTT Assay)
This assay evaluates the light-induced cytotoxicity of the this compound-loaded nanoparticles against cancer cells.[15]
Materials:
-
Cell culture medium
-
96-well plates
-
This compound-loaded NPs and free HP solution
-
Light source with an appropriate wavelength for HP activation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of HP-loaded NPs and free HP. Include untreated cells as a control.
-
Incubate the cells for a period to allow for nanoparticle uptake (e.g., 4 hours).[4]
-
For the phototoxicity groups, irradiate the cells with light for a specific duration.[4] Keep a parallel set of plates in the dark as a control for dark toxicity.
-
After irradiation, incubate the cells for another 24-48 hours.[4]
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 5.2: In Vivo Antitumor Efficacy
Animal models are used to evaluate the therapeutic efficacy of the nanoparticle formulation.
Procedure Outline:
-
Tumor Model: Establish a tumor model by subcutaneously inoculating cancer cells into immunodeficient mice (e.g., Balb/c nude mice).[7]
-
Grouping: Once tumors reach a certain volume, randomly divide the mice into treatment groups (e.g., Saline control, Light only, Free HP + Light, HP-NPs + Light).
-
Administration: Administer the formulations intravenously to the mice.[7]
-
Irradiation: After a specific time to allow for tumor accumulation, irradiate the tumor area with a laser of the appropriate wavelength.
-
Monitoring: Monitor tumor volume and body weight of the mice over a set period (e.g., 2-3 weeks).[15]
-
Endpoint Analysis: At the end of the study, excise the tumors for histopathological analysis to assess treatment-induced necrosis and apoptosis.[17]
Caption: Simplified signaling pathway of nanoparticle-mediated PDT.
References
- 1. Efficacy of photodynamic therapy using this compound derivative nanomedicine on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. mdpi.com [mdpi.com]
- 4. Protoporphyrin IX-loaded laminarin nanoparticles for anticancer treatment, their cellular behavior, ROS detection, and animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chitosan Nanoparticles Conjugated With Protoporphyrin IX and Vitamin B9 for Their Application in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docetaxel prodrug and this compound co-assembled nanoparticles for anti-tumor combination of chemotherapy and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Characterization of Porphyrin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound encapsulated polymeric nanomicelles | Archives of Advances in Biosciences [journals.sbmu.ac.ir]
- 11. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer efficacy of photodynamic therapy with this compound-modified, doxorubicin-loaded nanoparticles in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined Phycocyanin and this compound Monomethyl Ether for Breast Cancer Treatment via Photosensitizers Modified Fe3O4 Nanoparticles Inhibiting the Proliferation and Migration of MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topical Photodynamic Therapy Mediated with this compound-HCl using Glycerin as Penetrating Enhancer: In vitro and in vivo studies [jlsa.journals.ekb.eg]
Application Notes and Protocols for Two-Photon Microscopy of Hematoporphyrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin derivatives (HpD) are a class of photosensitizers that have been extensively utilized in photodynamic therapy (PDT) for the treatment of various cancers. Their ability to generate cytotoxic reactive oxygen species (ROS) upon light activation makes them potent agents for targeted tumor destruction. The advent of two-photon microscopy (TPM) has opened new avenues for the application of HpD, offering enhanced spatial localization of photoactivation, deeper tissue penetration, and reduced photodamage to surrounding healthy tissues. These application notes provide a comprehensive overview of the use of HpD in two-photon microscopy, including their photophysical properties, detailed experimental protocols for their application in two-photon excited photodynamic therapy (2P-PDT), and insights into the cellular mechanisms involved.
Data Presentation
The following tables summarize the key quantitative data for this compound derivatives and related compounds relevant to two-photon microscopy applications.
Table 1: Two-Photon Absorption Properties of Porphyrin Derivatives
| Compound | Excitation Wavelength (nm) | Two-Photon Absorption Cross-Section (σ₂) (GM¹) | Measurement Technique | Reference |
| This compound Derivative (HpD) | 800 | ~10 | Z-scan | [1] |
| This compound Derivative (HpD) | 800 | ~200 | TPIF² | [1] |
| Photofrin® (a purified HpD) | 850 | 7.4 ± 2.2 | TPIF² | [2] |
| This compound IX (Hp9) | 800 | ~10 | Z-scan | [1] |
| This compound IX (Hp9) | 800 | ~200 | TPIF² | [1] |
¹GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s / photon) ²TPIF = Two-Photon Induced Fluorescence
Table 2: Photophysical and Photodynamic Properties of this compound Derivatives
| Compound | Fluorescence Emission Peaks (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Environment | Reference |
| This compound Derivative (HPD) | ~615, ~675 | Not specified | Aqueous solution | [3] |
| This compound Derivative (free-base) | Not specified | 0.44 - 0.85 | Various solvents | |
| Photofrin® (a purified HpD) | Not specified | Not specified | In vitro (cells) | [2] |
| This compound Derivative BL-1 | 620 | High (rate = 0.0022 min⁻¹) | DMSO | [4] |
Note: The two-photon fluorescence quantum yield for this compound derivatives has not been explicitly reported in the reviewed literature. Generally, porphyrins exhibit low fluorescence quantum yields.
Signaling Pathway
HpD-Mediated Two-Photon Photodynamic Therapy and the PI3K/AKT/mTOR Signaling Pathway
Two-photon photodynamic therapy with this compound derivatives has been shown to induce apoptosis in cancer cells by modulating key cellular signaling pathways. One of the critical pathways affected is the PI3K/AKT/mTOR pathway, which is central to cell survival, proliferation, and growth. Upon two-photon excitation, HpD generates reactive oxygen species (ROS), which can lead to the downregulation of this pro-survival pathway, thereby promoting programmed cell death.
Caption: PI3K/AKT/mTOR pathway modulation by HpD-PDT.
Experimental Workflow
The following diagram outlines a typical experimental workflow for in vitro two-photon microscopy and photodynamic therapy using this compound derivatives.
Caption: In vitro 2P-PDT experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Two-Photon Excited Photodynamic Therapy (2P-PDT) with this compound Derivative
This protocol details the steps for inducing and evaluating phototoxicity in a cancer cell line using HpD and a two-photon microscope.
Materials:
-
This compound derivative (HpD) or Photofrin®
-
Cancer cell line (e.g., HeLa, MCF-7, or a cell line relevant to the research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., Live/Dead stain, MTT assay, or Annexin V/PI staining)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Two-photon laser scanning microscope equipped with a femtosecond pulsed laser (e.g., Ti:Sapphire laser)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cancer cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
HpD Incubation:
-
Prepare a stock solution of HpD in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then diluted in PBS or culture medium).
-
Dilute the HpD stock solution in complete culture medium to the desired final concentration (e.g., 10-50 µg/mL).
-
Remove the culture medium from the cells and replace it with the HpD-containing medium.
-
Incubate the cells with HpD for a predetermined time (e.g., 4-24 hours) at 37°C, protected from light. The optimal incubation time should be determined empirically for the specific cell line.
-
-
Sample Preparation for Microscopy:
-
After incubation, gently wash the cells twice with warm PBS to remove any unbound HpD.
-
Add fresh, phenol red-free culture medium to the cells. Phenol red can be fluorescent and interfere with imaging.
-
-
Two-Photon Microscope Setup and Pre-Irradiation Imaging:
-
Turn on the two-photon microscope and allow the laser to warm up for at least 30 minutes to ensure stable output.
-
Mount the sample dish on the microscope stage.
-
Set the two-photon excitation wavelength to the desired value (e.g., 800-850 nm for HpD).
-
Use a low laser power to locate the cells and acquire pre-irradiation images. Capture images of the HpD fluorescence to confirm cellular uptake and localization. The fluorescence emission of HpD is typically in the 600-700 nm range.[5]
-
-
Two-Photon Irradiation for PDT:
-
Select a region of interest (ROI) containing a group of cells for irradiation.
-
Increase the laser power to a level sufficient to induce phototoxicity. The optimal power will depend on the microscope setup, objective, and the specific HpD concentration and should be determined experimentally.
-
Perform a series of raster scans over the ROI to deliver the desired light dose. The total energy dose can be controlled by adjusting the laser power, pixel dwell time, and the number of scans.
-
-
Post-Irradiation Imaging and Analysis:
-
After irradiation, reduce the laser power to a non-phototoxic level for imaging.
-
Acquire images of the irradiated and surrounding non-irradiated cells at different time points post-irradiation (e.g., immediately, 1 hour, 4 hours) to monitor for morphological changes indicative of cell death (e.g., membrane blebbing, cell shrinkage).
-
To quantify cell death, stain the cells with a viability dye (e.g., Propidium Iodide for dead cells or a Live/Dead assay kit) and image the fluorescence.
-
Analyze the images to determine the percentage of dead cells within the irradiated ROI compared to the non-irradiated control areas.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) Generation
This protocol describes how to detect the generation of ROS in cells following 2P-PDT with HpD using a fluorescent ROS indicator.
Materials:
-
All materials from Protocol 1
-
A fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H₂DCFDA)
Procedure:
-
Follow steps 1-3 of Protocol 1 for cell seeding and HpD incubation.
-
ROS Indicator Loading:
-
After washing the cells to remove unbound HpD, incubate them with the ROS indicator dye according to the manufacturer's instructions. For example, for H₂DCFDA, a typical concentration is 5-10 µM in serum-free medium for 30 minutes at 37°C.
-
After incubation, wash the cells again with PBS to remove excess dye.
-
Add fresh, phenol red-free culture medium.
-
-
Two-Photon Microscopy and Irradiation:
-
Mount the sample on the two-photon microscope.
-
Acquire baseline fluorescence images of the ROS indicator before irradiation.
-
Perform two-photon irradiation of a selected ROI as described in step 5 of Protocol 1.
-
-
Post-Irradiation Imaging and Analysis:
-
Immediately after irradiation, and at subsequent time points, acquire fluorescence images of the ROS indicator. An increase in fluorescence intensity indicates the production of ROS.
-
Quantify the change in fluorescence intensity within the irradiated ROI and compare it to non-irradiated control regions.
-
Conclusion
This compound derivatives are versatile photosensitizers with significant potential for applications in two-photon microscopy, particularly in the realm of targeted photodynamic therapy. The ability to activate these compounds with high spatial precision deep within biological tissues offers a compelling advantage over conventional one-photon approaches. The protocols and data provided in these application notes serve as a valuable resource for researchers and scientists seeking to explore and develop novel therapeutic and diagnostic strategies based on the two-photon excitation of this compound derivatives. Further research into optimizing the two-photon absorption properties of these molecules and elucidating their downstream biological effects will continue to expand their utility in biomedical research and clinical applications.
References
- 1. neurophotonics.spiedigitallibrary.org [neurophotonics.spiedigitallibrary.org]
- 2. dmphotonics.com [dmphotonics.com]
- 3. The two-photon induced fluorescence of the tumor localizing photosensitizer this compound derivative via 1064 nm photons from a 20 ns Q-switched Nd-YAG laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. The two-photon laser-induced fluorescence of the tumor-localizing photosensitizer this compound derivative. Resonance-enhanced 750 nm two-photon excitation into the near-UV Soret band - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Hematoporphyrin in Biological Tissues using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematoporphyrin and its derivatives are porphyrin compounds that can accumulate in biological tissues. They are of significant interest in biomedical research, particularly in the context of photodynamic therapy (PDT) where they act as photosensitizers. Accurate quantification of this compound in various tissues is crucial for pharmacokinetic studies, dosimetry, and understanding its therapeutic and toxicological effects. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV-Vis detection is a robust and sensitive method for this purpose. This document provides a detailed protocol for the extraction and quantification of this compound from biological tissues using reversed-phase HPLC.
Experimental Protocols
1. Tissue Sample Preparation and Homogenization
This protocol is designed for the processing of fresh or frozen biological tissue samples.
-
Materials:
-
Biological tissue (e.g., tumor, liver, skin)
-
Phosphate-buffered saline (PBS), ice-cold
-
0.1 M Perchloric acid, ice-cold
-
Liquid nitrogen
-
Mortar and pestle or mechanical homogenizer
-
Microcentrifuge tubes
-
Centrifuge
-
-
Protocol:
-
Excise tissue of interest and immediately wash with ice-cold PBS to remove any blood contaminants.
-
Blot the tissue dry and record its wet weight.
-
For frozen samples, freeze the tissue in liquid nitrogen immediately after excision.
-
Add the tissue to a pre-chilled mortar or homogenization tube.
-
Add ice-cold 0.1 M perchloric acid at a ratio of 10 volumes to the tissue weight (e.g., 10 mL for 1 g of tissue).[1]
-
Homogenize the tissue thoroughly using a mechanical homogenizer or by grinding in a mortar and pestle on ice until a uniform homogenate is achieved.[1]
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the extracted porphyrins, and transfer it to a new tube. Avoid disturbing the pellet.[1]
-
The supernatant can be directly used for HPLC analysis or stored at -80°C. If frozen, samples should be re-centrifuged before injection into the HPLC system.
-
2. This compound Extraction from Tissue Homogenate
This protocol describes a liquid-liquid extraction method to further purify and concentrate this compound from the tissue homogenate supernatant.
-
Materials:
-
Tissue homogenate supernatant
-
Ethyl acetate
-
3:1 (v/v) Ethyl acetate/acetic acid[2]
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
To 1 mL of the tissue homogenate supernatant, add 3 mL of a 3:1 (v/v) mixture of ethyl acetate and acetic acid.[2]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase, which contains the this compound.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a known volume (e.g., 200 µL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
3. High-Performance Liquid Chromatography (HPLC) Analysis
This section details the HPLC conditions for the separation and quantification of this compound.
-
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Fluorescence detector or UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared tissue extracts and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
The final concentration in the tissue is expressed as ng of this compound per gram of tissue (ng/g).
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different tissue types or experimental conditions.
Table 1: Quantification of this compound in Murine Tissues 24 hours Post-Injection
| Tissue Type | This compound Concentration (ng/g tissue) ± SD (n=5) |
| Tumor | 1250 ± 150 |
| Liver | 850 ± 95 |
| Spleen | 780 ± 80 |
| Kidney | 620 ± 75 |
| Skin | 450 ± 50 |
| Muscle | 150 ± 30 |
| Brain | < 50 |
This table presents example data for illustrative purposes.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for tissue processing and HPLC analysis.
Logical Relationship of HPLC Components for this compound Analysis
Caption: Key components of the HPLC system.
References
- 1. cores.emory.edu [cores.emory.edu]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a sensitive quantification method for this compound monomethyl ether in plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and Biophysical Properties of the Tumor-localizing Component of this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Subcellular Localization of Hematoporphyrin Derivatives in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin derivatives (HPDs) are a class of photosensitizing agents used in photodynamic therapy (PDT) for the treatment of various cancers. Their therapeutic efficacy is critically dependent on their selective accumulation in tumor tissues and, more specifically, their subcellular localization within cancer cells. Upon activation by light of a specific wavelength, HPDs generate reactive oxygen species (ROS) that induce cellular damage and trigger cell death pathways. The site of ROS generation, dictated by the subcellular distribution of the HPD, determines the primary targets of photodamage and the subsequent cellular response. These notes provide an overview of HPD subcellular localization, quantitative data on their distribution, and detailed protocols for experimental determination.
Subcellular Localization of this compound Derivatives
This compound derivative (HPD) is a complex mixture of porphyrins, and its components can localize in various organelles within tumor cells. The primary sites of accumulation are the cytoplasm, with a significant association with membranous structures.
Key Organelles for HPD Accumulation:
-
Mitochondria: This is a critical target for many photosensitizers. Localization in mitochondria can lead to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway.[1]
-
Endoplasmic Reticulum (ER): Accumulation in the ER can induce ER stress and trigger apoptosis or autophagy.
-
Lysosomes: Localization within lysosomes can lead to their rupture upon photoactivation, releasing lysosomal enzymes into the cytoplasm and causing cellular damage.
-
Plasma Membrane: Association with the plasma membrane can lead to increased permeability, ion influx, and disruption of cellular signaling.[1]
-
Cytoplasm: HPDs exhibit a diffuse distribution throughout the cytoplasm.[2][3]
The specific distribution of HPDs can be influenced by several factors, including the specific derivative, the tumor cell type, and the physicochemical properties of the photosensitizer.
Data Presentation: Quantitative Distribution of this compound Derivatives
Precise quantitative data on the percentage of HPD distribution in different organelles is often cell-line and HPD-formulation specific. The following table summarizes findings from various studies, highlighting the general distribution patterns. Researchers are encouraged to perform their own quantitative analysis for their specific experimental system using the protocols provided below.
| This compound Derivative | Cell Line | Mitochondria | Endoplasmic Reticulum | Lysosomes | Plasma Membrane | Cytosol (diffuse) | Reference |
| Photofrin® (a purified form of HPD) | Radiation-Induced Fibrosarcoma (RIF-1) | Strong Co-localization with mitochondrial probe | - | - | - | Diffuse cytoplasmic distribution | [4] |
| This compound Derivative (HPD) | Human Bladder Tumor (MGH-U1) | Implicated as a primary site | Similar to diffuse cytomembrane stain | Damaged by HPD | Fluorescence present at the cell membrane | Perinuclear area of the cytoplasm | [1] |
| This compound Derivative (HPD) | Lung Adenocarcinoma (A549), Squamous Carcinoma (H520), Small Cell Carcinoma (H446) | - | - | - | - | Diffuse distribution in the cytoplasm | [2][3] |
Note: "-" indicates data not specified in the cited literature. The descriptions are based on qualitative or semi-quantitative fluorescence microscopy data.
Signaling Pathways Influenced by HPD Subcellular Localization
The subcellular site of HPD-induced ROS production dictates which signaling pathways are activated, ultimately determining the mode of cell death (apoptosis or autophagy) or survival.
Figure 1. HPD localization and downstream signaling.
Key Signaling Pathways:
-
Apoptosis: HPD-PDT can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Mitochondrial damage leads to the release of cytochrome c and activation of caspases.
-
Autophagy: ER stress induced by HPD-PDT can trigger autophagy as a survival mechanism, although excessive autophagy can also lead to cell death. The PI3K/AKT/mTOR pathway is a key regulator of this process.
-
PI3K/AKT/mTOR Pathway: This pathway is central to cell survival and proliferation. Inhibition of this pathway by HPD-PDT can promote both apoptosis and autophagy.
Experimental Protocols
Here are detailed protocols for determining the subcellular localization of this compound derivatives in tumor cells.
Subcellular Fractionation and HPD Quantification
This protocol allows for the separation of major organelles and subsequent quantification of HPD in each fraction.
Figure 2. Workflow for subcellular fractionation.
Materials:
-
HPD-treated tumor cells
-
Dounce homogenizer
-
Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)
-
Centrifuge and ultracentrifuge
-
Fluorometer or HPLC system
Procedure:
-
Cell Harvesting: Harvest HPD-treated cells and wash twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold fractionation buffer and homogenize using a Dounce homogenizer until approximately 80-90% of cells are lysed (check under a microscope).
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Microsomal (ER) Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomes (ER and other membranes).
-
Cytosolic Fraction: The final supernatant is the cytosolic fraction.
-
HPD Quantification: Resuspend each pellet in a suitable buffer. Measure the fluorescence of each fraction using a fluorometer (excitation ~400 nm, emission ~630 nm) or quantify using HPLC. Normalize the HPD amount to the protein content of each fraction.
Fluorescence Microscopy for HPD Visualization
This protocol outlines the steps to visualize the subcellular localization of HPDs using their intrinsic fluorescence.
Figure 3. Workflow for fluorescence microscopy.
Materials:
-
Tumor cells
-
Glass coverslips or imaging dishes
-
HPD solution
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for ER)
-
Paraformaldehyde (PFA) for fixing (optional)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed tumor cells on sterile glass coverslips or in imaging dishes and allow them to adhere overnight.
-
HPD Incubation: Incubate the cells with the desired concentration of HPD for a specific time.
-
Washing: Gently wash the cells three times with warm PBS to remove unbound HPD.
-
Organelle Co-staining: Incubate the cells with an organelle-specific fluorescent probe according to the manufacturer's instructions.
-
Washing: Wash the cells again with PBS.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and emission filters for HPD (e.g., excitation at 405 nm, emission at 630-690 nm) and the organelle-specific probe.
Flow Cytometry for HPD Uptake Analysis
This protocol provides a method for the quantitative analysis of HPD uptake at a single-cell level.
Figure 4. Workflow for flow cytometry analysis.
Materials:
-
HPD-treated tumor cells
-
PBS
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension or in a monolayer with HPD as desired.
-
Washing: Wash the cells twice with PBS to remove excess HPD.
-
Cell Harvesting: For adherent cells, detach them using Trypsin-EDTA.
-
Resuspension: Resuspend the cell pellet in ice-cold FACS buffer at a concentration of approximately 1x10^6 cells/mL.
-
Analysis: Analyze the cells on a flow cytometer. Use a laser line that can excite HPD (e.g., 405 nm or 488 nm) and collect the emission in the appropriate channel (e.g., >610 nm).
-
Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity, which is proportional to the amount of HPD uptake.
Conclusion
The subcellular localization of this compound derivatives is a key determinant of their photodynamic efficacy. A thorough understanding and characterization of this localization are crucial for the rational design of new photosensitizers and the optimization of PDT protocols. The methods described in these application notes provide a framework for researchers to investigate the subcellular distribution of HPDs in their specific cancer models.
References
- 1. Subcellular localization of this compound derivative in bladder tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hematoporophyrin-Mediated Sonodynamic Therapy for Deep-Seated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonodynamic therapy (SDT) is an emerging non-invasive modality for cancer treatment that utilizes the synergistic action of a non-toxic sonosensitizing agent, such as Hematoporphyrin (HP), and low-intensity ultrasound.[1] Ultrasound can penetrate deep into tissues, allowing for the targeted treatment of deep-seated tumors that are often inaccessible to conventional photodynamic therapy (PDT).[1][2] Upon activation by ultrasound, this compound generates reactive oxygen species (ROS), which induce cytotoxicity and lead to tumor cell death through apoptosis and necrosis.[3][4] This document provides detailed application notes and protocols for the use of this compound-mediated SDT in preclinical research settings.
Mechanism of Action
This compound-mediated SDT operates on the principle of sonoluminescence and acoustic cavitation.[5] The process can be summarized as follows:
-
Systemic or Local Administration of this compound : this compound, a porphyrin-based sonosensitizer, is introduced into the biological system.[3] It tends to accumulate preferentially in tumor tissues due to the enhanced permeability and retention (EPR) effect.[3]
-
Ultrasound Application : The tumor region is exposed to low-intensity focused ultrasound.[4]
-
Activation of this compound : The acoustic energy from the ultrasound causes cavitation, the formation and collapse of microbubbles in the tissue.[6] This process generates localized high temperature and pressure, leading to the emission of light (sonoluminescence) and the formation of free radicals.[5]
-
Generation of Reactive Oxygen Species (ROS) : The excited this compound transfers its energy to molecular oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂) and other ROS.[3][7]
-
Induction of Cell Death : The generated ROS cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA.[8] This ultimately triggers cell death pathways, primarily apoptosis.[8][9]
Signaling Pathways Involved
Research suggests that this compound-mediated SDT can modulate key signaling pathways involved in cell survival and death. A significant pathway implicated is the PI3K/Akt/mTOR pathway .[10][11][12]
-
Downregulation of PI3K/Akt/mTOR : Studies have shown that SDT can inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.[10][11] This pathway is crucial for cell proliferation, growth, and survival. Its inhibition by SDT-induced ROS can lead to the induction of apoptosis and autophagy.[10][13][14]
Below is a diagram illustrating the proposed mechanism of action and the involved signaling pathway.
Caption: Mechanism of this compound-mediated SDT and its effect on the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound-mediated SDT.
Table 1: In Vivo Tumor Growth Inhibition
| Animal Model | Tumor Type | Sonosensitizer | Dosage (mg/kg) | Ultrasound Parameters | Tumor Growth Inhibition (TGI) | Citation |
| Balb/C Mice | Breast Adenocarcinoma | HP | 2.5 | 1 MHz, 2 W/cm², 60s | 42% (Day 18) | [10][11] |
| Balb/C Mice | Breast Adenocarcinoma | HP-MSN | 5 | 1 MHz, 1 W/cm², 60s | 42% (Day 18) | [10][11] |
| Balb/C Mice | Breast Adenocarcinoma | HP-MSN | 5 | 1 MHz, 2 W/cm², 60s | 45% (Day 18) | [10][11] |
HP: this compound; HP-MSN: this compound-encapsulated Mesoporous Silica Nanoparticles
Table 2: In Vitro Cell Viability and Apoptosis
| Cell Line | Sonosensitizer | Concentration (µg/mL) | Ultrasound Parameters | Cell Survival Rate Reduction | Apoptosis Rate | Citation |
| A-253 (Epidermoid Carcinoma) | HMME | 10 | 1 MHz, 1.5 W/cm², 1 min | 27% | Increased late apoptosis | [9] |
| ECA-109 (Esophageal Cancer) | DVDMS | 4 | Not specified | ~72% (3 min exposure) | Increased | [3] |
| PC-9 (Lung Adenocarcinoma) | BBTPP | Not specified | Pulsed low-intensity | Not specified | 18.87% | [4] |
| THP-1 (Macrophage) | PpIX | 20 | Not specified | Not specified | Increased | [1] |
HMME: this compound Monomethyl Ether; DVDMS: Sinoporphyrin Sodium; BBTPP: a novel porphyrin derivative; PpIX: Protoporphyrin IX
Experimental Protocols
In Vitro Sonodynamic Therapy Protocol
This protocol outlines a general procedure for evaluating the efficacy of this compound-mediated SDT on cancer cell lines.
Caption: General workflow for an in vitro SDT experiment.
1. Cell Culture and Seeding:
- Culture desired cancer cells (e.g., A-253, ECA-109) in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Seed cells into 96-well plates for viability assays or 6-well plates for apoptosis and ROS analysis at a suitable density and allow them to adhere overnight.[9][15]
2. This compound Incubation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in cell culture medium.
- Remove the old medium from the cells and add the this compound-containing medium.
- Incubate the cells for a predetermined duration (e.g., 4-6 hours) in the dark to allow for cellular uptake of the sonosensitizer.[15]
3. Ultrasound Treatment:
- After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular this compound.
- Add fresh, pre-warmed culture medium.
- Place the culture plate in a water bath coupled to an ultrasound transducer.
- Expose the designated wells to ultrasound at specific parameters (e.g., frequency of 1 MHz, intensity of 1.5 W/cm², duration of 1 minute).[9] Ensure a coupling medium (degassed water) is used between the transducer and the plate.
4. Post-Treatment Incubation and Analysis:
- Following ultrasound exposure, return the plates to the incubator for a further 24 hours.
- Cell Viability Assay (MTT): Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance to determine cell viability.[9]
- Apoptosis Assay (Flow Cytometry): Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.[13]
- Reactive Oxygen Species (ROS) Detection: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels via fluorescence microscopy or flow cytometry.[13][16]
In Vivo Sonodynamic Therapy Protocol
This protocol provides a general framework for conducting this compound-mediated SDT in a preclinical tumor model.
Caption: General workflow for an in vivo SDT experiment.
1. Tumor Model Establishment:
- Select an appropriate animal model (e.g., Balb/C mice) and tumor cell line (e.g., breast adenocarcinoma).[4][17]
- Inject a suspension of tumor cells subcutaneously into the flank of the mice.
- Allow the tumors to grow to a suitable size (e.g., 7-10 mm in diameter) before starting the treatment.[4]
2. Treatment Groups:
- Divide the animals into multiple groups (n=6 or more per group) to ensure statistical significance.[17] Typical groups include:
- Control (no treatment)
- Ultrasound alone
- This compound alone
- SDT (this compound + Ultrasound)
3. This compound Administration:
- Administer this compound or its formulation (e.g., HP-MSNs) to the mice, typically via intraperitoneal injection, at a predetermined dose (e.g., 2.5 or 5 mg/kg).[17]
- Allow a 24-hour delay for the sonosensitizer to accumulate in the tumor tissue.[17]
4. Ultrasound Application:
- Anesthetize the mice.
- Apply a coupling gel to the skin overlying the tumor to ensure efficient transmission of the ultrasound waves.
- Position the ultrasound transducer directly over the tumor and deliver the ultrasound at the specified parameters (e.g., 1 MHz frequency, 1-2 W/cm² intensity, for 60 seconds).[17]
5. Post-Treatment Monitoring and Evaluation:
- Measure the tumor dimensions with calipers every 2-3 days to calculate the tumor volume.
- Monitor the body weight and overall health of the animals throughout the study.
- At the end of the experimental period, euthanize the animals and excise the tumors for further analysis, such as histological examination to assess necrosis and apoptosis.
- Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the treatment efficacy.
Conclusion
This compound-mediated sonodynamic therapy presents a promising, non-invasive approach for the treatment of deep-seated tumors. The protocols and data presented in these application notes provide a foundational framework for researchers to design and execute preclinical studies to further explore and optimize this therapeutic modality. Careful consideration of experimental parameters, including sonosensitizer formulation and dosage, as well as ultrasound settings, is crucial for achieving optimal therapeutic outcomes. Further research into the underlying molecular mechanisms and signaling pathways will continue to enhance the clinical translation of this innovative cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of photodynamic therapy using this compound derivative nanomedicine on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinoporphyrin sodium, a novel sensitizer, triggers mitochondrial-dependent apoptosis in ECA-109 cells via production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fbt.tums.ac.ir [fbt.tums.ac.ir]
- 5. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Insight into ultrasound-mediated reactive oxygen species generation by various metal-porphyrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of cell killing and morphology on S180 by ultrasound activating this compound derivatives | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ROS-Dependent Activation of Autophagy through the PI3K/Akt/mTOR Pathway Is Induced by Hydroxysafflor Yellow A-Sonodynamic Therapy in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. An in vitro study on sonodynamic treatment of human colon cancer cells using sinoporphyrin sodium as sonosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Hematoporphyrin Phototoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin and its derivatives are potent photosensitizers utilized in photodynamic therapy (PDT) for the treatment of various cancers and other diseases.[1] Upon activation by light of a specific wavelength, these compounds generate reactive oxygen species (ROS), leading to cellular damage and ultimately, cell death.[1][2] Assessing the phototoxic potential of this compound-based compounds is a critical step in preclinical drug development to ensure their safety and efficacy. This document provides detailed in vitro protocols for evaluating the phototoxicity of this compound, focusing on key cellular events such as cytotoxicity, DNA damage, and apoptosis.
Core Mechanisms of this compound Phototoxicity
This compound-mediated phototoxicity is primarily driven by the production of ROS.[2] Following light absorption, the photosensitizer transitions to an excited triplet state. This excited state can then react with molecular oxygen via two main pathways:
-
Type I Reaction: Involves electron transfer to form superoxide anions, which can further generate other ROS such as hydrogen peroxide and hydroxyl radicals.
-
Type II Reaction: Involves energy transfer to ground-state molecular oxygen, generating highly reactive singlet oxygen.[2]
These ROS can indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, leading to membrane disruption, enzyme inactivation, and DNA damage.[2] This cascade of events can trigger various cell death pathways, including apoptosis and necrosis.[3] One of the key signaling pathways implicated in this compound-induced phototoxicity is the PI3K/AKT/mTOR pathway.[4]
Key In Vitro Assays for Phototoxicity Assessment
A battery of in vitro assays is essential to comprehensively evaluate the phototoxic profile of this compound and its derivatives. The following sections detail the protocols for the most relevant assays.
3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)
This internationally recognized guideline assay is a robust method for assessing basal cytotoxicity and phototoxicity.[5][6][7] It compares the concentration-dependent reduction in the viability of Balb/c 3T3 cells exposed to a test chemical in the presence and absence of a non-cytotoxic dose of simulated solar light.[6][8][9]
Quantitative Data Summary
| Cell Line | Compound | Condition | IC50 (µg/mL) | Photo Irritation Factor (PIF) | Reference |
| Balb/c 3T3 | Chlorpromazine (Positive Control) | -UV | 7.0 - 90.0 | > 6 | [6] |
| Balb/c 3T3 | Chlorpromazine (Positive Control) | +UV | 0.1 - 2.0 | > 6 | [6] |
Experimental Protocol
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in appropriate medium until they reach a semi-confluent monolayer.[6]
-
Seeding: Seed 1 x 10^4 cells per well in two 96-well plates and incubate for 24 hours.[6]
-
Treatment: Prepare a range of concentrations of this compound. Replace the culture medium in both plates with the test solutions.
-
Incubation: Incubate the plates for 1 hour at 37°C and 5% CO2.[6]
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²), while keeping the other plate in the dark.[10]
-
Post-Incubation: Replace the treatment medium with fresh culture medium and incubate both plates for another 24 hours.[6]
-
Neutral Red Uptake:
-
Wash the cells with pre-warmed PBS.
-
Add 100 µL of 50 µg/mL Neutral Red solution in serum-free medium and incubate for 3 hours.[6]
-
Wash the cells with PBS.
-
Add 150 µL of Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid in water).
-
Shake the plates for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the IC50 values for both the irradiated and non-irradiated plates and determine the Photo Irritation Factor (PIF). A PIF ≥ 5 indicates phototoxic potential.
Experimental Workflow
References
- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comet assay of DNA damage and repair in K562 cells after photodynamic therapy using haematoporphyrin derivative, methylene blue and meso-tetrahydroxyphenylchlorin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. oecd.org [oecd.org]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. [Cytotoxic effect of this compound derivative (HPD) plus light irradiation in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocytotoxicity in vivo of haematoporphyrin derivative components - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Percutaneous Fiberoptic Techniques for Hematoporphyrin Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to induce selective cytotoxicity in malignant and other diseased tissues. Hematoporphyrin derivative (HpD) is a first-generation photosensitizer that has been extensively studied and clinically approved for the treatment of various cancers. Percutaneous fiberoptic techniques have enabled the delivery of light to deep-seated or bulky tumors, expanding the applications of HpD-PDT. These application notes provide an overview of the principles, quantitative data from preclinical and clinical studies, and detailed experimental protocols for the use of percutaneous fiberoptic HpD-PDT.
Principle of this compound Derivative Photodynamic Therapy
HpD-PDT is a two-step process. First, the photosensitizer, HpD, is administered systemically or locally. HpD preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[1] After a specific drug-light interval to allow for optimal tumor accumulation and clearance from normal tissues, the tumor is irradiated with light of a specific wavelength, typically around 630 nm, which corresponds to one of the absorption peaks of HpD.[2]
The light is delivered via flexible fiber optics, which can be inserted interstitially into the tumor mass through a catheter.[3] Upon light absorption, the HpD molecule transitions to an excited singlet state and then to a longer-lived triplet state.[1] The excited triplet state of HpD can then react with molecular oxygen to produce highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[2] These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis and necrosis, damage to the tumor vasculature, and induction of an anti-tumor immune response.[4][5]
Quantitative Data Summary
The efficacy of percutaneous fiberoptic HpD-PDT has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Efficacy of this compound Derivative Photodynamic Therapy
| Cell Line | HpD Concentration (µg/mL) | Light Dose (J/cm²) | Apoptosis Rate (%) | Reference |
| KYSE-150 (Esophageal Squamous Carcinoma) | 2 | 5 | 49.13 ± 0.32 | [6] |
| H446 (Small Cell Lung Cancer) | 15 | 50 mW/cm² | 46.73 ± 1.38 | [7] |
| BEAS-2B (Bronchial Epithelial) | 15 | 50 mW/cm² | 28.56 ± 1.80 | [7] |
| A549 (Lung Adenocarcinoma) | 15 | 50 mW/cm² | Significant increase vs. control | [8] |
| A549 (Lung Adenocarcinoma) | 20 | 100 mW/cm² | Significant increase vs. control | [8] |
Table 2: In Vivo Tumor Response to Percutaneous Fiberoptic this compound PDT
| Animal Model | Tumor Type | HpD Dose (mg/kg) | Light Dose | Tumor Response | Reference |
| Mice | T-cell Lymphoma | Intratumoral Injection | Interstitial Fiberoptic | Significant tumor response | [3] |
| Mice | MS-2 Fibrosarcoma | Not specified | Laser via quartz fiber optic | Indefinite survival | [9] |
| Mice | B16 Melanoma | Not specified | Laser via quartz fiber optic | Prolonged median survival | [9] |
| Mice | Lewis Lung Carcinoma | Not specified | Laser via quartz fiber optic | Prolonged median survival | [9] |
| Nude Mice | Eca-109 Tumor | Not specified | Not specified | Significant tumor inhibition | [2] |
Table 3: Cellular Uptake of this compound Derivative In Vitro
| Cell Line | HpD Concentration (µg/mL) | Incubation Time (hours) | Cellular Uptake (Relative Fluorescence Units) | Reference |
| Rat Kangaroo Epithelial Kidney | 25-100 | 2 | Rapid uptake | [3] |
| Rat Kangaroo Epithelial Kidney | 25-100 | 24 | Leveled off | [3] |
| A549 (Lung Adenocarcinoma) | 5 | 12 | Rapid accumulation | [10][11] |
| H520 (Lung Squamous Carcinoma) | 5 | 24 | Accelerated uptake after 24h | [10][11] |
| H446 (Small Cell Lung Cancer) | 5 | 12 | Rapid accumulation | [10][11] |
| BEAS-2B (Bronchial Epithelial) | 5 | 12 | Rapid accumulation | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity and Apoptosis Assay of HpD-PDT
Objective: To determine the cytotoxic and apoptotic effects of HpD-PDT on cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., A549, KYSE-150)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivative (HpD) stock solution
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Laser source with a wavelength of ~630 nm coupled to a fiber optic with a collimating lens
-
Power meter
-
MTT or CCK-8 cell viability assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit[12][13]
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
For viability assays, seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.
-
For apoptosis assays, seed cells in a 6-well plate at a density of 2x10⁵ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Photosensitizer Incubation:
-
Light Irradiation:
-
After incubation, wash the cells twice with PBS to remove any unbound HpD.
-
Add fresh, HpD-free complete medium to each well.
-
Irradiate the cells with a ~630 nm laser. The light should be delivered uniformly to the wells using a fiber optic with a collimating lens.
-
Measure the power density (mW/cm²) using a power meter and irradiate for a specific time to achieve the desired light dose (J/cm²). For example, a power density of 50 mW/cm² for 100 seconds will deliver a light dose of 5 J/cm².
-
Include control groups: no treatment, light only, and HpD only.
-
-
Cell Viability Assay (MTT/CCK-8):
-
24 hours post-irradiation, add the MTT or CCK-8 reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
24 hours post-irradiation, collect both the adherent and floating cells from the 6-well plates.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[12][13]
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Protocol 2: In Vivo Percutaneous Fiberoptic HpD-PDT in a Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of interstitial HpD-PDT in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells (e.g., EMT6, 4T1)
-
This compound derivative (HpD)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Laser source (~630 nm)
-
Sheath catheter or needle for fiber insertion
-
Tumor measurement calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1x10⁶ cells in 100 µL of PBS) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]
-
-
Photosensitizer Administration:
-
Administer HpD to the tumor-bearing mice. This can be done via intravenous (tail vein) injection or intratumoral injection.[3] A typical intravenous dose is 5-10 mg/kg.
-
The drug-light interval is crucial and should be determined empirically, but is often 24-48 hours for systemic administration to allow for preferential accumulation in the tumor.[16]
-
-
Interstitial Light Delivery:
-
Anesthetize the mouse.
-
Percutaneously insert a sheath catheter or needle into the center of the tumor.
-
Insert the cylindrical diffuser fiber optic through the catheter/needle.[3]
-
Deliver the ~630 nm laser light at a specified power output and for a specific duration to achieve the desired total energy (Joules).
-
The light dose can be prescribed in J/cm of diffuser length.[17]
-
-
Tumor Response Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the overall health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis.
-
Signaling Pathways and Experimental Workflows
HpD-PDT Induced Apoptosis Signaling Pathway
HpD-PDT induces cell death primarily through apoptosis and necrosis. A key signaling pathway implicated in HpD-PDT-induced apoptosis is the PI3K/AKT/mTOR pathway.[6][18] Upon PDT-induced cellular stress, this pro-survival pathway is often inhibited, leading to the activation of apoptotic cascades.
Caption: HpD-PDT induced apoptosis signaling pathway.
Experimental Workflow for In Vitro HpD-PDT
The following diagram illustrates the typical workflow for an in vitro experiment evaluating the efficacy of HpD-PDT.
Caption: Experimental workflow for in vitro HpD-PDT.
Logical Relationship for Percutaneous Fiberoptic PDT
The successful application of percutaneous fiberoptic PDT relies on the interplay of several key components and parameters.
Caption: Key components for percutaneous fiberoptic PDT.
References
- 1. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. In vitro cellular effects of this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives on interstitial photodynamic therapy for malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of photodynamic therapy mediated by this compound derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The study of killing effect and inducing apoptosis of 630-nm laser on lung adenocarcinoma A549 cells mediated by this compound derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. fortunejournals.com [fortunejournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Cylindrical Diffuser Powers for Interstitial PDT Breast Cancer Treatment Planning: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cylindrical fiberoptic light diffuser for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of this compound derivative uptake in vitro and in vivo by tumor cells in the presence of lanthanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interstitial Photodynamic Therapy—A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Topical Hematoporphyrin in Photodynamic Therapy for Skin Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photodynamic therapy (PDT) utilizing hematoporphyrin and its derivatives presents a targeted approach for the treatment of various skin cancers. This modality is founded on the principle of a photosensitizing agent, which, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) that induce localized cellular necrosis and apoptosis in malignant tissues.[1][2] While systemic administration of this compound derivatives has been more extensively studied, topical application offers the potential for reduced systemic photosensitivity and a more localized treatment effect.[1]
This document provides a comprehensive overview of the available data and protocols for the topical application of this compound in skin cancer treatment. It is important to note that while the principles of this compound-based PDT are well-established, detailed, publicly available protocols for the preparation of topical this compound formulations are limited. Similarly, clinical trial data for topical this compound as a monotherapy is not as robust as for its systemic administration or in combination with other photosensitizers like 5-aminolevulinic acid (ALA). The following sections synthesize the most relevant information from existing literature to guide research and development in this promising area.
Data Presentation: Efficacy of this compound-Based PDT
The following tables summarize the quantitative data from clinical studies on the efficacy of photodynamic therapy using this compound derivatives for skin cancer. It is crucial to note that much of the available data pertains to systemic administration or combination therapies.
Table 1: Clinical Efficacy of this compound Derivative (HpD)-PDT in Skin Cancer
| Skin Cancer Type | Treatment Regimen | Number of Lesions (Patients) | Complete Remission (CR) Rate | Follow-up Period | Recurrence Rate | Reference |
| Basal Cell Carcinoma (BCC) | Systemic HpD-PDT | 28 lesions | 92.9% (after first treatment), 100% (after second treatment) | 6 months - 6 years | Not Specified | [1][3] |
| Squamous Cell Carcinoma (SCC) | Systemic HpD-PDT for recurrent plantar cSCC | 1 patient | Successful initial treatment | 20 months | Minor recurrence | [4] |
| Nevoid Basal-Cell Carcinoma Syndrome | This compound derivative (HpD) photoradiation | 40 lesions (3 patients) | 82.5% | 12 - 14 months | 10.8% | [5] |
Note: The data in this table primarily reflects the outcomes of systemic administration of this compound derivatives, as robust data from topical monotherapy trials is limited in the available literature.
Table 2: Comparative Efficacy of Different PDT Regimens
| Treatment Group | Skin Cancer Types | Number of Lesions (Patients) | Complete Remission (CR) Rate (at 2 months) | CR Rate (at 6 months - 6 years) | Photosensitivity Period | Reference |
| Combined PDT (Topical ALA + Systemic HpD) | BCC, SCC, Sweat Gland Carcinoma | 41 (26) | 100% | 97.6% | 10-14 days | [1][3] |
| Systemic HpD-PDT alone | Various skin carcinomas | 28 | 92.9% | Not Specified | 4-5 weeks | [1][3] |
| Topical ALA-PDT alone | Various skin carcinomas | 41 | 95.1% | 92.7% | Minimal | [1][3] |
Note: This table highlights a study comparing a combined approach to individual treatments, providing context for the efficacy of this compound-based PDT.
Experimental Protocols
Generalized Protocol for Preparation of a Topical this compound Hydrogel
Materials:
-
This compound hydrochloride (Hp-HCl)
-
Glycerin
-
Hydroxypropyl cellulose (HPC) or Carbopol®
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
pH meter
-
Sterile containers
Procedure:
-
Photosensitizer Solution Preparation: Dissolve a predetermined concentration of this compound-HCl in glycerin.[6] The use of glycerin as a solvent has been shown to enhance the release of Hp-HCl from a gel formulation.[6]
-
Hydrogel Formulation:
-
Slowly add the gelling agent (e.g., Hydroxypropyl cellulose or Carbopol®) to the this compound-glycerin solution while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous, transparent gel is formed.
-
Adjust the pH of the hydrogel to a physiologically acceptable range (typically pH 5.5-7.0) for topical application using PBS.
-
-
Characterization:
-
Viscosity and Spreadability: Evaluate the rheological properties to ensure the gel is suitable for topical application.
-
pH: Confirm the final pH is within the desired range.
-
Drug Content Uniformity: Assess the homogeneity of the photosensitizer within the gel.
-
-
Sterilization and Storage:
-
Sterilize the final formulation using an appropriate method that does not degrade the this compound (e.g., gamma irradiation).
-
Store the hydrogel in airtight, light-protected containers at a controlled temperature.
-
Protocol for In Vitro Evaluation of Topical this compound PDT
Cell Culture:
-
Culture human skin cancer cell lines (e.g., A431 for squamous cell carcinoma, SK-MEL-28 for melanoma) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
PDT Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Incubate the cells with varying concentrations of the topical this compound formulation for a specified duration (e.g., 4-24 hours) in the dark.
-
After incubation, wash the cells with PBS to remove the excess photosensitizer.
-
Irradiate the cells with a light source of a specific wavelength (typically around 630 nm for this compound) and a defined light dose (J/cm²).[2]
-
Include appropriate controls: no treatment, light only, and this compound only (dark toxicity).
Post-Treatment Assays:
-
Cell Viability Assay (MTT or WST-1): At 24-48 hours post-PDT, assess cell viability to determine the cytotoxic effect.
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining): Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Reactive Oxygen Species (ROS) Detection: Use a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS generation immediately after irradiation.
-
Western Blot Analysis: Analyze the expression levels of key proteins involved in apoptosis and cell survival signaling pathways (e.g., caspases, Bcl-2 family proteins, PI3K/Akt).[2]
Protocol for In Vivo Evaluation of Topical this compound PDT in Animal Models
Animal Model:
-
Induce skin tumors in immunocompromised mice (e.g., nude mice) by subcutaneously injecting human skin cancer cells.
-
Allow the tumors to grow to a palpable size.
PDT Treatment:
-
Topically apply the this compound gel formulation directly onto the tumor surface.
-
Allow for a specific drug-light interval for the photosensitizer to penetrate the tumor tissue.
-
Irradiate the tumor with a laser or LED light source at the appropriate wavelength and light dose.
-
Monitor the tumor size and body weight of the mice regularly.
Endpoint Analysis:
-
Tumor Growth Inhibition: Measure tumor volume over time to assess the treatment efficacy.
-
Histopathological Examination: At the end of the study, excise the tumors for histological analysis to observe treatment-induced necrosis and apoptosis.
-
Immunohistochemistry: Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-PDT Induced Cell Death
This compound-mediated PDT induces cancer cell death primarily through apoptosis and necrosis. The generation of ROS triggers a cascade of intracellular events that culminate in cell demise.
Caption: Signaling pathway of this compound-PDT in skin cancer.
Experimental Workflow for Topical this compound PDT
The following diagram illustrates a typical experimental workflow for the application and evaluation of topical this compound PDT.
Caption: Experimental workflow for topical this compound PDT.
Conclusion
Topical photodynamic therapy with this compound holds promise as a targeted and less invasive treatment for skin cancer. The localized application has the potential to minimize systemic side effects, particularly prolonged photosensitivity, which is a known concern with systemic administration. However, further research is critically needed to establish standardized protocols for topical formulations and to conduct robust clinical trials to evaluate the efficacy of topical this compound monotherapy for various types of skin cancer. The information and generalized protocols provided in this document are intended to serve as a foundation for researchers and drug development professionals to advance the clinical application of this targeted therapeutic approach.
References
- 1. A photodynamic therapy combined with topical 5-aminolevulinic acid and systemic this compound derivative is more efficient but less phototoxic for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photodynamic therapy with this compound derivative for recurrent plantar cutaneous squamous cell carcinoma: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound derivative photoradiation therapy in managing nevoid basal-cell carcinoma syndrome. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topical Photodynamic Therapy Mediated with this compound-HCl using Glycerin as Penetrating Enhancer: In vitro and in vivo studies [jlsa.journals.ekb.eg]
Troubleshooting & Optimization
Technical Support Center: Improving Hematoporphyrin Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hematoporphyrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to improving the solubility of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions for in vivo studies?
A1: this compound has a complex molecular structure containing both hydrophobic (porphyrin ring) and hydrophilic (propanoic acid side chains) regions. In aqueous environments at physiological pH, the hydrophobic parts of the molecules can interact with each other, leading to self-aggregation and precipitation, which significantly limits its solubility.[1][2] The solubility of porphyrins is also pH-dependent; aggregation and precipitation are more likely to occur in solutions with a pH greater than 1.0.[2]
Q2: What are the common strategies to improve the solubility of this compound for in vivo administration?
A2: Several methods can be employed to enhance the aqueous solubility of this compound for in vivo applications. These include:
-
Co-solvent Systems: Using a mixture of organic solvents and aqueous solutions to dissolve the this compound.
-
Liposomal Formulations: Encapsulating this compound within lipid-based vesicles.
-
Nanoparticle Formulations: Incorporating this compound into polymeric nanoparticles.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.
-
pH Adjustment: Modifying the pH of the solution to increase the ionization of this compound, which can improve solubility.
Q3: Can I use DMSO to dissolve this compound for in vivo studies?
A3: Dimethyl sulfoxide (DMSO) is a powerful solvent for this compound.[3] However, for in vivo studies, it is crucial to use it as part of a co-solvent system and to keep the final concentration of DMSO low, as it can have its own biological effects. A common approach is to first dissolve the this compound in a small amount of DMSO and then dilute it with other vehicles like polyethylene glycol (PEG), surfactants, and saline.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers (e.g., PBS)
Problem: My this compound, dissolved in an organic solvent like DMSO, precipitates when I dilute it with Phosphate-Buffered Saline (PBS) for my in vivo experiment.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Poor Aqueous Solubility | This compound has low intrinsic solubility in aqueous buffers at neutral pH due to its hydrophobic nature, leading to aggregation and precipitation upon dilution of the organic solvent stock.[1][2] | * Use a Co-solvent System: Instead of direct dilution into PBS, use a co-solvent mixture. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] First, dissolve the this compound in DMSO, then sequentially add and mix the PEG300, Tween-80, and finally the saline. * pH Adjustment: The solubility of porphyrins can be pH-dependent. Lowering the pH of the aqueous solution can sometimes improve solubility by increasing the ionization of the molecule.[2] However, ensure the final pH is compatible with your in vivo model. |
| Salt-Induced Precipitation | The high salt concentration in buffers like PBS can decrease the solubility of organic molecules (salting-out effect), leading to precipitation. | * Dilute in a Low-Salt Buffer or Water First: Try diluting the DMSO stock in deionized water or a buffer with a lower salt concentration before adding it to your final formulation. * Use a Surfactant: Surfactants like Tween-80 can help to stabilize the this compound in the aqueous phase and prevent precipitation. |
| Temperature Effects | The solubility of some compounds can decrease at lower temperatures. If you are working with cold solutions, this could contribute to precipitation. | * Work at Room Temperature: Unless your protocol specifies otherwise, prepare your formulations at room temperature. Gentle warming can sometimes help to redissolve precipitates, but be cautious as heat can degrade this compound. |
Issue 2: this compound Aggregation Over Time in Solution
Problem: My prepared this compound solution appears clear initially, but over time, I observe aggregation or precipitation, even before injection.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Metastable Solution | The initial clear solution might be a supersaturated, metastable state. Over time, the molecules can self-assemble into aggregates and precipitate. | * Prepare Fresh Solutions: It is recommended to prepare this compound solutions fresh before each experiment to minimize the effects of time-dependent aggregation. * Use Stabilizers: The inclusion of surfactants (e.g., Tween-80, Triton X-100) or polymers (e.g., PEG) in your formulation can help to stabilize the this compound molecules and prevent aggregation.[1] |
| pH Changes | Changes in the pH of the solution over time, due to factors like CO2 absorption from the air, can affect the solubility and lead to aggregation. | * Buffer the Solution: Ensure your formulation is adequately buffered to maintain a stable pH. |
| Photodegradation | This compound is a photosensitizer and can degrade upon exposure to light, which may lead to changes in its properties and solubility. | * Protect from Light: Always prepare and store this compound solutions in light-protected containers (e.g., amber vials or wrapped in aluminum foil). |
Data Presentation: Quantitative Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility (mg/mL) | Reference |
| Water | < 0.1 | [4] |
| PBS (pH 7.2) | ~ 0.5 | [2] |
| Ethanol | ~ 2 | [2] |
| DMSO | 150 | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 (suspended solution) |
Experimental Protocols
Protocol 1: Co-solvent Formulation
This protocol describes the preparation of a this compound solution using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution in DMSO: Accurately weigh the desired amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication or gentle warming if necessary to aid dissolution.
-
Sequential Addition of Co-solvents: To prepare the final injection solution, add the components in the following order, mixing thoroughly after each addition:
-
To the required volume of the DMSO stock solution, add 4 volumes of PEG300. Mix until the solution is clear.
-
Add 0.5 volumes of Tween-80 to the mixture and mix thoroughly.
-
Finally, add 4.5 volumes of sterile saline to reach the final desired concentration (e.g., 2.5 mg/mL).
-
-
Final Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, sonication or gentle warming may be used to attempt to redissolve it. Prepare this formulation fresh before each use.
Protocol 2: Liposomal this compound Formulation (Thin-Film Hydration Method)
This protocol provides a general guideline for encapsulating this compound into liposomes using the thin-film hydration method.
Materials:
-
This compound powder
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid and Drug Dissolution: In a round-bottom flask, dissolve DPPC, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Thin-Film Formation: Remove the organic solvents using a rotary evaporator under vacuum. This will create a thin lipid film containing the drug on the inner wall of the flask. Ensure the film is completely dry by placing the flask under high vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) pre-heated to a temperature above the phase transition temperature of the lipids (for DPPC, this is 41°C). Agitate the flask by vortexing or gentle shaking to detach the lipid film and form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This step should also be performed at a temperature above the lipid phase transition temperature.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Protocol 3: this compound-Loaded PLA-PEG Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol outlines the general procedure for encapsulating this compound in poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLA-PEG) nanoparticles.
Materials:
-
This compound powder
-
PLA-PEG copolymer
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
Procedure:
-
Organic Phase Preparation: Dissolve the PLA-PEG copolymer and this compound in the organic solvent (e.g., DCM).
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while sonicating or homogenizing at high speed. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This will lead to the precipitation of the polymer and the formation of solid nanoparticles encapsulating the this compound.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticle pellet several times with deionized water to remove excess PVA and any unencapsulated drug.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable aqueous vehicle for in vivo administration or lyophilize for long-term storage.
Mandatory Visualizations
This compound-PDT Signaling Pathway
Caption: Signaling pathway of this compound-mediated Photodynamic Therapy (PDT) leading to apoptosis.
Experimental Workflow for Improving this compound Solubility
Caption: Logical workflow for selecting a method to improve this compound solubility for in vivo studies.
References
Technical Support Center: Preventing Hematoporphyrin Photobleaching in Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of hematoporphyrin photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound photobleaching?
A1: this compound photobleaching is the irreversible photochemical destruction of the this compound fluorophore upon exposure to excitation light. This process leads to a progressive decrease or complete loss of the fluorescent signal, which can compromise image quality and the quantitative accuracy of experiments.[1] The primary mechanisms involve the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically modify and degrade the this compound molecule.
Q2: What are the main factors that contribute to this compound photobleaching?
A2: Several factors can accelerate the rate of photobleaching:
-
High Excitation Light Intensity: Using a laser or lamp at a high power setting increases the rate of photon absorption by the fluorophore, leading to a higher probability of photochemical damage.[2][3]
-
Prolonged Exposure Time: Continuous or repeated exposure to the excitation light source increases the cumulative dose of energy absorbed by the this compound molecules, resulting in more significant photobleaching over time.[2][3]
-
Presence of Molecular Oxygen: Oxygen is a key mediator of photobleaching. Excited-state fluorophores can transfer energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS, which can then degrade the fluorophore.[2]
-
Environmental pH: The photostability of this compound is pH-dependent. It has been observed to be more photostable in acidic environments (below pH 5).
Q3: How can I choose the right antifade mounting medium for my this compound experiments?
A3: While specific quantitative data for this compound with all commercial antifade reagents is limited, some general principles apply. Antifade reagents work by scavenging free radicals and reactive oxygen species.[4]
-
PPD (p-phenylenediamine)-based reagents: These are known to be very effective antifading agents but can cause initial quenching of fluorescence and may not be compatible with all fluorophores.[5][6]
-
DABCO (1,4-diazabicyclo[2.2.2]octane)-based reagents: These are generally less effective than PPD but are also less likely to cause initial quenching.
-
Commercial Formulations: Products like ProLong™ Gold and VECTASHIELD® are widely used and have been shown to be effective for a range of fluorophores.[5][7] It is recommended to test a few different antifade reagents to determine the best one for your specific experimental conditions.
Q4: Can I perform live-cell imaging with this compound without significant photobleaching?
A4: Live-cell imaging with any fluorophore, including this compound, presents a greater challenge for photobleaching due to the ongoing cellular processes and the need for longer acquisition times. However, it is possible by implementing stringent photoprotective measures. These include using the lowest possible excitation power, minimizing exposure times, using highly sensitive detectors, and considering the use of live-cell compatible oxygen scavengers or specialized live-cell imaging media with antioxidant properties.[8]
Troubleshooting Guides
Problem: Rapid loss of this compound fluorescence signal during imaging.
| Possible Cause | Suggested Solution |
| Excessive Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the excitation light without changing its wavelength.[1][2] |
| Prolonged or Repeated Exposure | Minimize the duration of exposure to the excitation light. Use the camera in a mode that only exposes the sample during image acquisition. For time-lapse experiments, increase the interval between acquisitions as much as possible.[3] |
| High Oxygen Concentration in Mounting Medium | Use a high-quality antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using an oxygen-depleting enzymatic system (e.g., glucose oxidase and catalase) in the imaging buffer. |
| Suboptimal pH of the Mounting Medium | Ensure the pH of your mounting medium is optimal for this compound stability. Studies have shown that porphyrins are more photostable at a pH below 5. |
| Inappropriate Filter Set | Ensure that your filter set is optimized for this compound, with a narrow excitation filter and a high-transmission emission filter to maximize signal detection while minimizing excitation light exposure. |
Problem: Weak initial this compound fluorescence signal.
| Possible Cause | Suggested Solution |
| Low this compound Concentration | Optimize the staining concentration of this compound. Ensure that the incubation time is sufficient for adequate uptake by the cells or tissue. |
| Inefficient Staining Protocol | Review and optimize your staining protocol. Ensure proper fixation and permeabilization if required for intracellular targets. See the detailed experimental protocol below. |
| Quenching by Mounting Medium | Some antifade reagents can cause an initial reduction in fluorescence intensity.[5] If the signal is too weak to be usable, try a different antifade formulation. |
| Incorrect Microscope Settings | Ensure the objective has a high numerical aperture (NA) for efficient light collection. Use a sensitive detector (e.g., a cooled CCD or sCMOS camera) and optimize the gain and binning settings. |
Quantitative Data on this compound Photobleaching
| Parameter | Value | Conditions | Reference |
| Photobleaching Quantum Yield (Φ) | 4.7 x 10⁻⁵ | pH 7.4 phosphate buffer, in air | [9] |
| Effect of Low Oxygen | Significantly reduced photobleaching yield | 2 µM oxygen concentration | [9] |
| Effect of Singlet Oxygen Quencher (Azide) | No effect | Up to 0.1 M | [9] |
| Effect of pH | More photostable | Below pH 5 |
Experimental Protocols
Detailed Protocol for Staining Adherent Cells with this compound for Fluorescence Microscopy
This protocol provides a general guideline for staining adherent cells with this compound. Optimization of concentrations and incubation times may be necessary for different cell types and experimental conditions.
Materials:
-
Adherent cells grown on sterile glass coverslips
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution (optional, for intracellular targets): 0.1% Triton X-100 in PBS
-
Antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®)
-
Microscope slides
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
This compound Loading:
-
Prepare a working solution of this compound in cell culture medium at the desired final concentration (typically in the range of 1-10 µg/mL).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Gently aspirate the this compound-containing medium.
-
Wash the cells three times with warm PBS to remove any unbound this compound.
-
-
Fixation:
-
Add pre-warmed 4% paraformaldehyde in PBS to the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures, add 0.1% Triton X-100 in PBS to the fixed cells.
-
Incubate for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Carefully remove the coverslip from the dish or plate.
-
Wick away any excess PBS from the edge of the coverslip.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip onto the drop of mounting medium, cell-side down, and gently press to remove any air bubbles.
-
-
Sealing and Curing:
-
Seal the edges of the coverslip with nail polish or a commercially available sealant.
-
Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight at room temperature in the dark).
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with the appropriate filter set for this compound (Excitation ~400 nm, Emission ~615 nm and ~680 nm).
-
Follow the recommendations in the troubleshooting guide to minimize photobleaching.
-
Visualizations
Caption: Experimental workflow for this compound staining and fluorescence microscopy.
Caption: Troubleshooting logic for addressing this compound photobleaching.
References
- 1. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 2. Fluorescence of this compound in living cells and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains [evidentscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. gatescientific.com [gatescientific.com]
- 7. biocompare.com [biocompare.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotium.com [biotium.com]
Overcoming hematoporphyrin aggregation in physiological buffers
Technical Support Center: Hematoporphyrin
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on the common challenge of its aggregation in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or precipitate in PBS?
A1: this compound tends to self-associate and form aggregates in aqueous solutions like Phosphate-Buffered Saline (PBS), especially at neutral or acidic pH.[1][2][3] This aggregation is driven by several factors, including the hydrophobic nature of the porphyrin macrocycle and strong intermolecular π-π stacking interactions.[4] High ionic strength of the buffer can further promote this process.[3][5] The formation of these aggregates can lead to a visible precipitate, reduced photodynamic efficacy, and unreliable experimental results.[6][7]
Q2: How can I visually and spectroscopically confirm if my this compound is aggregated?
A2: Aggregation can be detected through several methods:
-
Visual Inspection: The most straightforward sign is the presence of visible particulate matter or cloudiness in the solution.
-
UV-Vis Spectroscopy: This is a powerful and common technique.[8] When this compound aggregates, its characteristic Soret band (around 390-400 nm) may broaden, decrease in intensity (a deviation from Beer's law), and shift.[4][8] H-type (face-to-face) aggregates typically cause a blue-shift (hypsochromic shift), while J-type (side-by-side) aggregates cause a red-shift (bathochromic shift) of the Soret band.[4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in the solution.[9][10] Monomeric this compound will be very small, while aggregates will appear as much larger particles, often in the range of hundreds of nanometers.[11][12]
Q3: At what pH is this compound most and least soluble in aqueous buffers?
A3: The solubility and aggregation state of this compound are highly pH-dependent.[1][3] Generally, this compound shows greater aggregation and binds more readily to membranes at acidic pH values (e.g., pH ≤ 6.6).[1] Conversely, solubility tends to improve at higher, more alkaline pH values (e.g., pH ≥ 7.4), where the molecule is more likely to be deprotonated and exist in a monomeric state.[1] However, even at physiological pH 7.2-7.4, solubility in buffers like PBS can be limited, often around 0.5 mg/mL, and aggregation can still occur.[13]
Q4: Can I use organic solvents to prepare my initial stock solution?
A4: Yes, this is the recommended practice. This compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[13] A concentrated stock solution should be prepared in one of these solvents first. This stock can then be diluted into your aqueous physiological buffer just before the experiment. It is crucial to ensure the final concentration of the organic solvent is minimal, as it can have physiological effects in biological experiments.[13]
Troubleshooting Guide
Issue: Precipitation Observed After Diluting DMSO Stock into PBS
This is a common problem where the this compound, stable in the organic stock, rapidly aggregates upon introduction to the aqueous buffer.
Logical Troubleshooting Flow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Recommended Solutions & Protocols
1. Adjusting Buffer pH and Concentration
-
Problem: The pH of the physiological buffer may be too low, or the final this compound concentration exceeds its solubility limit. Studies have shown that a lower pH can increase the lipophilicity of this compound, promoting aggregation and cellular uptake.[14]
-
Solution: Prepare your physiological buffer at a slightly alkaline pH (7.4-8.0). Ensure your final working concentration of this compound does not exceed its solubility limit in the buffer (approx. 0.5 mg/mL in PBS at pH 7.2).[13]
2. Utilizing Surfactants to Inhibit Aggregation
-
Problem: Hydrophobic interactions are a primary driver of aggregation.
-
Solution: Incorporate a low concentration of a non-ionic surfactant. Surfactants form micelles that can encapsulate the hydrophobic porphyrin molecules, preventing them from sticking together.[15][16] They can also competitively adsorb to surfaces, reducing aggregation triggers.[17]
-
Data: The addition of surfactants like Triton X-100 or Tween® has been shown to disrupt porphyrin aggregates, leading to an increase in the monomeric Q band intensity in UV-Vis spectra.[2][15]
| Surfactant | Typical Concentration | Notes |
| Tween® 20 / Polysorbate 20 | 0.01% - 0.05% (v/v) | Commonly used to reduce aggregation and prevent surface adsorption.[18][19] |
| Tween® 80 / Polysorbate 80 | 0.025% - 0.05% (v/v) | Shown to disrupt colloidal aggregates of other drugs in cell culture media with low toxicity.[20] |
| Triton™ X-100 | ~1% | Effective at de-aggregating porphyrins, but may be harsher on cells.[2] |
3. Employing Co-Solvent Formulations
-
Problem: The high aqueous content of the buffer forces the hydrophobic this compound molecules to aggregate.
-
Solution: Use a validated co-solvent system that improves solubility. These formulations are often used for in vivo studies.
-
Data: The following table summarizes formulations known to improve the solubility of this compound.
| Formulation Component | Protocol 1 (Clear Solution) | Protocol 2 (Suspended Solution) | Reference |
| DMSO | 10% | 10% | [21] |
| PEG300 | 40% | - | [21] |
| Tween® 80 | 5% | - | [21] |
| Saline | 45% | - | [21] |
| 20% SBE-β-CD in Saline | - | 90% | [21] |
| Resulting Solubility | ≥ 2.5 mg/mL | 2.5 mg/mL (Requires sonication) | [21] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of solid this compound (or its hydrochloride salt) in a microfuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 5-10 mg/mL).[13]
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Store the stock solution at -20°C, protected from light.[22] Note that aqueous solutions are unstable and should be prepared fresh daily.[13][23]
Protocol 2: UV-Vis Spectroscopy for Aggregation Analysis
-
Prepare a series of dilutions of your this compound solution in the desired physiological buffer.
-
Use a quartz cuvette to measure the absorbance spectrum from approximately 350 nm to 700 nm.
-
Identify the Soret band (approx. 392 nm).[13]
-
Observe any changes with increasing concentration or upon addition of a surfactant. A blue-shift or red-shift, broadening of the peak, or a non-linear relationship between absorbance and concentration (a deviation from Beer's Law) indicates aggregation.[4][8]
Signaling Pathway Implication: Aggregation and PDT Efficacy
The aggregation state of this compound is critical for its function in Photodynamic Therapy (PDT). The monomeric form is the most photoactive species. Aggregation can significantly reduce the quantum yield of singlet oxygen, the primary cytotoxic agent responsible for inducing apoptosis and necrosis in cancer cells.
References
- 1. Effects of pH on the binding of this compound derivative to monolayer and bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aggregation effects on the photophysical properties of porphyrins in relation to mechanisms involved in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. researchgate.net [researchgate.net]
- 12. ZnO nanorods assembled with different porphyrins – size-tunable hybrid particles - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26964H [pubs.rsc.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pH effects on the cellular uptake of four photosensitizing drugs evaluated for use in photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. file.glpbio.com [file.glpbio.com]
- 23. selleckchem.com [selleckchem.com]
Technical Support Center: Hematoporphyrin-Based Photodynamic Therapy (PDT)
Welcome to the technical support center for hematoporphyrin-based Photodynamic Therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of light dosage and wavelength in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for activating this compound (Hp) and its derivatives (HpD)?
A1: The optimal wavelength for activating this compound and its derivatives, such as Photofrin, is in the red region of the visible light spectrum, typically between 620 nm and 635 nm.[1] This wavelength range offers a balance between efficient photosensitizer activation and deeper tissue penetration compared to shorter wavelengths like blue light.[2][3] While HpD has a strong absorption peak around 400 nm (the Soret band), red light is generally preferred for treating solid tumors due to its ability to reach deeper tissues.[4]
Q2: How do I determine the appropriate light dose for my experiment?
A2: The optimal light dose, or fluence, is a critical parameter and depends on several factors, including the cell type, the concentration of the this compound derivative, and the desired biological outcome (e.g., apoptosis vs. necrosis). The light dose is typically measured in Joules per square centimeter (J/cm²). For in vitro studies, a common starting point is 5 J/cm².[1] However, doses can range from 2.5 J/cm² for applications like assessing cell migration suppression to higher doses for inducing significant cell death.[1] It is crucial to perform a dose-response curve to determine the optimal light dose for your specific experimental setup.
Q3: What are the key components of a typical in vitro this compound-PDT protocol?
A3: A standard in vitro PDT protocol involves three essential components: the photosensitizer (this compound derivative), a specific wavelength of light, and oxygen.[1] The general workflow includes incubating the cells with the photosensitizer, followed by irradiation with a light source at the appropriate wavelength and energy density. The generation of reactive oxygen species (ROS) during this process leads to cellular damage and death.[1]
Q4: How does this compound-PDT induce cell death?
A4: Upon activation by light of a specific wavelength, the this compound photosensitizer transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[5] These ROS can cause oxidative damage to cellular components such as lipids, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis.[3][5] The specific cell death pathway can be influenced by the PDT dose and the subcellular localization of the photosensitizer.
Troubleshooting Guide
Issue 1: Low or no cytotoxicity observed after PDT treatment.
| Possible Cause | Troubleshooting Step |
| Inadequate Light Dose | Ensure the light source is calibrated and delivering the intended energy density. Perform a light dose-response experiment to identify the optimal fluence for your cell line.[1] |
| Incorrect Wavelength | Verify that the light source emits at the optimal absorption wavelength for your this compound derivative (typically 620-635 nm).[1] |
| Low Photosensitizer Concentration | Optimize the concentration of the this compound derivative. Perform a concentration-response curve to determine the optimal drug loading. |
| Insufficient Incubation Time | Ensure adequate time for the cells to uptake the photosensitizer. A typical incubation period is 4 hours, but this may need to be optimized for your specific cell line.[1] |
| Low Oxygen Levels | PDT is an oxygen-dependent process. Ensure that the cell culture conditions provide adequate oxygenation during light irradiation. |
Issue 2: High background cytotoxicity in control groups (dark toxicity).
| Possible Cause | Troubleshooting Step |
| High Photosensitizer Concentration | High concentrations of some this compound derivatives can be cytotoxic even without light activation. Reduce the concentration of the photosensitizer and perform a dark toxicity assay. |
| Contamination of Reagents | Ensure all reagents, including the photosensitizer and cell culture media, are sterile and free of contaminants. |
| Extended Incubation Time | Prolonged exposure to the photosensitizer, even in the dark, might induce some toxicity. Optimize the incubation time to the minimum required for sufficient uptake. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Light Delivery | Ensure consistent positioning of the light source and the cell culture plate for uniform light distribution. Use a power meter to verify the light output before each experiment. |
| Cell Culture Variability | Use cells at a consistent passage number and confluency. Variations in cell density can affect both drug uptake and light penetration. |
| Photosensitizer Degradation | Protect the this compound derivative solution from light to prevent photodegradation before use. Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Summary of Experimental Parameters for In Vitro this compound-PDT
| Parameter | Cell Line | This compound Derivative (HpD) Concentration | Wavelength (nm) | Light Dose (J/cm²) | Observed Effect | Reference |
| Proliferation Inhibition | Human Esophageal Squamous Cell Carcinoma (KYSE-150) | 2 mg/l | 635 | 5 | Increased ROS, induced apoptosis and autophagy | [1] |
| Migration Suppression | Human Esophageal Squamous Cell Carcinoma (KYSE-150) | 1 mg/l | 635 | 2.5 | Significantly suppressed cell migration | [1] |
| Apoptosis Induction | Small Cell Lung Cancer (H446) | 15 µg/mL | 630 | 50 mW/cm² | Significant increase in apoptosis | [6] |
| Cytotoxicity | Eca-109 Tumor Cells | IC50 value determined | 622 | 16 | Cell viability negatively correlated with drug concentration and light dose | [5] |
Experimental Protocols
Protocol 1: In Vitro this compound-PDT for Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁵ cells/ml and allow them to attach overnight in a CO₂ incubator at 37°C.[1]
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Photosensitizer Incubation: Replace the culture medium with a fresh medium containing the desired concentration of this compound Derivative (e.g., 2 mg/l). Incubate the cells for 4 hours at 37°C in the dark.[1]
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Washing: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) to remove any residual photosensitizer.
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Irradiation: Add fresh culture medium to all wells. Irradiate the designated wells with a laser light source at a wavelength of 635 nm and an energy density of 5 J/cm².[1] Keep control plates in the dark.
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Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24 hours.
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Cell Viability Assessment: Assess cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
Mandatory Visualizations
Caption: A flowchart of the in vitro this compound-PDT experimental procedure.
Caption: The mechanism of action for this compound-based Photodynamic Therapy.
References
- 1. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. brieflands.com [brieflands.com]
- 4. Photodynamic effect of this compound derivative as a function of optical spectrum and incident energy density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Effect of photodynamic therapy mediated by this compound derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tumor-Localizing Capacity of Hematoporphyrin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the tumor-localizing capacity of hematoporphyrin derivatives (HPDs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound derivatives accumulate in tumor tissues?
A1: The selective accumulation of this compound derivatives in tumors is attributed to several factors. A primary mechanism is the Enhanced Permeability and Retention (EPR) effect, where the leaky blood vessels and poor lymphatic drainage in tumors lead to the passive accumulation of HPDs.[1] Additionally, cancer cells can actively take up HPDs through mechanisms like endocytosis.[2] The formulation of the HPD, such as in nanomedicines, can further enhance its delivery and retention within the tumor microenvironment.
Q2: Why is my HPD formulation showing inconsistent tumor uptake in vivo?
A2: Inconsistent tumor uptake can arise from several factors. The complex and variable composition of HPD, which is a mixture of monomers, dimers, and larger aggregates, can lead to batch-to-batch variability.[3][4] The degree of aggregation can influence biodistribution, with more hydrophobic and aggregated components often showing prolonged retention in tumors.[3][5] Furthermore, the physiological state of the tumor, including its vascularity and the pH of the microenvironment, plays a crucial role in HPD accumulation.[6]
Q3: Can the route of administration affect the tumor-localizing capacity of HPDs?
A3: Yes, the route of administration can influence the biodistribution of HPDs. While intravenous injection is common, studies have explored other routes like intra-arterial injection. However, research has shown that intra-arterial administration may not significantly increase HPD concentration in tumors compared to surrounding tissues.[7] The choice of administration route should be carefully considered based on the tumor model and experimental goals.
Q4: How does the tumor microenvironment influence HPD localization?
A4: The tumor microenvironment significantly impacts HPD localization. The acidic pH of many tumors can enhance the cellular uptake of HPDs.[8] The abnormal vasculature and impaired lymphatic drainage, characteristic of the EPR effect, are primary drivers of HPD accumulation.[1] It has been suggested that factors like vascular permeability and nonspecific binding to stromal elements contribute to the preferential uptake and retention of HPD in tumors.[9]
Q5: What is the role of the PI3K/AKT/mTOR signaling pathway in HPD-based photodynamic therapy (PDT)?
A5: The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and apoptosis.[10][11] Studies have shown that HPD-mediated PDT can inhibit this pathway, leading to decreased cancer cell viability and migration, and induction of apoptosis.[12] Targeting this pathway, in combination with HPD-PDT, may offer a synergistic approach to enhance therapeutic efficacy.[8][12]
Troubleshooting Guides
Issue 1: Low or Inconsistent Fluorescence Signal in Tumor Tissue
| Possible Cause | Troubleshooting Steps |
| Poor HPD accumulation | - Verify the quality and composition of your HPD preparation using HPLC.[3][4] - Consider optimizing the HPD formulation (e.g., using nanocarriers) to improve solubility and tumor targeting. - Evaluate the vascularity of your tumor model; poorly vascularized tumors may exhibit limited HPD uptake. |
| Photobleaching | - Minimize exposure of HPD-treated samples to light before and during imaging.[13] - Use appropriate filters and neutral density filters on the microscope to reduce excitation light intensity. - Acquire images efficiently to limit the duration of light exposure. |
| Inappropriate imaging parameters | - Ensure the excitation and emission wavelengths of your imaging system are optimized for HPD fluorescence (typically excitation around 400 nm and emission between 620-630 nm).[14] - Adjust detector gain and exposure time to enhance signal, being mindful of potential photobleaching. |
| Quenching of fluorescence | - The tumor microenvironment (e.g., low pH) can sometimes affect the fluorescence quantum yield. - Ensure proper tissue processing and mounting media that does not quench fluorescence. |
Issue 2: High Background Fluorescence in Normal Tissues
| Possible Cause | Troubleshooting Steps |
| Suboptimal HPD dose or circulation time | - Titrate the HPD dose to find the optimal concentration that maximizes tumor uptake while minimizing accumulation in normal tissues. - Optimize the time interval between HPD administration and imaging to allow for clearance from normal tissues while maintaining high concentration in the tumor. Biodistribution studies at different time points are recommended.[6] |
| Nonspecific binding | - The inherent properties of some HPD components can lead to binding in healthy tissues. Consider using HPD fractions enriched in tumor-localizing components.[15] - Modifying the HPD surface with targeting ligands could improve tumor specificity.[16] |
| Autofluorescence of tissues | - Acquire pre-injection (baseline) images of the tissues to determine the level of natural autofluorescence. - Use spectral imaging and linear unmixing if available on your microscopy system to separate the specific HPD signal from autofluorescence. |
Issue 3: Inconsistent Results in Cellular Uptake Assays
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture conditions | - Maintain consistent cell density, passage number, and growth phase for all experiments. - Ensure the pH and serum concentration of the culture medium are controlled, as they can affect HPD uptake.[8] |
| HPD aggregation in culture medium | - Prepare fresh HPD solutions for each experiment. - Consider the use of a low percentage of serum or specific formulations to maintain HPD solubility and reduce aggregation in the culture medium. |
| Interaction with other compounds | - Be aware that some cytotoxic drugs, like anthracyclines, can interact with HPD and inhibit its cellular uptake when administered simultaneously.[17] |
| Cellular efflux | - Some cancer cells may actively pump out HPD. Consider using efflux pump inhibitors as a control to investigate this possibility. |
Data Presentation
Table 1: Comparative Tumor-to-Normal Tissue Ratios of Different Porphyrin Derivatives
| Photosensitizer | Tumor Model | Tumor-to-Skin Ratio | Tumor-to-Muscle Ratio | Reference |
| This compound Derivative (HPD) | KHJJ mammary carcinoma (mouse) | ~1 | - | [18] |
| Photofrin II | KHJJ mammary carcinoma (mouse) | ~1 | - | [18] |
| Uroporphyrin I (UROP I) | KHJJ mammary carcinoma (mouse) | >7 | - | [18] |
| 3H-HPD | Spontaneous mammary tumor (mouse) | Higher than skin and muscle | Higher than skin and muscle | [6] |
| 14C-HPD | Transplanted tumor (mouse) | Higher than skin and muscle | Higher than skin and muscle | [6] |
Table 2: In Vitro Phototoxicity of this compound Derivatives
| Compound | Cell Line | Light Dose (J/cm²) | IC50 (µg/mL) | Reference |
| BL-1 (HPD derivative) | Eca-109 | 16 | < HMME | [19] |
| This compound Monomethyl Ether (HMME) | Eca-109 | 16 | > BL-1 | [19] |
| HPD Nanomedicine | Primary liver cancer cells | Not specified | Dose-dependent inhibition observed at concentrations from 0.78 to 50 µM |
Experimental Protocols
Protocol 1: In Vivo Biodistribution of Radiolabeled this compound Derivative
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Animal Model: Utilize tumor-bearing mice (e.g., with subcutaneously implanted tumors).
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Radiolabeling: Synthesize [³H]- or [¹⁴C]-labeled HPD.
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Administration: Inject the radiolabeled HPD intraperitoneally (i.p.) or intravenously (i.v.) at a specified dose (e.g., 10 mg/kg).
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Time Points: Euthanize groups of mice at various time points post-injection (e.g., 3, 6, 12, 24, 48, and 168 hours).[9]
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Tissue Collection: Excise the tumor and various normal tissues (e.g., liver, kidney, spleen, skin, muscle).
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Sample Preparation: Weigh each tissue sample and solubilize it.
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Scintillation Counting: Measure the radioactivity in each sample using a liquid scintillation counter.
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Data Analysis: Calculate the amount of HPD per gram of tissue and determine the tumor-to-normal tissue ratios at each time point.
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
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Cell Culture: Plate cancer cells in a multi-well plate and allow them to adhere overnight.
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HPD Incubation: Incubate the cells with varying concentrations of HPD in culture medium for different durations (e.g., 1, 2, 4, 8 hours).
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Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular HPD, then detach them using trypsin.
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Cell Staining (Optional): For viability assessment, cells can be co-stained with a viability dye like propidium iodide.
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Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with an appropriate laser for HPD excitation (e.g., a violet laser). Detect the fluorescence emission in the red channel.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative intracellular HPD concentration.
Protocol 3: Subcellular Localization by Fluorescence Microscopy
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Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.
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HPD Incubation: Treat the cells with HPD for a specific duration (e.g., 30 minutes to several hours).[14]
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Washing: Gently wash the cells with fresh medium or PBS to remove unbound HPD.
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Organelle Staining (Optional): To co-localize HPD with specific organelles, incubate the cells with fluorescent trackers for mitochondria (e.g., MitoTracker), endoplasmic reticulum (e.g., ER-Tracker), or lysosomes (e.g., LysoTracker).
-
Live-Cell Imaging: Image the live cells using a fluorescence microscope (confocal microscopy is recommended for better resolution) with the appropriate filter sets for HPD and the organelle trackers.
-
Image Analysis: Overlay the images from different channels to determine the subcellular localization of the HPD.
Protocol 4: HPLC Analysis of HPD Components
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Sample Preparation: Dissolve the HPD sample in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The gradient will typically involve increasing the proportion of the organic solvent over time to elute components with increasing hydrophobicity.
-
Detection: Use a fluorescence detector with an excitation wavelength of around 400 nm and an emission wavelength above 600 nm.
-
Data Analysis: Analyze the resulting chromatogram to identify and quantify the different components of the HPD mixture based on their retention times and peak areas.
-
Troubleshooting Common HPLC Issues:
-
Peak Splitting: May indicate column contamination or solvent incompatibility. Flush the column or adjust the sample solvent.[20]
-
Peak Tailing: Can be caused by interactions with active sites on the column. Adjusting the mobile phase pH or using a different column may help.[20]
-
Inconsistent Retention Times: Often due to issues with the pump or mobile phase composition. Ensure proper pump function and freshly prepared mobile phase.[20]
-
Mandatory Visualizations
Caption: Cellular uptake pathways of this compound derivatives in cancer cells.
Caption: Experimental workflow for assessing the tumor-localizing capacity of HPDs.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by HPD-mediated PDT.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. opensourceforu.com [opensourceforu.com]
- 3. Components of this compound derivatives and their tumor-localizing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of [3H]- and [14C]this compound derivative distribution in malignant and normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of route of administration on the selectivity of this compound derivative for tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Signaling Pathway in Cancer Targets Photodynamic Therapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autoradiographic distribution of this compound derivative in normal and tumor tissue of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Nature of the tumor-localizing components of this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced Smart-photosensitizers for More Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcellular localization of this compound derivative in bladder tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of fluorescence and photodynamic activities of whole this compound derivative and its enriched active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tumour photosensitizers: approaches to enhance the selectivity and efficiency of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound derivative and anthracyclines mutually inhibit cellular uptake and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparative study of 28 porphyrins and their abilities to localize in mammary mouse carcinoma: uroporphyrin I superior to this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biomedres.us [biomedres.us]
- 20. HPLC 疑難排解指南 [sigmaaldrich.com]
Troubleshooting fluorescence quenching of hematoporphyrin probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments with hematoporphyrin fluorescence probes.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why am I getting a weak or no fluorescence signal from my this compound probe?
Answer:
A weak or absent signal can stem from several factors related to instrumentation, probe integrity, or experimental conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer or microscope are set correctly for this compound (Excitation: ~400 nm, Emission: ~615 nm and ~675 nm). Ensure the correct filter sets are in place. |
| Probe Degradation | This compound is light-sensitive. Prepare fresh solutions and store stock solutions in the dark at 4°C or -20°C as recommended. Protect samples from light during incubation and measurement. |
| Photobleaching | Excessive exposure to high-intensity excitation light can irreversibly destroy the fluorophore. Reduce the excitation light intensity using neutral density filters, decrease exposure time, and use an anti-fade mounting medium for microscopy. |
| Low Probe Concentration | The signal may be below the instrument's detection limit. Prepare a fresh dilution of the probe and optimize the working concentration through a titration experiment. |
| Fluorescence Quenching (See below) | The probe's fluorescence may be quenched by aggregation, solvent effects, pH, or other molecules in the sample. Refer to the specific quenching-related questions below for detailed solutions. |
Question 2: My fluorescence signal is decreasing rapidly during measurement. What is happening and how can I fix it?
Answer:
This issue is characteristic of photobleaching , the light-induced destruction of the fluorophore. Porphyrins are susceptible to this, especially in the presence of oxygen.[1][2]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Excitation Intensity | The rate of photobleaching is directly proportional to the intensity of the excitation light. Reduce the power of the laser or lamp. Use the lowest intensity that still provides a detectable signal. |
| Prolonged Light Exposure | Continuous illumination will accelerate photobleaching. Minimize the duration of light exposure. For microscopy, use intermittent imaging rather than continuous live-viewing. |
| Presence of Oxygen | Photobleaching of porphyrins is often an oxidative process.[2] If experimentally feasible, deoxygenate your buffer. Commercially available anti-fade reagents often contain oxygen scavengers and can be added to the sample. |
| Photolabile Monomers | Monomeric forms of this compound can be more prone to photobleaching than aggregated forms.[3] While aggregation causes quenching (a separate issue), be aware that altering conditions to favor monomers might increase the photobleaching rate. |
Question 3: My fluorescence readings are unstable and inconsistent between replicates. What could be the cause?
Answer:
Signal instability can be caused by the physicochemical behavior of the probe in your sample or by environmental and instrumental factors.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Probe Aggregation | This compound tends to form aggregates (dimers and higher-order species) in aqueous solutions, which have different and often lower fluorescence than the monomeric form.[4][5][6] This process can be dynamic, leading to unstable signals. Try sonicating the sample, adding a small amount of a non-ionic detergent (e.g., Tween-20), or slightly altering the solvent composition. |
| Temperature Fluctuations | Fluorescence is temperature-dependent. Ensure your samples and instrument are thermally equilibrated. Use a temperature-controlled stage or cuvette holder. |
| Sample Evaporation | For measurements over time or in open plates, solvent evaporation can concentrate the sample and alter fluorescence. Use plate seals or cover slips to minimize evaporation. |
| Instrument Instability | Ensure the lamp and detector have had sufficient time to warm up and stabilize according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Question 1: What are the primary mechanisms of fluorescence quenching?
Answer: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[7] For this compound, the key mechanisms include self-quenching via aggregation, collisional quenching with other molecules, and photobleaching. The Jablonski diagram below illustrates the competition between fluorescence and non-radiative decay pathways like quenching.
Caption: Jablonski diagram of fluorescence and competing non-radiative pathways like quenching.
Question 2: How does aggregation cause self-quenching of this compound?
Answer: At higher concentrations in aqueous solutions, this compound molecules tend to associate into non-covalent dimers and higher-order aggregates.[4][6] These aggregates exhibit different photophysical properties than monomers. The close proximity of the molecules in an aggregate allows for rapid non-radiative energy transfer, effectively "short-circuiting" the fluorescence emission process. This leads to a significant decrease in the overall fluorescence quantum yield.[8] Aggregated species are known to have a much shorter fluorescence decay time compared to monomers.[4][8]
References
- 1. Quantum yields and kinetics of the photobleaching of this compound, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic and biological testing of photobleaching of porphyrins in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-resolved fluorescence spectroscopy of a this compound derivative used for photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence spectra of this compound and this compound-diacetate aggregates in buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hematoporphyrin Photostability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the photostability of hematoporphyrin (Hp) for experimental applications.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to common problems encountered during experiments involving this compound photostability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is photobleaching much faster than expected. What are the likely causes?
A1: Rapid photobleaching of this compound can be attributed to several factors:
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High Oxygen Concentration: The presence of molecular oxygen is a key driver of photobleaching through the generation of reactive oxygen species (ROS).[1] Experiments conducted in highly aerated solutions will likely exhibit faster degradation.
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Neutral to Alkaline pH: this compound is significantly less stable in neutral and alkaline solutions (pH > 5). In these conditions, the formation of photoproducts and subsequent degradation is more pronounced.[2]
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Aggregation: The aggregation state of this compound influences its photostability. While some studies suggest aggregates can be involved in the formation of photoproducts, controlling aggregation is crucial for reproducible results.[2]
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Presence of Accelerants: Certain molecules in your solution, such as electron acceptors, can accelerate the photobleaching process.[1]
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High Light Intensity/Dose: Excessive light exposure will naturally lead to faster photobleaching. It is crucial to control and measure the light dose delivered to the sample.
Q2: How can I minimize this compound aggregation in my aqueous solutions?
A2: Preventing aggregation is critical for consistent experimental outcomes. Here are several strategies:
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pH Adjustment: Maintaining a slightly acidic pH (below 5) can enhance the photostability of this compound and reduce the formation of certain photoproducts linked to aggregation.[2]
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Use of Disaggregating Agents: Incorporating surfactants or co-solvents can help to monomerize this compound in solution.
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Encapsulation: Encapsulating this compound in nanoparticles or other matrices physically separates the molecules, preventing aggregation.[3][4]
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Lowering Concentration: Reducing the concentration of this compound in the solution can decrease the likelihood of aggregation.
Q3: What is the expected photobleaching quantum yield for this compound, and how do I measure it?
A3: The initial photobleaching quantum yield for this compound in an air-saturated phosphate buffer at pH 7.4 is approximately 4.7 x 10⁻⁵.[1] This relatively low value indicates that this compound is comparatively photostable among photosensitizers.
To measure the photobleaching quantum yield, you can follow this general procedure:
-
Prepare a solution of this compound in a suitable buffer and transfer it to a cuvette.
-
Expose the solution to a light source of a specific wavelength and intensity.
-
At regular intervals, measure the absorbance of the solution at the Soret band maximum (around 400 nm).
-
The rate of disappearance of the porphyrin molecules is determined from the decrease in absorbance.
-
The rate of photon absorption by the reaction mixture can be determined using a chemical actinometer.
-
The quantum yield is calculated as the ratio of the initial rate of porphyrin disappearance to the initial rate of photon absorption.
Q4: Can I use antioxidants to improve the photostability of this compound?
A4: The use of antioxidants to protect this compound itself is a complex area. While antioxidants are known to protect cells from phototoxicity by scavenging reactive oxygen species (ROS), their effect on the photosensitizer can vary. Some antioxidants may inhibit photobleaching, while others could potentially accelerate it under certain conditions. The effectiveness of specific antioxidants will depend on the experimental system and the dominant photobleaching mechanism.
Strategies to Enhance this compound Photostability
Several key strategies can be employed to improve the photostability of this compound. Below are summaries of these methods, quantitative data, and detailed experimental protocols.
Encapsulation in Silica Nanoparticles
Encapsulation within a silica matrix provides a protective barrier, shielding the this compound from the bulk solution and preventing interactions that can lead to photodegradation.[3]
Quantitative Data on Photostability Enhancement
| Strategy | Parameter | Unmodified this compound | Modified this compound | Reference |
| Encapsulation | Photobleaching Quantum Yield | 4.7 x 10⁻⁵ | Significantly Reduced (Specific value depends on formulation) | [1] |
| Metal Complexation | Relative Stability | Baseline | Enhanced (e.g., Zn(II) complexes show high stability) | General knowledge from porphyrin chemistry |
Experimental Protocol: this compound Encapsulation in Silica Nanoparticles
This protocol is based on a modified Stöber method.
Materials:
-
This compound (Hp)
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of this compound Solution: Dissolve a known amount of this compound in ethanol.
-
Initiation of Silica Formation: In a separate flask, mix ethanol, deionized water, and ammonium hydroxide. Stir the mixture vigorously.
-
Addition of Precursors: To the stirred mixture from step 2, add the this compound solution. Following this, add TEOS dropwise to the solution.
-
Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Purification: Collect the resulting nanoparticles by centrifugation. Wash the nanoparticles repeatedly with ethanol and deionized water to remove any unreacted precursors and non-encapsulated this compound.
-
Drying: Dry the purified nanoparticles under vacuum.
Troubleshooting:
-
Particle Aggregation: If the nanoparticles aggregate, try adjusting the concentration of ammonium hydroxide or the stirring speed. Sonication can also be used to redisperse aggregated particles.
-
Low Encapsulation Efficiency: To improve encapsulation, the ratio of this compound to TEOS can be optimized. The rate of TEOS addition can also be slowed to ensure more uniform particle growth around the this compound molecules.
Metal Complexation
Inserting a metal ion into the porphyrin ring can significantly alter its electronic properties, leading to enhanced photostability and, in some cases, improved photodynamic efficiency. Zinc (Zn) and Copper (Cu) are commonly used metals.
Experimental Protocol: Synthesis of a this compound-Metal Complex
This protocol provides a general method for inserting a metal ion into the this compound ring.
Materials:
-
This compound (Hp)
-
A salt of the desired metal (e.g., Zinc acetate, Zn(CH₃COO)₂)
-
Solvent (e.g., a mixture of methanol and chloroform)
Procedure:
-
Dissolution: Dissolve this compound and the metal salt in the chosen solvent system in a round-bottom flask.
-
Reaction: Reflux the mixture for several hours (e.g., 4 hours at 65°C) under a nitrogen atmosphere. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret and Q-bands.
-
Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the metallated porphyrin.
Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or temperature may be necessary. The choice of solvent can also significantly impact the reaction rate.
-
Product Purity: Ensure the starting materials are pure. If the final product contains unreacted this compound, further purification steps such as column chromatography may be required.
Visualizing Experimental Workflows and Mechanisms
Diagram of this compound Photobleaching Pathways
Caption: Key pathways in this compound photobleaching.
Experimental Workflow for Enhancing Photostability
Caption: Workflow for improving this compound photostability.
References
- 1. Quantum yields and kinetics of the photobleaching of this compound, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic studies of photobleaching and photoproduct formation of porphyrins used in tumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of this compound IX potential for photodynamic therapy by entrapment in silica nanospheres - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Preventing porphyrin aggregation and controlling microenvironments using mixed polymer micelles - White Rose eTheses Online [etheses.whiterose.ac.uk]
Technical Support Center: Optimizing Hematoporphyrin Delivery to Specific Cellular Organelles
Welcome to the technical support center for optimizing hematoporphyrin delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the targeted delivery of this compound and its derivatives to specific cellular organelles for applications such as photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What are the most common organelles targeted for this compound delivery and why?
A1: The most common subcellular targets for this compound and its derivatives are mitochondria, the endoplasmic reticulum (ER), lysosomes, and the Golgi apparatus.[1][2] The choice of organelle is dictated by the therapeutic strategy.
-
Mitochondria: As the primary site of cellular respiration and a key regulator of apoptosis, targeting mitochondria can efficiently trigger programmed cell death.[3][4]
-
Endoplasmic Reticulum (ER): The ER is involved in protein synthesis and calcium homeostasis. Inducing ER stress through targeted this compound delivery can lead to apoptosis.[1][5]
-
Lysosomes: Accumulation of photosensitizers in lysosomes can lead to the release of lysosomal enzymes upon photoactivation, causing cellular damage.[6]
-
Golgi Apparatus: Targeting the Golgi can disrupt protein trafficking and secretion, leading to cell death.
Q2: My this compound derivative is showing low solubility and is aggregating. How can I resolve this?
A2: this compound and its derivatives can be prone to aggregation in aqueous solutions, which can reduce their efficacy.[7] To address this, consider the following:
-
Use of Nanocarriers: Encapsulating this compound in nanocarriers such as liposomes, micelles, or polymeric nanoparticles can improve solubility and reduce aggregation.
-
pH Adjustment: The solubility of this compound can be pH-dependent. Ensure the pH of your solvent is optimized for the specific derivative you are using.
-
Co-solvents: Employing co-solvents may help in maintaining the monomeric form of the photosensitizer.
Q3: What factors influence the subcellular localization of this compound derivatives?
A3: The physicochemical properties of the this compound derivative play a crucial role in its subcellular destination. Key factors include:
-
Lipophilicity and Hydrophobicity: More hydrophobic porphyrins tend to accumulate in cellular membranes.[8]
-
Charge: Cationic side chains on porphyrins can promote localization to mitochondria due to the negative mitochondrial membrane potential.[6] Anionic characteristics, on the other hand, may lead to lysosomal accumulation.[6]
-
Molecular Structure: The specific chemical structure of the derivative, including the nature and position of substituents, can direct it to different organelles. For instance, modifying the position of an ethylene glycol chain on a porphyrin ring can alter its destination from lysosomes to the ER.[1]
Q4: How can I confirm that my this compound derivative has reached the intended organelle?
A4: Co-localization studies using fluorescence microscopy are the standard method. This involves:
-
Organelle-Specific Dyes: Using fluorescent dyes that specifically stain the target organelle (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Confocal Microscopy: This technique allows for the acquisition of high-resolution images and optical sectioning to visualize the spatial overlap between the fluorescent this compound derivative and the organelle-specific dye.[6]
-
Image Analysis: Quantitative analysis of the co-localization can be performed using specialized software to determine the degree of overlap.
Troubleshooting Guides
Issue 1: Low Uptake of this compound by Cells
| Possible Cause | Troubleshooting Step |
| Aggregation of this compound | Prepare fresh solutions of the this compound derivative before each experiment. Consider using a nanocarrier to improve solubility and cellular uptake.[7] |
| Incorrect Incubation Time or Concentration | Optimize the incubation time and concentration of the this compound derivative. Perform a time-course and concentration-response experiment to determine the optimal conditions for your cell line. |
| Cell Line Specificity | Different cell lines may exhibit varying uptake efficiencies. If possible, test your delivery strategy in a different cell line to assess if the issue is cell-type specific. |
| Serum Inhibition | Components in the cell culture serum may interfere with uptake. Try performing the incubation in serum-free media for a short period, but be mindful of potential cell stress. |
Issue 2: Non-specific Subcellular Localization
| Possible Cause | Troubleshooting Step |
| Physicochemical Properties of the Derivative | The inherent properties of your this compound derivative may lead to its distribution in multiple compartments. Consider modifying the derivative to enhance its specificity (e.g., adding a cationic group for mitochondrial targeting).[6] |
| Overloading of the Target Organelle | At high concentrations, the primary target organelle may become saturated, leading to accumulation in other compartments. Try reducing the concentration of the this compound derivative. |
| Dynamic Translocation | This compound can sometimes translocate from one organelle to another over time.[2] Perform a time-course analysis of subcellular localization to determine the optimal time point for your experiment. |
| Photobleaching and Redistribution | During imaging, photobleaching of the photosensitizer in the target organelle can lead to an apparent redistribution. Use minimal laser power and acquisition time during microscopy. |
Issue 3: Low Photodynamic Therapy (PDT) Efficacy Despite Successful Delivery
| Possible Cause | Troubleshooting Step |
| Insufficient Light Dose | Ensure the wavelength and intensity of the light source are appropriate for activating your specific this compound derivative. Calibrate your light source to deliver a consistent and accurate light dose. |
| Hypoxia | The generation of reactive oxygen species (ROS) in PDT is oxygen-dependent. If the target tissue or cells are hypoxic, the efficacy of PDT will be reduced. Consider strategies to alleviate hypoxia or use photosensitizers that are effective under low oxygen conditions. |
| Cellular Defense Mechanisms | Cells may have antioxidant defense mechanisms that quench the ROS generated by PDT. Co-administration of agents that inhibit these defense mechanisms could enhance PDT efficacy. |
| Incorrect Timing of Light Application | The time interval between photosensitizer administration and light application is critical. This "drug-light interval" should be optimized to coincide with the peak accumulation of the this compound in the target organelle. |
Quantitative Data Summary
The following table summarizes representative quantitative data related to this compound uptake and phototoxicity. Note that these values can vary significantly depending on the specific this compound derivative, cell line, and experimental conditions.
| Parameter | Organelle/Cell Line | Value/Observation | Reference |
| Accumulation Time | Cells in vitro | Significant accumulation of certain porphyrin components occurs over an 18-hour period. | [9] |
| Uptake Kinetics | Sarcoma 180 cells | The most hydrophobic fraction of this compound derivative showed the greatest total uptake. | [10] |
| Phototoxicity | Ovarian cancer cell line 3AO | Both high (30 µg/mL) and low (3 µg/mL) doses of Hemoporfin significantly reduced cell viability with light illumination in a dose-dependent manner. | [3] |
| PDT-induced Apoptosis | Canine breast cancer cells | This compound monomethyl ether (HMME)-PDT induced apoptosis via the mitochondrial pathway. | [11] |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Localization of this compound using Confocal Microscopy
This protocol outlines the steps for co-localization analysis of a fluorescent this compound derivative with a mitochondrial-specific dye.
Materials:
-
Cell culture medium
-
Fluorescent this compound derivative
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing, optional)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
This compound Incubation: Treat the cells with the desired concentration of the fluorescent this compound derivative in cell culture medium. Incubate for the optimized duration.
-
Mitochondrial Staining: In the last 15-30 minutes of the this compound incubation, add the MitoTracker dye to the medium at its recommended concentration.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove excess dye and unbound this compound.
-
Imaging: Immediately image the live cells using a confocal microscope. If live-cell imaging is not possible, cells can be fixed with 4% formaldehyde in PBS for 15 minutes, followed by washing, before imaging.
-
Image Acquisition:
-
Set the excitation and emission wavelengths appropriate for your this compound derivative and the MitoTracker dye.
-
Acquire images in separate channels for each fluorophore to avoid spectral bleed-through.
-
Obtain a series of z-stack images to visualize the three-dimensional co-localization.
-
-
Image Analysis:
-
Merge the images from the different channels.
-
Analyze the degree of co-localization using software with tools to calculate Pearson's or Manders' correlation coefficients.
-
Protocol 2: Subcellular Fractionation to Determine this compound Localization
This protocol describes a method to separate cellular components to quantify the amount of this compound in each fraction.
Materials:
-
Cultured cells treated with this compound
-
Fractionation buffer (e.g., a hypotonic buffer containing protease inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge and ultracentrifuge
-
Spectrofluorometer or HPLC for this compound quantification
Procedure:
-
Cell Harvesting: Harvest the cells treated with this compound and wash them with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic fractionation buffer and allow the cells to swell. Lyse the cells by passing the suspension through a Dounce homogenizer or a syringe with a 27-gauge needle.[12]
-
Nuclear Fraction Isolation: Centrifuge the lysate at a low speed (e.g., 700-1000 x g) for 5-10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 15-20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Microsomal (ER/Golgi) and Cytosolic Fraction Separation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (ER and Golgi), and the supernatant is the cytosolic fraction.
-
Quantification of this compound:
-
Resuspend each fraction in a suitable buffer.
-
Quantify the amount of this compound in each fraction using a spectrofluorometer (measuring fluorescence intensity) or by HPLC.
-
Normalize the amount of this compound to the total protein content of each fraction.
-
Visualizations
Signaling Pathways
Caption: Mitochondrial Apoptosis Pathway Induced by this compound PDT.
Caption: ER Stress-Mediated Apoptosis via the PERK Pathway.
Experimental Workflow
Caption: General Experimental Workflow for Optimizing this compound Delivery.
References
- 1. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular localization of this compound derivative in bladder tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of mitochondria-caspase pathway in Hemoporfin-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcellular localization of porphyrins using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Uptake of the components of this compound derivative by cells and tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological and Biophysical Properties of the Tumor-localizing Component of this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Subcellular fractionation protocol [abcam.com]
Technical Support Center: Reducing Dark Toxicity of Novel Hematoporphyrin Formulations
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the dark toxicity of novel hematoporphyrin formulations. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "dark toxicity" in the context of photosensitizers?
A1: Dark toxicity refers to the cytotoxic effects of a photosensitizer on cells in the absence of light.[1] An ideal photosensitizer for photodynamic therapy (PDT) should have minimal to no dark toxicity, ensuring that it only becomes active and destroys target cells upon light activation.[2][3] High dark toxicity can lead to unwanted side effects and damage to healthy tissue, compromising the selectivity of the therapy.
Q2: What are the primary causes of high dark toxicity in novel this compound formulations?
A2: High dark toxicity can stem from several factors:
-
High Concentrations: Many porphyrins exhibit cytotoxic effects at high concentrations (>50 μM) even without light.[4]
-
Compound Aggregation: Porphyrins are prone to self-assembly and aggregation, especially in aqueous solutions. These aggregates can have different biological activities and may induce cytotoxicity through mechanisms independent of light activation.
-
Instability: Formulations may degrade over time or under certain storage conditions, leading to the formation of toxic byproducts.
-
Intrinsic Molecular Properties: The specific chemical structure of a novel derivative can inherently interact with cellular components like membranes or mitochondria, leading to cell death.[5]
Q3: How can I improve the solubility of my this compound formulation to reduce aggregation?
A3: Poor solubility is a common issue. Here are a few strategies:
-
Co-solvents: Use a small amount of a biocompatible organic solvent like DMSO or ethanol to prepare a stock solution before diluting it in your aqueous culture medium.[6] It is crucial to have a vehicle control to ensure the solvent itself is not causing toxicity.
-
Formulation with Carriers: Encapsulating the photosensitizer in liposomes, micelles, or nanoparticles can improve its solubility and stability in aqueous environments.[6][7]
-
Serum Components: The presence of serum in the culture medium can aid in keeping lipophilic compounds in solution, as they may bind to proteins like albumin.[6]
Q4: What are the characteristics of an ideal next-generation this compound photosensitizer?
A4: An ideal photosensitizer should possess:
-
High chemical purity and a known, reproducible composition.
-
Minimal dark toxicity and high phototoxicity.[2]
-
Strong absorption in the red to near-infrared region (600-800 nm) for deeper tissue penetration.[2][3][7]
-
A high quantum yield of singlet oxygen or other reactive oxygen species (ROS).[3]
-
Preferential accumulation in target tissues (e.g., tumors).[2][7]
-
Rapid clearance from the body to minimize systemic photosensitivity.[2]
Troubleshooting Guides
Issue 1: High Cell Death in "Dark Control" Wells
Question: I am observing significant cell death in my control group that is incubated with the this compound formulation but not exposed to light. What should I do?
Answer: High dark toxicity can confound your experimental results. Follow this workflow to identify and resolve the issue.
Issue 2: Inconsistent Results Between Experiments
Question: I am getting variable IC50 values for dark toxicity across different experimental runs. How can I improve reproducibility?
Answer: Inconsistent results are often due to subtle variations in experimental conditions.
-
Standardize Cell Culture: Ensure cells are in the same logarithmic growth phase and seeded at a consistent density for every experiment. Cell health and density can significantly impact assay results.
-
Formulation Preparation: Always prepare your this compound formulation fresh for each experiment. Porphyrin solutions, especially in aqueous media, can be unstable. If using a stock solution in an organic solvent, ensure it is well-mixed and has not precipitated during storage.
-
Incubation Time: Use a consistent incubation time for both drug exposure and assay development (e.g., MTT incubation).
-
Strict Light Exclusion: Ensure that all steps for the dark toxicity assessment are performed in complete darkness or under minimal, safe, red light conditions to prevent any accidental photoactivation.
-
Instrument Calibration: Regularly check the calibration and performance of your plate reader.
Data Presentation: Dark Toxicity of this compound Derivatives
The following tables summarize the dark cytotoxicity of various this compound formulations, providing a baseline for comparison.
Table 1: Dark Cytotoxicity (IC50) of Selected Porphyrin-Based Compounds
| Compound/Formulation | Cell Line | Dark IC50 (µM) | Reference |
| Benzoporphyrin Derivative (BPD) | U87 (human glioblastoma) | 13.12 ± 0.79 | [8] |
| Benzoporphyrin Derivative (BPD) | U251 (human glioblastoma) | 11.56 ± 1.07 | [8] |
| Fluorinated Derivative (II3) | A549 (human lung carcinoma) | > 50 | [4] |
| This compound Monomethyl Ether (HMME) | A549 (human lung carcinoma) | > 50 | [4] |
| Cationic Porphyrins (general) | Various human cell lines | Low toxicity, effects seen > 50 µM | [4] |
Note: A higher IC50 value indicates lower dark toxicity.
Experimental Protocols
Protocol 1: Assessment of Dark Toxicity using MTT Assay
This protocol outlines the steps to determine the intrinsic cytotoxicity of a this compound formulation in the absence of light.
Materials:
-
96-well cell culture plates
-
This compound formulation
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a series of dilutions of your this compound formulation in complete cell culture medium. Also, prepare a vehicle control containing the highest concentration of any solvent (e.g., DMSO) used.
-
Treatment (Dark Conditions): Working under minimal light, remove the culture medium from the cells and add 100 µL of the prepared drug dilutions, vehicle control, or medium-only control to the respective wells.
-
Incubation: Wrap the plate in aluminum foil to ensure complete darkness and incubate for a period relevant to your experimental design (typically 24 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Re-wrap the plate in foil and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Signaling Pathways and Mechanisms
While the primary mechanism of this compound action in PDT is light-induced ROS production, dark toxicity occurs through different, less-defined pathways. At high concentrations, porphyrins can exert cytotoxic effects independent of light, which may involve direct interactions with cellular structures.
In contrast, upon light activation (PDT), this compound derivatives generate ROS, which have been shown to inhibit specific signaling pathways like the PI3K/AKT/mTOR pathway , leading to apoptosis and reduced cell migration.[9] The mechanisms of dark toxicity are generally less specific and are often a result of overwhelming the cell with a foreign substance, leading to membrane disruption or mitochondrial dysfunction.[5] Reducing the concentration of the formulation is the most direct way to minimize these off-target, light-independent effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Current State of Research in the Field of Photosensitizers and Photoactivators for Photodynamic/Photothermal Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Phototoxic Effects of Cationic Porphyrins on Human Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular effects of this compound derivative photodynamic therapy on normal and neoplastic rat bladder cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparative study of the therapeutic effect of photoactivated this compound derivative and aluminum disulfonated phthalocyanines on tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hematoporphyrin and Photofrin in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), first-generation photosensitizers like Hematoporphyrin (Hp) and its more purified derivative, Photofrin®, have laid the foundational groundwork for this therapeutic modality. This guide provides an objective, data-supported comparison of their efficacy, drawing from preclinical and in vitro studies to inform researchers and drug development professionals. While both are structurally related porphyrins, their formulation and purity significantly impact their therapeutic performance.
At a Glance: Key Performance Differences
| Feature | This compound (Hp) | Photofrin® | Key Takeaway |
| Composition | A single porphyrin molecule. | A purified and proprietary mixture of this compound oligomers (dimers and trimers).[1] | Photofrin's oligomeric nature is believed to contribute to its enhanced biological activity. |
| In Vitro Efficacy | Lower phototoxicity.[2] | Significantly higher phototoxicity; approximately 25 times more effective than this compound.[2] | Photofrin demonstrates superior cancer cell-killing ability in laboratory settings. |
| In Vivo Efficacy | Less effective, especially at lower light doses.[3] | More potent tumor necrosis, particularly at lower, more clinically relevant light doses.[3] | Photofrin shows greater promise for effective tumor destruction in living models. |
| Cellular Uptake | Lower cellular uptake.[2] | Higher cellular uptake, which largely accounts for its increased efficacy.[2] | The enhanced ability of Photofrin to accumulate in cancer cells is a primary driver of its potency. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Monomer: ~0.74 | Monomer: ~0.49 | While this compound monomers are more efficient at producing singlet oxygen, Photofrin's superior cellular uptake and localization likely compensate for this in a biological context. |
| Primary Limitation | Lower efficacy. | Prolonged cutaneous photosensitivity (up to 4 weeks).[4] | A significant side effect of Photofrin is the extended period of sun sensitivity for patients post-treatment. |
Delving Deeper: Experimental Evidence
Photochemical Properties
The fundamental mechanism of PDT involves the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, upon light activation of the photosensitizer. While pure this compound monomers exhibit a higher singlet oxygen quantum yield, the overall photodynamic activity in a biological system is a more complex interplay of factors.
| Photosensitizer | Form | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound (Hp) | Monomer | 0.74 |
| Photofrin® (PF) | Monomer | 0.49 |
Data sourced from studies on monomeric forms of the photosensitizers.
Cellular Uptake and Localization
The efficiency of a photosensitizer is critically dependent on its ability to be taken up and retained by target tumor cells. Studies have consistently shown that Photofrin's enhanced efficacy is strongly correlated with its superior cellular accumulation compared to this compound. This difference is attributed to the oligomeric and more hydrophobic nature of Photofrin, facilitating its interaction with and transport across the cell membrane. The uptake of these photosensitizers is generally considered a passive process, influenced by environmental factors such as pH and temperature.[1]
In Vitro Efficacy
Head-to-head comparisons in cell culture models have demonstrated the superior cytotoxic potential of Photofrin. In a study using a human colon adenocarcinoma cell line (WiDr), Photofrin II was found to be approximately 25 times more effective at inducing cell death following light irradiation than this compound.[2] This marked difference in potency is largely ascribed to the higher cellular uptake of Photofrin II.[2] Another study comparing a laboratory-synthesized this compound derivative (Hpd(L)) to Photofrin II found the former to be half as active in photodynamic cytotoxicity, further highlighting the role of purification and composition in determining efficacy.[1]
In Vivo Efficacy
Preclinical studies in animal tumor models corroborate the in vitro findings. A comparative study on mice with implanted tumors revealed that at a light dose of 20 J/cm², Photofrin II induced substantial tumor necrosis (60-80%), whereas the less purified this compound derivative (Photofrin) resulted in only minimal necrotic patches.[3] At higher light doses (40-100 J/cm²), both agents achieved comparable levels of tumor destruction, suggesting that the superiority of Photofrin is most pronounced at lower, more clinically translatable light fluences.[3]
Experimental Methodologies
For researchers aiming to conduct their own comparative studies, the following protocols provide a standardized framework for evaluating photosensitizer efficacy.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., human colon adenocarcinoma WiDr, or other relevant cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Photosensitizer Incubation: Prepare stock solutions of this compound and Photofrin in a suitable solvent (e.g., DMSO) and dilute to final concentrations in complete cell culture medium. Replace the medium in the wells with the photosensitizer-containing medium and incubate for a predetermined period (e.g., 24 hours) in the dark. Include control wells with medium only.
-
Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer. Add fresh, photosensitizer-free medium to each well. Irradiate the plates with a light source of the appropriate wavelength (typically around 630 nm for these photosensitizers) and a predetermined light dose (e.g., 1-10 J/cm²). Control groups should include cells with no photosensitizer, no light, and neither.
-
MTT Assay: After a post-irradiation incubation period (e.g., 24-48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol) and measure the absorbance at approximately 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%) for each photosensitizer.
Cellular Uptake Study (Fluorometric Assay)
-
Cell Seeding and Incubation: Seed cells in multi-well plates as described for the cytotoxicity assay. Incubate the cells with various concentrations of this compound and Photofrin for different time points (e.g., 1, 4, 8, 24 hours) in the dark.
-
Cell Lysis: After incubation, wash the cells thoroughly with PBS to remove extracellular photosensitizer. Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Fluorometric Measurement: Measure the fluorescence of the cell lysates using a spectrofluorometer with appropriate excitation and emission wavelengths for the porphyrins (excitation ~400 nm, emission ~615 nm).
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Data Normalization: Normalize the fluorescence intensity to the protein concentration to determine the amount of photosensitizer uptake per milligram of cellular protein.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PDT and its comparative evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PDT-induced apoptosis signaling pathway.
Caption: Comparative experimental workflow.
Conclusion
The available evidence strongly indicates that Photofrin is a more potent photosensitizer for photodynamic therapy than this compound. This enhanced efficacy is primarily due to its purified, oligomeric composition, which leads to greater cellular uptake and, consequently, more effective tumor destruction upon light activation. While both agents share a common mechanistic pathway involving the generation of reactive oxygen species and the induction of apoptosis, the quantitative differences in their biological activity are significant. For researchers and developers in the field of PDT, these findings underscore the critical importance of photosensitizer formulation and purity in achieving optimal therapeutic outcomes. Future research may continue to explore novel derivatives and formulations that build upon the foundational understanding provided by these first-generation photosensitizers, aiming to enhance efficacy while mitigating side effects such as prolonged photosensitivity.
References
- 1. Cellular accumulation and biological activity of this compound derivative(L) in comparison with photofrin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The photodynamic effects of photofrin II, this compound derivative, this compound, and tetrasodium-mesotetra(4-sulfonatophenyl)porphine in vitro: clonogenic cell survival and drug uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of fluorescence and photodynamic activities of whole this compound derivative and its enriched active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
A Comparative Guide to Hematoporphyrin and Aminolevulinic Acid (ALA) for Topical Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various skin cancers and pre-cancerous lesions. This non-invasive approach utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce selective cytotoxicity in malignant cells. Two of the most extensively studied photosensitizers in dermatology are Hematoporphyrin and 5-aminolevulinic acid (ALA). This guide provides an objective comparison of their performance for topical PDT, supported by experimental data, to aid researchers and drug development professionals in their selection and application.
I. Overview of this compound and Aminolevulinic Acid
This compound (Hp) and its derivatives (HpD) are first-generation photosensitizers that are administered directly as the active drug. They are complex mixtures of porphyrins that accumulate in tumor tissues. While traditionally administered systemically, recent research has explored topical formulations of this compound hydrochloride (Hp-HCl) to minimize systemic side effects.
5-aminolevulinic acid (ALA) , in contrast, is a pro-drug. It is a natural precursor in the heme biosynthesis pathway. When topically applied, exogenous ALA is preferentially taken up by neoplastic cells and metabolized into the potent photosensitizer Protoporphyrin IX (PpIX). This endogenous synthesis of the photosensitizer within the target cells is a key feature of ALA-PDT.
II. Comparative Efficacy: Preclinical and Clinical Data
The therapeutic efficacy of this compound and ALA in PDT has been evaluated in various in vitro and in vivo models, as well as in clinical trials for skin cancers. The following tables summarize key quantitative data from these studies. It is important to note that many comparative studies have utilized systemic (intravenous) this compound derivatives (HpD) against topical ALA, as topical this compound formulations are less common in clinical practice.
Table 1: Comparison of In Vitro Cytotoxicity
| Photosensitizer | Cell Line | Concentration | Light Dose | Cell Viability Reduction | Citation |
| This compound derivative (BL-1) | Eca-109 (Esophageal carcinoma) | Not Specified | Not Specified | Significant phototoxicity | |
| This compound derivative (HpD) | H446 (Small cell lung cancer) | 15 µg/ml | 50 mW/cm² | ~86% | |
| Aminolevulinic Acid (ALA) | HaCaT (Keratinocytes) | 500 µM–1 mM | 465 nm | Significant reduction |
Table 2: Comparison of In Vivo Efficacy in Animal Models
| Photosensitizer | Animal Model | Tumor Type | Formulation | Key Findings | Citation |
| This compound-HCl | Mice | Solid tumors | Gel with glycerin | Significant decrease in tumor growth rate compared to water-based formula. | |
| This compound derivative (Photofrin II) | DBA/2Ha mice | Implanted tumors | Intraperitoneal injection | 60-80% tumor necrosis at 20 J/cm² light dose. | |
| Aminolevulinic Acid (ALA) | SENCAR mice | Chemically induced papillomas | Lotion | Maximal porphyrin accumulation at 3 hours post-application. |
Table 3: Comparison of Clinical Efficacy in Skin Cancers
| Photosensitizer | Study Type | Cancer Type | Number of Lesions | Complete Remission Rate | Key Side Effects | Citation |
| Systemic HpD | Retrospective | Skin Carcinomas | 28 | 92.9% (after first treatment) | Prolonged photosensitivity (4-5 weeks) | |
| Topical ALA | Retrospective | Skin Carcinomas | 41 | 95.1% (after single treatment) | Localized phototoxicity | |
| Combined Systemic HpD + Topical ALA | Retrospective | Skin Carcinomas | 41 | 100% (at 2 months) | Reduced photosensitivity (10-14 days) |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for topical PDT using this compound and ALA.
A. Topical this compound-HCl PDT Protocol (Preclinical)
This protocol is based on a study evaluating a glycerin-based Hp-HCl gel for the treatment of solid tumors in an animal model.
-
Photosensitizer Formulation:
-
This compound hydrochloride (Hp-HCl) is dissolved in glycerin.
-
The Hp-HCl-glycerin solution is incorporated into a gel formulation.
-
-
Animal Model and Tumor Induction:
-
Utilize an appropriate animal model, such as mice.
-
Induce solid tumors, for example, through subcutaneous injection of a cancer cell line.
-
-
Topical Application:
-
Once tumors reach a palpable size, topically apply the Hp-HCl gel directly onto the tumor and a small margin of surrounding tissue.
-
The application duration (incubation time) should be optimized; in some studies, this can be several hours.
-
-
Light Irradiation:
-
Following the incubation period, illuminate the tumor area with a light source of a specific wavelength that corresponds to the absorption peak of this compound (typically around 630 nm).
-
The light dose (fluence) and power density (fluence rate) are critical parameters to control. For example, a total light dose of 100 J/cm² might be delivered at a power density of 150 mW/cm².
-
-
Outcome Assessment:
-
Monitor tumor growth rates by measuring tumor volume at regular intervals post-treatment.
-
Perform histopathological examination of tumor sections to assess the extent of necrosis and cellular damage.
-
B. Topical ALA-PDT Protocol (Clinical)
This protocol is a generalized representation of a clinical procedure for treating actinic keratosis with topical ALA.
-
Patient Preparation:
-
The treatment area is cleansed, and any crusts or scales on the skin lesions are gently removed to enhance ALA penetration.
-
-
Photosensitizer Application:
-
A 20% ALA solution or cream is applied topically to the actinic keratosis lesions and the immediate surrounding area.
-
The area is then covered with an occlusive dressing.
-
-
Incubation Period:
-
The incubation period allows for the selective uptake of ALA and its conversion to PpIX in the target cells. This period can range from 3 to 18 hours, depending on the specific protocol and regulatory approval.
-
-
Light Irradiation:
-
After the incubation period, the occlusive dressing and any residual ALA formulation are removed.
-
The treatment area is illuminated with a light source. Commonly used light sources include blue light (approx. 417 nm) or red light (approx. 635 nm).
-
The light dose is carefully controlled. For instance, a typical dose for blue light is 10 J/cm².
-
-
Post-Treatment Care and Follow-up:
-
Patients are advised to avoid sun exposure for at least 48 hours.
-
The treatment response is evaluated at subsequent follow-up appointments, typically after 3 months.
-
IV. Signaling Pathways and Mechanisms of Action
The cytotoxic effects of both this compound-PDT and ALA-PDT are primarily mediated by the generation of singlet oxygen and other reactive oxygen species, which induce apoptosis and necrosis in tumor cells. However, the specific signaling cascades activated can differ based on the photosensitizer and its subcellular localization.
A. General Mechanism of Photodynamic Therapy
The fundamental mechanism for both photosensitizers is illustrated in the following workflow.
Caption: General workflow of photodynamic therapy.
B. Signaling Pathways in this compound-PDT
Studies on HpD-PDT have implicated the PI3K/AKT/mTOR signaling pathway in the regulation of cell viability and apoptosis. HpD-PDT has been shown to suppress this pathway, leading to decreased cell survival and migration.
The Efficacy of Hematoporphyrin Metal Complexes as Photosensitizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, utilizing the interplay of a photosensitizer, light, and oxygen to induce targeted cell death. Hematoporphyrins, first-generation photosensitizers, have been a cornerstone of PDT research. The strategic incorporation of metal ions into the hematoporphyrin macrocycle offers a versatile method to modulate their photophysical and biological properties, thereby influencing their therapeutic efficacy. This guide provides an objective comparison of this compound metal complexes, supported by experimental data, to aid in the selection and development of next-generation photosensitizers.
Comparative Analysis of Performance
The therapeutic potential of a photosensitizer is governed by several key parameters, including its ability to generate cytotoxic reactive oxygen species (ROS), its phototoxicity against target cells, cellular uptake, and its efficacy in vivo.
Singlet Oxygen Quantum Yield (ΦΔ)
The primary cytotoxic agent in Type II PDT is singlet oxygen (¹O₂). The efficiency of its generation is quantified by the singlet oxygen quantum yield (ΦΔ). While free-base porphyrins are effective photosensitizers, the introduction of metal ions can significantly alter the ΦΔ. Generally, diamagnetic metals can enhance intersystem crossing and improve ¹O₂ generation, whereas paramagnetic metals or those with low-lying charge transfer states can decrease it.
Incorporation of zinc ions into the macrocycle of this compound derivative (HpD), this compound IX (Hp9), and a boronated protoporphyrin (BOPP) has been shown to reduce the singlet oxygen formation quantum yield (ΦΔ).[1] Similarly, the coordination of transition metals like Mn, Co, and Cu with BOPP leads to a dramatic decrease in ΦΔ, which is suggested to be due to the introduction of low-energy charge transfer states that provide alternative non-radiative deactivation pathways.[1]
| Photosensitizer | Metal Ion | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| This compound IX dimethyl ester (HPDME) | Free-Base | 0.60 | DMF | [2][3] |
| Zn HPDME | Zn²⁺ | 0.40 | DMF | [2][3] |
| Pd HPDME | Pd²⁺ | 0.34 | DMF | [2][3] |
| Sn(OH)₂ HPDME | Sn⁴⁺ | 0.28 | DMF | [2][3] |
| Pt HPDME | Pt²⁺ | 0.24 | DMF | [2][3] |
Table 1: Comparison of singlet oxygen quantum yields for various this compound metal complexes. The data indicates that increasing the atomic weight of the chelated metal in metalloporphyrins generally lowers the ¹O₂ quantum yield due to the heavy atom effect.[2][3]
In Vitro Phototoxicity
The ultimate measure of a photosensitizer's efficacy in a preclinical setting is its ability to kill cancer cells upon light activation. This is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the photosensitizer required to inhibit 50% of cell growth.
A study on a new this compound derivative, BL-1, demonstrated its phototoxic potential.[4] The IC50 values were determined for Eca-109 cells under different light doses, showing a clear dependence of cell viability on both drug concentration and light dose.[4] Another study using this compound monomethyl ether (Hemoporfin) on SKOV3 ovarian cancer cells also showed dose-dependent photocytotoxicity.[5]
| Cell Line | Photosensitizer | Light Dose (J/cm²) | IC50 (µg/mL) | Reference |
| Eca-109 | BL-1 | 2 | 1.42 | [4] |
| Eca-109 | BL-1 | 4 | 0.81 | [4] |
| Eca-109 | HMME | 2 | 2.16 | [4] |
| Eca-109 | HMME | 4 | 1.35 | [4] |
Table 2: In vitro phototoxicity (IC50 values) of a new this compound derivative (BL-1) compared to this compound Monomethyl Ether (HMME) in Eca-109 cells.
Cellular Uptake and Localization
Efficient uptake and appropriate subcellular localization are critical for maximizing photodynamic damage. This compound derivatives are known to accumulate in tumors, a phenomenon attributed in part to the enhanced permeability and retention (EPR) effect.[6] Studies have shown that the components of this compound derivative (HpD) are taken up by cells, with monomers and dimers potentially binding weakly to the cell membrane initially, followed by a slower distribution to strongly-binding intracellular sites like the mitochondria and nuclear membrane.[7][8] The aggregation state of the porphyrin plays a role, with monomers being rapidly accumulated but also easily washed away, while oligomeric and aggregated forms show different uptake kinetics and retention.[7]
In Vivo Efficacy
Animal models provide a crucial platform for evaluating the therapeutic efficacy of photosensitizers in a complex biological system. Comparative studies have demonstrated the potential of this compound-based PDT in tumor-bearing mice.
For instance, in a study comparing this compound derivative (HpD) with aluminum disulfonated phthalocyanines (AlS2PC) for treating MS-2 fibrosarcoma in mice, AlS2PC showed superior efficacy.[9] Mice treated with 5 mg/kg of AlS2PC and a lower laser power (100 mW/cm²) survived indefinitely, whereas the HpD group required a higher drug dose (25 mg/kg) and laser power (400 mW/cm²).[9] Similarly, for the highly metastatic B16 melanoma, AlS2PC treatment significantly prolonged survival time compared to HpD.[9]
Another study compared HpD with 5-aminolaevulinic acid (ALA) for PDT in advanced esophageal carcinoma.[10] The results indicated that photosensitization with HpD was more effective in improving dysphagia, and reducing tumor stenosis and length compared to ALA.[10]
| Tumor Model | Photosensitizer | Dose (mg/kg) | Laser Power (mW/cm²) | Outcome | Reference |
| MS-2 Fibrosarcoma | HpD | 25 | 400 | Less effective than AlS2PC | [9] |
| MS-2 Fibrosarcoma | AlS2PC | 5 | 100 | Indefinite survival | [9] |
| B16 Melanoma | HpD | 25 | 400 | Less effective in prolonging survival time compared to AlS2PC | [9] |
| B16 Melanoma | AlS2PC | 5 | 100 | Significantly prolonged survival time | [9] |
| Esophageal Carcinoma | HpD | 2 | N/A | More effective in improving dysphagia and reducing tumor size compared to ALA | [10] |
| Esophageal Carcinoma | ALA | 60 | N/A | Less effective than HpD | [10] |
Table 3: Comparative in vivo efficacy of this compound Derivative (HpD) against other photosensitizers in animal models.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of photosensitizers.
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The determination of ΦΔ is crucial for assessing the photochemical efficiency of a photosensitizer.
-
Direct Method (Phosphorescence Detection): This method involves the direct detection of the characteristic near-infrared phosphorescence of singlet oxygen (around 1270 nm) following pulsed laser excitation of the photosensitizer. The quantum yield is calculated by comparing the phosphorescence intensity to that of a standard photosensitizer with a known ΦΔ value.
-
Indirect Method (Chemical Quenching): This method utilizes a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is chemically transformed by singlet oxygen, leading to a measurable change in its absorption or fluorescence.[2][3]
-
A solution containing the photosensitizer and DPBF is irradiated with monochromatic light at a wavelength absorbed by the photosensitizer.
-
The decrease in DPBF absorbance at its maximum absorption wavelength is monitored over time.
-
The rate of DPBF decomposition is used to calculate the ΦΔ relative to a reference photosensitizer.[11]
-
In Vitro Phototoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the phototoxicity of a photosensitizer.[4][12][13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[12]
-
Photosensitizer Incubation: The cells are incubated with various concentrations of the photosensitizer for a specific period.
-
Irradiation: The cells are exposed to a specific dose of light from a laser or lamp at a wavelength corresponding to the photosensitizer's absorption peak.[12] A control group is kept in the dark.
-
MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), MTT solution is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is then determined.[4]
Cellular Uptake Studies
These studies quantify the amount of photosensitizer accumulated by cells.
-
Incubation: Cells are incubated with the photosensitizer for various time points.
-
Washing: Cells are washed to remove any non-internalized photosensitizer.
-
Quantification:
-
Fluorimetry: The photosensitizer is extracted from the cells using a suitable solvent, and its concentration is determined by measuring its fluorescence intensity.
-
Flow Cytometry: The intrinsic fluorescence of the photosensitizer within individual cells is measured by a flow cytometer.[14]
-
Confocal Microscopy: This technique provides qualitative and semi-quantitative information on the subcellular localization of the photosensitizer.[12][15]
-
In Vivo Antitumor Efficacy Studies
These experiments evaluate the therapeutic effect of PDT in animal models.
-
Tumor Implantation: Human tumor cells are xenografted into immunodeficient mice.
-
Photosensitizer Administration: Once tumors reach a certain size, the photosensitizer is administered to the mice (e.g., intravenously or intraperitoneally).
-
Light Treatment: After a specific drug-light interval to allow for optimal tumor accumulation, the tumor area is irradiated with a laser of the appropriate wavelength and power density.
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers) to assess treatment response. Animal survival is also monitored.[9][16]
-
Histological Analysis: At the end of the study, tumors can be excised for histological examination to assess the extent of necrosis and apoptosis.
Mandatory Visualizations
Signaling Pathways in this compound-Mediated PDT
This compound derivative-mediated PDT (HpD-PDT) has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and migration.[17][18][19] HpD-PDT can suppress this pathway, leading to programmed cell death.
Caption: HpD-PDT induced ROS generation inhibits the PI3K/AKT/mTOR survival pathway, leading to apoptosis.
Experimental Workflow for Photosensitizer Evaluation
The preclinical evaluation of a new photosensitizer follows a logical progression from fundamental characterization to in vivo testing.
Caption: A streamlined workflow for the preclinical assessment of novel photosensitizers.
References
- 1. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins | Semantic Scholar [semanticscholar.org]
- 4. biomedres.us [biomedres.us]
- 5. Phototoxicity of Hemoporfin to ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Uptake of the components of this compound derivative by cells and tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake of this compound derivative in KK-47 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of the therapeutic effect of photoactivated this compound derivative and aluminum disulfonated phthalocyanines on tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photosensitization with this compound derivative compared to 5-aminolaevulinic acid for photodynamic therapy of esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly Efficient Water-Soluble Photosensitizer Based on Chlorin: Synthesis, Characterization, and Evaluation for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound derivative and anthracyclines mutually inhibit cellular uptake and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photodynamic therapy in vitro and in vivo with this compound derivative and laser light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating Hematoporphyrin-Induced Cell Death: A Comparative Guide to Apoptosis and Necrosis
For Researchers, Scientists, and Drug Development Professionals
Hematoporphyrin and its derivatives are widely utilized as photosensitizers in photodynamic therapy (PDT), a promising cancer treatment modality.[1][2] Upon activation by light of a specific wavelength, these compounds generate reactive oxygen species (ROS) that induce localized cellular damage and subsequent cell death.[1][3] The predominant mode of cell death—apoptosis or necrosis—is a critical determinant of therapeutic efficacy and the resulting immune response. This guide provides a comparative framework for validating the cell death pathways induced by this compound-based PDT, offering detailed experimental protocols and data interpretation.
Distinguishing Apoptosis and Necrosis
Apoptosis, or programmed cell death, is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation.[4][5] In contrast, necrosis is a form of unregulated cell death resulting from acute cellular injury, leading to cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.[5][6] The balance between these two pathways can be influenced by the dose of the photosensitizer and the light energy delivered.[7][8]
Key Experimental Assays for Pathway Validation
To elucidate the mechanism of this compound-induced cell death, a combination of assays targeting distinct cellular events is recommended.
Annexin V/Propidium Iodide (PI) Staining for Membrane Alterations
This flow cytometry-based assay is a cornerstone for differentiating between live, apoptotic, and necrotic cells.[4][9]
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells with intact plasma membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[4][9]
-
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells[10]
-
Caspase Activity Assays for Apoptotic Pathway Activation
Caspases are a family of proteases that are central to the execution of apoptosis.[11][12] Measuring their activity provides direct evidence of apoptotic signaling.
-
Principle: Caspase activity can be quantified using fluorogenic substrates that contain a caspase-specific peptide recognition sequence.[13][14] When cleaved by an active caspase, a fluorescent reporter molecule is released, and its signal can be measured. Assays for key executioner caspases like caspase-3 and caspase-7 are commonly used.[13]
Lactate Dehydrogenase (LDH) Release Assay for Necrosis
The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the cell culture medium is a hallmark of plasma membrane damage and is a reliable indicator of necrosis.[15][16][17]
-
Principle: LDH is a stable enzyme present in most cells.[15][18] When the plasma membrane is compromised, LDH is released into the extracellular space.[15][17] The amount of LDH in the culture supernatant can be quantified using a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, leading to the production of NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[15]
Comparative Data Summary
The following tables summarize quantitative data from studies investigating this compound derivative (HpD)-PDT-induced cell death in various cell lines.
Table 1: Apoptosis Rates in Cancer Cell Lines Following HpD-PDT
| Cell Line | Treatment Group | Apoptosis Rate (%) (Mean ± SD) | Citation |
| KYSE-150 (Esophageal Squamous Carcinoma) | Control | 28.15 ± 1.12 | [1] |
| HpD-PDT | 49.13 ± 0.32 | [1] | |
| H446 (Small Cell Lung Cancer) | Control | 5.99 ± 0.32 | [19] |
| HpD-PDT | 46.73 ± 1.38 | [19] | |
| A549 (Lung Adenocarcinoma) | Control | 12.55 ± 0.12 | [20] |
| HpD-PDT | 29.85 ± 0.50 | [20] | |
| H520 (Lung Squamous Carcinoma) | Control | 15.43 ± 1.90 | [20] |
| HpD-PDT | 36.15 ± 0.35 | [20] |
Table 2: Expression of Apoptosis-Related Proteins in Lung Cancer Cell Lines Following HpD-PDT
| Cell Line | Protein | Relative Expression (vs. Control) | Citation |
| H446 | Bcl-2 | Decreased (0.303 ± 0.032 at 20 µg/ml HPD) | [19] |
| Caspase-9 | Increased (4.724 ± 0.016 at 20 µg/ml HPD) | [19] | |
| A549 | BCL-2 | 0.730 | [20] |
| H520 | BCL-2 | 0.840 | [20] |
| H446 | BCL-2 | 0.695 | [20] |
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Staining
-
Cell Preparation: Induce cell death using this compound-PDT. Include appropriate controls (untreated, this compound only, light only). Harvest both adherent and suspension cells.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze by flow cytometry within 1 hour.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Culture: Plate cells in a 96-well plate and treat with this compound-PDT.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).
-
Staining: Add the caspase-3/7 reagent to each well and mix gently.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Analysis: Measure fluorescence using a microplate reader or visualize using a fluorescence microscope.
Protocol 3: LDH Release Assay
-
Sample Collection: After this compound-PDT treatment, carefully collect the cell culture supernatant.
-
Lysis Control: Prepare a maximum LDH release control by lysing untreated cells with a lysis buffer provided in the assay kit.
-
Assay Reaction: Add 50 µL of the collected supernatant to a 96-well plate. Add 50 µL of the LDH assay reaction mixture.
-
Incubation: Incubate for 10-30 minutes at room temperature, protected from light.[15]
-
Stop Reaction: Add 50 µL of stop solution.[15]
-
Measurement: Measure the absorbance at a wavelength between 490 and 520 nm using a microplate reader.[15]
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the maximum release control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in this compound-induced cell death and a typical experimental workflow for their validation.
Caption: this compound-PDT induced cell death pathways.
Caption: Experimental workflow for cell death validation.
By employing this comprehensive approach, researchers can confidently and accurately characterize the cell death pathways initiated by this compound-based photodynamic therapy, providing crucial insights for the development of more effective cancer treatments.
References
- 1. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. bosterbio.com [bosterbio.com]
- 5. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 6. akadeum.com [akadeum.com]
- 7. worldscientific.com [worldscientific.com]
- 8. Apoptosis or necrosis following Photofrin photosensitization: influence of the incubation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the best methods to identify necrotic cells? | AAT Bioquest [aatbio.com]
- 11. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. Effect of photodynamic therapy mediated by this compound derivatives on small cell lung cancer H446 cells and bronchial epithelial BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comparison of cell death pathways in three different kinds of human lung cancer cell lines following this compound derivative-mediated photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hematoporphyrin Quantification: HPLC vs. Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Hematoporphyrin and its derivatives are crucial photosensitizers in photodynamic therapy (PDT) and valuable biomarkers in various physiological and pathological states. Accurate quantification of this compound in biological matrices is paramount for both clinical applications and research. This guide provides a detailed comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and direct Fluorescence Spectroscopy. We present a cross-validation of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The components of the sample are separated based on their differential interactions with the stationary phase. When coupled with a fluorescence detector, HPLC offers high selectivity and sensitivity, as the detector specifically measures the fluorescence of the target analyte as it elutes from the column.
Fluorescence Spectroscopy , on the other hand, is a technique that measures the fluorescence emission of a sample. A molecule, such as this compound, absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength. The intensity of the emitted light is directly proportional to the concentration of the fluorophore. This method is known for its high sensitivity but can be susceptible to interference from other fluorescent molecules in the sample matrix.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the quantification of this compound using HPLC with fluorescence detection and direct fluorescence spectroscopy.
| Parameter | HPLC with Fluorescence Detection | Direct Fluorescence Spectroscopy |
| Limit of Detection (LOD) | 0.04 pmol[1] | Generally higher than HPLC, dependent on matrix |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] | Dependent on sample purity and instrument sensitivity |
| Linearity Range | 0.025 - 5 µg/mL[2] | Can be linear over several orders of magnitude, but susceptible to inner filter effects at high concentrations.[3] |
| Precision (Intra- and Inter-day) | < 10%[2] | Variable, can be affected by sample matrix and instrument stability |
| Accuracy | Within 10%[2] | Can be compromised by background fluorescence and quenching effects[1] |
| Specificity | High (due to chromatographic separation)[1] | Moderate to Low (potential for interference from other fluorophores)[1] |
| Sample Throughput | Lower (due to chromatographic run times) | Higher (measurements are typically faster) |
Experimental Workflows
The following diagram illustrates a typical experimental workflow for the cross-validation of HPLC and fluorescence spectroscopy for this compound quantification.
Caption: Experimental workflow for comparing HPLC and fluorescence spectroscopy.
Detailed Experimental Protocols
HPLC with Fluorescence Detection
This protocol is based on a validated method for the determination of a this compound derivative in plasma.[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Fluorescence Detection:
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Direct Fluorescence Spectroscopy
This protocol outlines a general procedure for the direct fluorometric quantification of this compound.
-
Sample Preparation:
-
Dilute the biological sample with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration within the linear range of the instrument.
-
A sample extraction step, similar to the one used for HPLC, may be necessary to reduce matrix effects.
-
-
Spectrofluorometer Settings:
-
Excitation Wavelength: Set to the Soret band of this compound, typically around 400-405 nm.
-
Emission Wavelength: Scan the emission spectrum from approximately 580 nm to 700 nm. The primary emission peak for monomeric this compound is typically around 615-620 nm.[5]
-
Set appropriate excitation and emission slit widths to optimize signal-to-noise ratio.
-
-
Measurement:
-
Measure the fluorescence intensity of a blank sample (buffer or extracted matrix).
-
Measure the fluorescence intensity of the prepared samples.
-
Subtract the blank reading from the sample readings.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the fluorescence intensity of the standards.
-
Construct a calibration curve by plotting fluorescence intensity against concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Advantages and Disadvantages
HPLC with Fluorescence Detection
Advantages:
-
High Specificity: Chromatographic separation resolves this compound from other endogenous fluorescent compounds, minimizing interference.[1]
-
High Sensitivity and Accuracy: The combination of separation and sensitive detection leads to reliable and precise quantification.[2]
-
Established and Validated Methods: Numerous validated HPLC methods for porphyrin analysis are available in the literature.[6][7]
Disadvantages:
-
Lower Throughput: Each sample requires a specific run time for chromatographic separation.
-
Higher Cost: HPLC systems and columns represent a significant investment.
-
More Complex Workflow: Sample preparation and instrument operation require more technical expertise.
Direct Fluorescence Spectroscopy
Advantages:
-
High Sensitivity: Fluorescence is an inherently sensitive technique.
-
High Throughput: Measurements are rapid, allowing for the analysis of a large number of samples in a short time.
-
Lower Cost: Spectrofluorometers are generally less expensive than HPLC systems.
-
Simpler Workflow: Requires minimal sample preparation in some cases.
Disadvantages:
-
Lower Specificity: Prone to interference from other fluorescent molecules in the biological matrix, which can lead to inaccurate results.[1]
-
Matrix Effects: The fluorescence of this compound can be influenced by the sample environment, including pH, solvent polarity, and the presence of quenching agents.[1]
-
Inner Filter Effect: At high concentrations, the absorption of excitation or emission light by the sample itself can lead to non-linear calibration curves.
Conclusion and Recommendations
The choice between HPLC with fluorescence detection and direct fluorescence spectroscopy for this compound quantification depends on the specific requirements of the study.
HPLC with fluorescence detection is the gold standard for accurate and reliable quantification of this compound in complex biological matrices. Its high specificity and the availability of validated methods make it the preferred choice for clinical pharmacokinetic studies, regulatory submissions, and research where precise and accurate data are essential.
Direct fluorescence spectroscopy can be a valuable tool for rapid screening and for applications where high throughput is more critical than absolute accuracy. It is particularly useful for preliminary studies, in vitro assays with relatively clean sample matrices, and for monitoring relative changes in this compound concentration. However, careful consideration of potential interferences and matrix effects is crucial, and results should be interpreted with caution. For quantitative analysis in complex samples, cross-validation with a more specific method like HPLC is highly recommended.
References
- 1. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optica Publishing Group [opg.optica.org]
- 3. agilent.com [agilent.com]
- 4. This compound derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-gated fluorescence spectroscopy of porphyrin derivatives incorporated into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic studies of photobleaching and photoproduct formation of porphyrins used in tumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-resolved fluorescence spectroscopy of a this compound derivative used for photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of First vs. Second-Generation Porphyrin Photosensitizers in Photodynamic Therapy
A Guide for Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising non-invasive treatment modality for various cancers and other diseases. This therapeutic strategy relies on the interplay of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce cell death. The evolution of photosensitizers from the first to the second generation has been pivotal in enhancing the efficacy and safety of PDT. This guide provides a comprehensive comparative analysis of first and second-generation porphyrin photosensitizers, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
First-Generation Porphyrin Photosensitizers: The Foundation
The first generation of photosensitizers is primarily represented by hematoporphyrin derivatives (HpD) and its more purified form, Photofrin® (porfimer sodium).[1][2] These compounds laid the groundwork for modern PDT and have been approved for treating various cancers, including those of the esophagus and lungs.[3][4][5] However, their use is associated with several limitations.
A significant drawback of first-generation photosensitizers is their complex and often undefined chemical composition, which can lead to variability in treatment outcomes.[1] Furthermore, they exhibit relatively weak absorption in the longer wavelength region of the light spectrum (around 630 nm), which limits the penetration of light into deeper tissues.[6] A notable side effect is prolonged skin photosensitivity, requiring patients to avoid direct sunlight for several weeks after treatment.[7][8]
Second-Generation Porphyrin Photosensitizers: A Leap Forward
To address the shortcomings of their predecessors, second-generation photosensitizers were developed with improved properties.[1][2][9] These agents are typically pure, well-characterized compounds with strong absorption at longer wavelengths (650-800 nm), allowing for the treatment of more deep-seated tumors.[10] This category includes a diverse range of molecules such as benzoporphyrins (e.g., Verteporfin/Visudyne®), chlorins, and phthalocyanines.[1]
Key advantages of second-generation photosensitizers include enhanced tumor selectivity, higher quantum yields of singlet oxygen production, and faster clearance from the body, leading to reduced skin photosensitivity.[1][11] For instance, Verteporfin (Visudyne®), a benzoporphyrin derivative, is activated at 690 nm and has a much shorter period of photosensitivity compared to Photofrin®.[12][13]
Quantitative Comparison of Photosensitizer Performance
The following tables summarize the key quantitative data comparing the performance of first and second-generation porphyrin photosensitizers.
| Property | First-Generation (e.g., Photofrin®) | Second-Generation (e.g., Verteporfin) | References |
| Chemical Composition | Complex mixture of porphyrin oligomers | Pure, single compound | [1][14] |
| Primary Absorption Wavelength (Q-band) | ~630 nm | ~690 nm | [6][15] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Lower (~0.2 - 0.5 in various media) | Higher (~0.4 - 0.8 in various media) | [11][16][17][18] |
| Tissue Penetration of Light | Shallower | Deeper | [6] |
| Tumor Selectivity | Moderate | Generally higher | [1] |
| Duration of Skin Photosensitivity | Prolonged (several weeks) | Shorter (a few days) | [7][8][12][13] |
Table 1: General Comparison of First vs. Second-Generation Porphyrin Photosensitizers
| Photosensitizer | Molar Absorption Coefficient (ε) at λmax | Singlet Oxygen Quantum Yield (ΦΔ) | References |
| Photofrin® | ~3,000 M⁻¹cm⁻¹ at 630 nm | ~0.4 in PBS/Triton X-100 | [6][15][16] |
| Verteporfin (Visudyne®) | ~33,000 M⁻¹cm⁻¹ at 690 nm | ~0.78 in methanol | [11][15] |
Table 2: Photophysical and Photochemical Properties of Representative Photosensitizers
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation and comparison of photosensitizers.
Singlet Oxygen Quantum Yield (ΦΔ) Measurement
This protocol describes the indirect method for determining the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical quencher.
Materials:
-
Photosensitizer of interest
-
Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
Fluorometer
-
Light source with a specific wavelength for excitation
-
Quartz cuvettes
-
Appropriate solvent (e.g., DMF, ethanol)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF should be prepared in the dark to prevent degradation.[19]
-
Prepare Sample and Reference Solutions: In separate quartz cuvettes, prepare solutions containing the photosensitizer (sample) or the reference photosensitizer and DPBF. The absorbance of the photosensitizer at the irradiation wavelength should be matched between the sample and reference.[20]
-
Initial Absorbance/Fluorescence Measurement: Measure the initial absorbance of the DPBF in both solutions at its absorption maximum (around 410-415 nm). Alternatively, measure the initial fluorescence of DPBF.[20]
-
Irradiation: Irradiate both solutions with a monochromatic light source at the excitation wavelength of the photosensitizer for a defined period. Ensure equal light exposure for both sample and reference.[19]
-
Measure Absorbance/Fluorescence Decrease: After irradiation, measure the decrease in DPBF absorbance or fluorescence. The rate of decrease is proportional to the amount of singlet oxygen produced.[21]
-
Calculate ΦΔ: The singlet oxygen quantum yield of the sample photosensitizer (ΦΔ_sample) can be calculated using the following formula:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the rates of DPBF decomposition for the sample and reference, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference photosensitizers.
-
Cellular Uptake and Subcellular Localization
This protocol outlines the use of fluorescence microscopy to determine the cellular uptake and subcellular localization of photosensitizers.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Photosensitizer
-
Fluorescent organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
-
Hoechst 33342 (for nuclear staining)
-
Confocal laser scanning microscope
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture vessel (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with the photosensitizer at a desired concentration and incubate for a specific period.
-
Organelle Staining: In the last 30-60 minutes of the photosensitizer incubation, add the fluorescent organelle tracker to the medium.
-
Nuclear Staining: After incubation, wash the cells with PBS and then incubate with Hoechst 33342 for a short period to stain the nuclei.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Wash the cells with PBS and acquire images using a confocal laser scanning microscope. Use appropriate excitation and emission wavelengths for the photosensitizer, organelle tracker, and nuclear stain.
-
Analysis: Analyze the merged images to determine the colocalization of the photosensitizer with specific organelles. The kinetics of uptake can be determined by varying the incubation time.[22]
In Vitro Phototoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a photosensitizer following PDT.[23]
Materials:
-
Cancer cell line
-
96-well plates
-
Photosensitizer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Light source for PDT
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[25]
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer. Incubate for a specific duration. Include control wells without the photosensitizer.[26]
-
Irradiation: After incubation, wash the cells with PBS and add fresh medium. Expose the cells to a specific light dose from a suitable light source. Keep a set of plates in the dark as a control for dark toxicity.[27]
-
Post-Irradiation Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[24]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.[24]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the photosensitizer concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[23]
In Vivo Antitumor Efficacy in a Murine Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of PDT using a subcutaneous tumor model in mice.[28]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Photosensitizer
-
Light source with appropriate wavelength and fiber optics
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[29]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[29]
-
Photosensitizer Administration: Administer the photosensitizer to the mice, typically via intravenous injection.[30]
-
Drug-Light Interval: Wait for a predetermined period (drug-light interval) to allow for optimal tumor accumulation of the photosensitizer.
-
Irradiation: Anesthetize the mice and irradiate the tumor area with a specific light dose delivered via a fiber optic.[31]
-
Tumor Monitoring: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight and general health of the mice.[32]
-
Efficacy Evaluation: Plot tumor growth curves and survival curves for different treatment groups (e.g., control, light only, photosensitizer only, PDT).[32]
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess the extent of necrosis and apoptosis.
Visualizing Key Processes in Photosensitizer Evaluation
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways relevant to the comparative analysis of photosensitizers.
Caption: Experimental workflow for the evaluation of new photosensitizers.
Caption: Simplified signaling pathway of PDT-induced cell death.
Conclusion
The transition from first to second-generation porphyrin photosensitizers marks a significant advancement in the field of photodynamic therapy. The improved photophysical properties, enhanced tumor selectivity, and reduced side effects of second-generation agents have expanded the clinical utility of PDT. This guide provides a framework for the comparative analysis of these photosensitizers, offering quantitative data and detailed experimental protocols to support ongoing research and development. By understanding the nuances of each generation and employing rigorous evaluation methods, the scientific community can continue to innovate and optimize photosensitizers for more effective and safer cancer treatments.
References
- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PDT with PHOTOFRIN® (porfimer sodium) for Injection - Photofrin® [photofrin.com]
- 4. Microinvasive Endobronchial Non-Small-Cell Lung Cancer (NSCLC) - Photofrin® [photofrin.com]
- 5. Photofrin (Porfimer Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. mdpi.com [mdpi.com]
- 7. Home - Photofrin® [photofrin.com]
- 8. Photofrin Uses, Side Effects & Warnings [drugs.com]
- 9. Clinical development of photodynamic agents and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical examination of first and second generation photosensitizers used in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verteporfin, photofrin II, and merocyanine 540 as PDT photosensitizers against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Visudyne (verteporfin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Visudyne (Verteporfin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. researching.cn [researching.cn]
- 15. researchgate.net [researchgate.net]
- 16. Singlet oxygen generation by Photofrin in homogeneous and light-scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
- 20. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vivo PDT [bio-protocol.org]
- 30. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
In Vivo Performance of Hematoporphyrin Derivative Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of various hematoporphyrin derivative (HPD) formulations used in photodynamic therapy (PDT). The information is supported by experimental data to aid in the selection and development of photosensitizers.
This compound derivatives are a cornerstone in the field of photodynamic therapy, acting as photosensitizers that, upon activation by light of a specific wavelength, generate reactive oxygen species to induce cell death in targeted tissues, primarily tumors. The efficacy of PDT is critically dependent on the specific formulation of the this compound derivative used. This guide delves into the in vivo performance of several key HPD formulations, presenting comparative data on their therapeutic efficacy, cellular uptake, and formulation strategies.
Comparative Efficacy of this compound Derivatives
The in vivo effectiveness of different HPD formulations varies significantly, influenced by factors such as the purity of the active components, the delivery vehicle, and the specific chemical modifications of the porphyrin structure.
Photofrin® and its Enriched Formulation, Photofrin® II
Photofrin®, a first-generation photosensitizer, is a complex mixture of this compound derivatives and has been a benchmark in PDT.[1][2] An enriched version, Photofrin® II, contains a higher concentration of the active hydrophobic components. In vivo studies have demonstrated the superior performance of Photofrin® II. In a study using DBA/2Ha mice with implanted tumors, Photofrin® II led to significantly greater tumor necrosis at lower light doses compared to the standard Photofrin®.[3] Specifically, at a light dose of 20 J/cm², tumors in mice treated with Photofrin® II exhibited 60-80% necrosis, while those treated with Photofrin® showed only minimal patchy necrosis.[3] This enhanced efficacy is attributed to the enrichment of the nonpolar, hydrophobic components that are believed to be primarily responsible for the biological activity.[3]
| Formulation | Animal Model | Tumor Type | Drug Dose (mg/kg) | Light Dose (J/cm²) | Tumor Necrosis (%) | Increase in Tumor Fluorescence (%) |
| Photofrin® | DBA/2Ha mice | Implanted Tumor | 10 | 20 | Minimal patchy necrosis | 13.9 |
| Photofrin® II | DBA/2Ha mice | Implanted Tumor | 10 | 20 | 60-80 | 25.2 |
| Photofrin® | DBA/2Ha mice | Implanted Tumor | 10 | 40-60 | 80 | Not Reported |
| Photofrin® II | DBA/2Ha mice | Implanted Tumor | 10 | 40-60 | 80 | Not Reported |
| Photofrin® | DBA/2Ha mice | Implanted Tumor | 10 | 80-100 | 100 | Not Reported |
| Photofrin® II | DBA/2Ha mice | Implanted Tumor | 10 | 80-100 | 100 | Not Reported |
Novel this compound Derivative Formulations
Research into new HPD formulations aims to improve tumor selectivity, reduce side effects, and enhance therapeutic outcomes. One such novel derivative, BL-1, has shown promising results in preclinical studies. In vivo experiments with BL-1 demonstrated significant tumor inhibition.[4] Another approach involves optimizing the delivery vehicle, as seen with a gel formulation of this compound-HCl using glycerin as a penetration enhancer for topical PDT. This formulation resulted in a more significant decrease in tumor size compared to a water-dissolved formula, with histopathological examination revealing a more effective distribution of the drug throughout the tumor.[5]
| Formulation | Animal Model | Tumor Type | Key Finding |
| BL-1 | Balb/c nude mice | Eca-109 tumor | Exhibited better inhibitory effect on tumor cells compared to HMME.[4] |
| This compound-HCl in Glycerin Gel | Not Specified | Not Specified | Showed more significant decrease in tumor rate compared to water-dissolved formula.[5] |
Comparative Studies with Other Porphyrins
The therapeutic potential of HPDs is often evaluated against other porphyrin-based photosensitizers. In a comparative study, Photofrin® II was found to be a significantly more potent photosensitizer than uroporphyrin I, both in vivo and in vitro.[6] Mice treated with Photofrin® II at 10 mg/kg showed complete tumor necrosis at a light dose of 100 J/cm², whereas those treated with uroporphyrin I at a higher dose of 40 mg/kg exhibited only minimal superficial necrosis even at a light dose of 400 J/cm².[6]
Furthermore, Photofrin® has also been investigated for its radiosensitizing properties. A study in nude mice with human bladder cancer showed that only Photofrin®, among several tested porphyrins, significantly improved the tumor's response to X-ray radiation, increasing the tumor volume doubling time from 6.2 days in the control group to 10.9 days in the irradiated groups.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are summaries of the experimental protocols from the cited research.
In Vivo Tumor Necrosis and Fluorescence Study (Photofrin® vs. Photofrin® II)
-
Animal Model: DBA/2Ha mice with implanted mammary tumors.[3]
-
Drug Administration: A standard dose of 10 mg/kg of either Photofrin® or Photofrin® II was administered intraperitoneally.[3]
-
Photodynamic Therapy: Tumors were exposed to light at 630 nm with total doses ranging from 20 to 100 J/cm².[3]
-
Outcome Assessment: Tumor necrosis was evaluated through histological examination. Tumor fluorescence was measured and compared to control tissue to determine the relative percentage increase.[3]
Topical PDT with this compound-HCl Gel
-
Formulation: A gel containing this compound-HCl dissolved in glycerin.[5]
-
Animal Model: Animals with induced tumors.[5]
-
Treatment Groups: Different groups of animals were treated with the glycerin-dissolved Hp-HCl gel and a water-dissolved formula.[5]
-
Outcome Assessment: Tumor growth rates were measured over 35 days post-implantation. Histopathological examination of tumor sections was performed to assess drug distribution and tumor cell disappearance.[5]
In Vivo Antitumor Activity of BL-1
-
Animal Model: Balb/c nude mice bearing Eca-109 tumors.[4]
-
Drug Administration: The photosensitizer (PS) was administered to the mice.[4]
-
Treatment Groups: The mice were divided into four groups: a control group, a light-only group, a PS-only group, and a PS-PDT group (with both drug and light).[4]
-
Outcome Assessment: Tumor regeneration or healing was observed daily after PDT. Tumor inhibition rates were measured by calculating the weight of the tumors.[4]
Visualizing Experimental Workflows and Mechanisms
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for in vivo photodynamic therapy experiments.
References
- 1. biomedres.us [biomedres.us]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of fluorescence and photodynamic activities of whole this compound derivative and its enriched active components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Topical Photodynamic Therapy Mediated with this compound-HCl using Glycerin as Penetrating Enhancer: In vitro and in vivo studies [jlsa.journals.ekb.eg]
- 6. Study of the in vivo and in vitro photosensitizing capabilities of uroporphyrin I compared to photofrin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photofrin as a specific radiosensitizing agent for tumors: studies in comparison to other porphyrins, in an experimental in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hematoporphyrin as a Fluorescent Probe for Metal Ions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate detection of metal ions is a critical task in various applications, from environmental monitoring to understanding biological processes. Fluorescent probes offer a highly sensitive, selective, and real-time method for this purpose. This guide provides an objective comparison of hematoporphyrin, a naturally derived porphyrin, as a fluorescent probe for metal ions against other common alternatives, supported by experimental data and detailed protocols.
Principle of Detection: How this compound Senses Metal Ions
This compound belongs to the porphyrin family, a class of macrocyclic organic compounds characterized by a highly conjugated system of four pyrrole rings.[1] This structure is responsible for their intrinsic fluorescence. The detection mechanism primarily relies on the interaction between the metal ion and the nitrogen atoms within the porphyrin ring.[2]
When a specific metal ion is introduced, it coordinates with the porphyrin's central cavity, forming a stable metal-porphyrin complex.[1][2] This complexation alters the electronic properties of the porphyrin, leading to a phenomenon known as fluorescence quenching, where the intensity of the emitted light is significantly reduced.[3][4] The degree of quenching is typically proportional to the concentration of the metal ion, allowing for quantitative analysis. The high affinity of the porphyrin's aza macrocyclic ring for certain metal ions is a key factor in the probe's selectivity.[2][5]
Experimental Validation: A Case Study with Copper (Cu²⁺)
To validate its use, we examine a study where this compound was functionalized with graphene oxide (HP-GO) to create a highly sensitive and selective sensor for copper ions (Cu²⁺).[2][5]
This protocol outlines the general steps for measuring metal ion concentration using a this compound-based probe.
-
Preparation of Probe Solution: Prepare a stock solution of the this compound probe (e.g., HP-GO) in a suitable buffer (e.g., 0.01 M phosphate buffer, pH 8).[2] Dilute the stock solution to a working concentration that yields a stable and measurable fluorescence signal.
-
Instrument Setup: Use a fluorescence spectrometer. Set the excitation wavelength to the probe's absorption maximum (e.g., 390 nm for HP-GO) and the emission and excitation slit widths to an appropriate value (e.g., 10 nm).[2]
-
Calibration Curve:
-
Prepare a series of standard solutions with known concentrations of the target metal ion (e.g., Cu²⁺) in the same buffer.
-
To a fixed volume of the probe solution, add a calculated amount of a metal ion standard. Dilute the final mixture to a consistent volume with distilled water.
-
Record the fluorescence emission spectrum for each standard after a set incubation time (e.g., 5-10 minutes) at room temperature to allow for complex formation.
-
Plot the fluorescence intensity (or the change in intensity) against the metal ion concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample (e.g., tap water, river water) by filtering and adjusting the pH to match the buffer.
-
Add the prepared sample to the probe solution in the same manner as the standards.
-
Measure the fluorescence intensity and determine the metal ion concentration by interpolating from the calibration curve.
-
-
Selectivity Test: To confirm selectivity, repeat the measurement process by adding potential interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Pb²⁺, Hg²⁺) to the probe solution and observe any changes in fluorescence.[2][5]
The following table summarizes the quantitative performance of the this compound-graphene oxide probe for detecting Cu²⁺ in aqueous solutions.[2][5]
| Performance Metric | Value | Notes |
| Target Ion | Cu²⁺ | High selectivity against numerous other metal ions.[5] |
| Linear Range 1 | 0 - 1,180 nM | Two linear regions were observed in the study.[2][5] |
| Linear Range 2 | 3,930 - 47,270 nM | |
| Limit of Detection (LOD) | 54 nM | Demonstrates high sensitivity.[2][5] |
| Optimal pH Range | 6 - 10 | Suitable for a wide range of environmental and biological samples.[5] |
| Response Time | < 10 minutes | Rapid complex formation and fluorescence quenching.[2] |
| Stability | > 21 days | The probe showed long-term stability in water.[2] |
Comparison with Alternative Fluorescent Probes
While this compound is a viable probe, several other classes of fluorescent materials are widely used for metal ion detection.[6][7] Each has distinct advantages and limitations.
| Probe Type | This compound | Rhodamine-Based Dyes | Coumarin-Based Dyes | Quantum Dots (QDs) |
| Principle | Fluorescence Quenching | Spirolactam Ring-Opening ("Turn-On") | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence Quenching or FRET |
| Advantages | Natural origin, good selectivity for specific ions (e.g., Cu²⁺, Zn²⁺), well-understood mechanism.[2][8] | High photostability, high quantum yield, large molar extinction coefficient, often used for Hg²⁺ detection.[7][9] | High quantum yield, good photostability, tunable structures.[10] | High photostability, broad absorption spectra, tunable narrow emission, potential for multiplexing.[7] |
| Disadvantages | Lower quantum yield compared to synthetic dyes, potential for aggregation in aqueous solutions (can be mitigated by modification).[11] | Can be cytotoxic, synthesis can be complex. | Often require UV excitation, which can cause background fluorescence in biological samples. | Potential toxicity (often contain heavy metals like Cd), complex surface chemistry.[7] |
| Typical LOD | nM range (e.g., 54 nM for Cu²⁺).[2] | pM to nM range (e.g., 1.4 nM for Hg²⁺).[9] | nM range (e.g., 5.0 nM for Hg²⁺).[10] | pM to nM range.[7] |
| Bioimaging | Yes, used in photodynamic therapy, indicating cell permeability.[1] | Widely used for intracellular ion imaging.[9] | Yes, used for cell imaging.[10] | Widely used due to high photostability.[7] |
Conclusion
This compound is a valid and effective fluorescent probe for the detection of specific metal ions, most notably Cu²⁺ and Zn²⁺.[2][8] Its primary advantages lie in its natural origin and the high selectivity conferred by its porphyrin ring structure. While synthetic dyes like rhodamine and coumarin derivatives may offer higher quantum yields and lower detection limits for certain ions like Hg²⁺, this compound's performance is highly competitive, with detection limits in the nanomolar range.[2][9][10]
Modification of this compound, such as functionalization with graphene oxide, can further enhance its stability and sensitivity, making it a robust tool for environmental and biological research.[2][5] For scientists and professionals choosing a fluorescent probe, the decision should be guided by the specific metal ion of interest, the required sensitivity, and the complexity of the sample matrix. This compound represents a reliable and well-documented option in the analytical toolbox.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly fluorescent this compound modified graphene oxide for selective detection of copper ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 7. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 8. Effects of some divalent metal ions on the aging phenomenon of this compound and photofrin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives [mdpi.com]
A Comparative Guide to New Photosensitizers Versus Hematoporphyrin Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of new-generation photosensitizers against the established hematoporphyrin standards used in photodynamic therapy (PDT). By presenting key performance indicators, detailed experimental protocols, and elucidating the underlying cellular mechanisms, this document serves as a vital resource for the rational selection and development of more effective phototherapeutic agents.
Executive Summary
Photodynamic therapy is a clinically approved modality for cancer treatment that relies on the interplay of a photosensitizer, light, and oxygen. For decades, this compound and its derivatives, such as Photofrin®, have been the gold standard. However, the quest for improved therapeutic outcomes has driven the development of new photosensitizers with enhanced photophysical properties, greater tumor selectivity, and reduced side effects. This guide offers a side-by-side comparison of these novel agents against this compound, focusing on critical parameters: singlet oxygen quantum yield, photostability, and cellular uptake. The data presented herein is supported by detailed experimental methodologies to ensure reproducibility and facilitate further research.
Data Presentation: A Quantitative Comparison
The efficacy of a photosensitizer is determined by several key photophysical and biological parameters. The following tables summarize the performance of various new photosensitizers in comparison to this compound and its derivatives.
Table 1: Singlet Oxygen Quantum Yield (ΦΔ)
Singlet oxygen is the primary cytotoxic agent in Type II photodynamic therapy. A higher singlet oxygen quantum yield generally correlates with greater photodynamic efficacy.
| Photosensitizer Class | Specific Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference |
| Porphyrin (Standard) | This compound (Hp) | 0.44 - 0.85 | Various Solvents | [1] |
| This compound Derivative (HpD) | ~0.64 (monomer), ~0.11 (dimer) | Methanol, Water | ||
| Photofrin II® | 0.89 | PB/TX100 | [2] | |
| Chlorin | meso-Chlorin e6 (m-Ce6) Derivatives | 0.5 - 0.77 | Various Solvents | [2] |
| mono-L-aspartyl chlorin e6 (NPe6) | - | - | ||
| Bacteriochlorin | - | Generally higher than chlorins | - | |
| Phthalocyanine | Aluminum (III) Phthalocyanine Tetrasulfonate (AlPcS4) | - | - | |
| BODIPY | Iodinated BODIPY | Up to 0.96 | - | |
| Brominated BODIPY | ~0.71 | - | ||
| BILa | 0.27 | Ethanol | [3] | |
| BDILa | 0.47 | Ethanol | [3] |
Table 2: Photostability
Photostability, or the resistance to photodegradation upon light exposure, is crucial for a sustained therapeutic effect. A higher photostability ensures that the photosensitizer remains active throughout the treatment duration.
| Photosensitizer Class | Specific Compound | Photobleaching Quantum Yield (Φpb) | Key Findings | Reference |
| Porphyrin (Standard) | This compound (HP) | 4.7 x 10⁻⁵ | Relatively low photostability. | [4] |
| Photofrin II® | 5.4 x 10⁻⁵ | Similar to this compound. | ||
| Chlorin | mono-L-aspartyl chlorin e6 (NPe6) | 8.2 x 10⁻⁴ | Higher photobleaching than this compound. | [4] |
| Phthalocyanine | General | Generally high photostability | Resistant to photobleaching. | [5] |
| BODIPY | General | Generally more stable than fluorescein dyes | Good photostability, but can be susceptible to photooxidation. | [6][7] |
Table 3: Cellular Uptake
Efficient uptake by target cancer cells is a prerequisite for effective PDT. This table provides a qualitative and, where available, quantitative comparison of cellular accumulation.
| Photosensitizer Class | Specific Compound | Cellular Uptake Comparison with this compound/Photofrin® | Key Findings | Reference |
| Porphyrin (Standard) | This compound Derivative (HPD) | Baseline | Standard for comparison. | |
| Chlorin | Temoporfin (mTHPC) | Higher uptake | Potentiated a 100-fold higher cytotoxic effect than HPD, partly due to higher uptake. | [2] |
| Chlorin e6 | Higher uptake in lymphocytes | Dimethyl esters of chlorin e6 showed greater accumulation than non-esterified porphyrins. | [4] | |
| BODIPY | BPOI and BPCI | Readily taken up by tumor cells | Low toxicity and efficient cellular uptake observed. |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the indirect method using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen.
Materials:
-
Photosensitizer of interest
-
This compound (as a reference standard)
-
1,3-diphenylisobenzofuran (DPBF)
-
Appropriate solvent (e.g., ethanol, dimethylformamide)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the new photosensitizer, this compound, and DPBF in the chosen solvent.
-
In a quartz cuvette, mix the photosensitizer solution (either the new one or this compound) with the DPBF solution. The final concentrations should be optimized to ensure sufficient light absorption by the photosensitizer and a measurable decrease in DPBF absorbance over time.
-
Measure the initial absorbance of the solution at the Q-band of the photosensitizer and at the maximum absorbance wavelength of DPBF (~415 nm).
-
Irradiate the solution with the light source at the Q-band wavelength of the photosensitizer.
-
At regular time intervals, stop the irradiation and record the UV-Vis spectrum, monitoring the decrease in the absorbance of DPBF.
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF photooxidation.
-
The singlet oxygen quantum yield of the new photosensitizer (ΦΔ_sample) can be calculated using the following formula:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of this compound.
-
k_sample and k_ref are the rates of DPBF photooxidation for the new photosensitizer and this compound, respectively.
-
I_abs_sample and I_abs_ref are the rates of light absorption by the new photosensitizer and this compound, respectively.
-
Photostability Assay
This protocol outlines a method to assess the photodegradation of a photosensitizer using UV-Vis spectroscopy.
Materials:
-
Photosensitizer of interest
-
Appropriate solvent
-
UV-Vis spectrophotometer
-
Light source with a broad emission spectrum or a specific wavelength
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the photosensitizer in the chosen solvent with a known concentration.
-
Measure the initial UV-Vis absorption spectrum of the solution, paying close attention to the Soret and Q-bands.
-
Expose the solution to the light source for a defined period.
-
At regular time intervals, record the UV-Vis absorption spectrum.
-
The photodegradation can be quantified by the decrease in the absorbance at the main absorption peaks.
-
The photobleaching quantum yield (Φpb) can be determined by more complex actinometric measurements, but a relative comparison of the percentage of degradation over time provides a good indication of photostability.
Cellular Uptake Assay via Flow Cytometry
This protocol describes a quantitative method to measure the intracellular accumulation of a fluorescent photosensitizer.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Photosensitizer of interest
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere and grow overnight.
-
Incubate the cells with various concentrations of the photosensitizer for different time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells twice with ice-cold PBS to remove any unbound photosensitizer.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer, exciting the photosensitizer at its appropriate wavelength and measuring the emitted fluorescence.
-
The mean fluorescence intensity of the cell population is directly proportional to the amount of intracellular photosensitizer. A comparison of the mean fluorescence intensities between cells treated with the new photosensitizer and those treated with this compound provides a quantitative measure of their relative cellular uptake.
Mandatory Visualizations: Signaling Pathways and Workflows
Understanding the cellular response to photodynamic therapy is crucial for the development of targeted and effective treatments. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for benchmarking new photosensitizers.
Caption: Key signaling pathways in photodynamic therapy-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Photophysical Properties of Tumor-Targeted Water-Soluble BODIPY Photosensitizers for Photodynamic Therapy [mdpi.com]
- 4. Photobleaching of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dokumen.pub [dokumen.pub]
- 6. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Porphyrin Derivative Photostability for Photodynamic Therapy
For researchers, scientists, and drug development professionals, the photostability of a photosensitizer is a critical parameter in the efficacy and safety of photodynamic therapy (PDT). The progressive destruction of the porphyrin macrocycle under illumination, known as photobleaching, can significantly impact the therapeutic outcome. This guide provides a comparative analysis of the photobleaching kinetics of several common porphyrin derivatives, supported by experimental data and detailed protocols to aid in the selection and evaluation of photosensitizers.
Porphyrins and their derivatives are cornerstone photosensitizers in PDT, valued for their ability to generate cytotoxic reactive oxygen species (ROS) upon light activation.[1] However, the very process that makes them effective can also lead to their degradation.[2] The rate of this photobleaching is a double-edged sword: while a controlled breakdown can minimize damage to healthy tissue by limiting the photosensitizer's active lifetime, rapid degradation can prevent the complete eradication of the target tissue.[3] Understanding the photobleaching kinetics of different porphyrin derivatives is therefore essential for optimizing treatment protocols.
Comparative Photobleaching Kinetics
The photostability of a porphyrin derivative is quantified by its photobleaching quantum yield (Φpb), which represents the fraction of absorbed photons that result in the degradation of the photosensitizer molecule. A lower quantum yield indicates higher photostability. The following table summarizes the initial photobleaching quantum yields for several porphyrin derivatives, as measured in a pH 7.4 phosphate buffer in air.
| Porphyrin Derivative | Abbreviation | Photobleaching Quantum Yield (Φpb) | Reference |
| Hematoporphyrin | HP | 4.7 x 10⁻⁵ | [3] |
| Photofrin II® | PF II | 5.4 x 10⁻⁵ | [3] |
| Tetra(4-sulfonatophenyl)porphine | TSPP | 9.8 x 10⁻⁶ | [3] |
| Uroporphyrin I | URO | 2.8 x 10⁻⁵ | [3] |
| Protoporphyrin IX | PP IX | Varies with measurement method | [4] |
| This compound Derivative | HpD | Varies with measurement method | [4] |
*For Protoporphyrin IX and this compound Derivative, the quantum yields were found to be significantly higher when measured by fluorescence decay compared to absorbance decay, suggesting that the monomeric, more fluorescent forms are more susceptible to photobleaching.[4]
The data reveals that TSPP is the most photostable of the group under these conditions, with the lowest photobleaching quantum yield.[3] Conversely, Photofrin II® exhibits the highest rate of photobleaching.[3] It is important to note that these values can be influenced by the local microenvironment. For instance, low oxygen concentrations significantly reduce photobleaching yields, while the presence of certain molecules like furfuryl alcohol or methyl viologen can either inhibit or accelerate the process depending on the specific porphyrin.[3]
Experimental Workflow for Measuring Photobleaching Kinetics
The determination of photobleaching kinetics typically involves irradiating a solution of the porphyrin derivative and monitoring the change in its concentration over time. This is often achieved through spectrophotometry or spectrofluorometry.
Figure 1. A generalized workflow for determining the photobleaching kinetics of porphyrin derivatives.
Detailed Experimental Protocol
The following is a generalized protocol for determining the photobleaching quantum yield of a porphyrin derivative in solution, based on methods described in the literature.[3][4][5]
I. Materials and Equipment:
-
Porphyrin derivative of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes
-
Light source with a specific wavelength output (e.g., laser, filtered lamp)
-
Power meter
-
UV-Vis Spectrophotometer or Spectrofluorometer
-
Magnetic stirrer and stir bar (optional)
II. Procedure:
-
Solution Preparation: Prepare a stock solution of the porphyrin derivative in a suitable solvent and then dilute it in PBS (pH 7.4) to a concentration that gives an initial absorbance of approximately 0.1 to 0.5 at the irradiation wavelength.
-
Initial Measurement: Record the initial absorbance or fluorescence spectrum of the porphyrin solution in a quartz cuvette.
-
Irradiation:
-
Place the cuvette in the sample holder of the spectrophotometer/spectrofluorometer.
-
Irradiate the sample with a light source of known power output and at a wavelength strongly absorbed by the porphyrin. The light beam should uniformly illuminate the cuvette volume.
-
If using a magnetic stirrer, ensure gentle and constant stirring throughout the irradiation to maintain a homogenous solution.
-
-
Kinetic Monitoring:
-
At regular time intervals, stop the irradiation and record the full absorbance or fluorescence spectrum.
-
Continue this process until a significant decrease in the Soret band or a characteristic Q-band is observed.
-
-
Data Analysis:
-
Plot the absorbance (or fluorescence intensity) at the monitored wavelength against the irradiation time.
-
Determine the initial rate of photobleaching from the initial slope of this plot.
-
The photobleaching quantum yield (Φpb) can then be calculated using the following equation: Φpb = (dC/dt)₀ / I₀ * V * Nₐ * ε * l * C₀ Where:
-
(dC/dt)₀ is the initial rate of change of porphyrin concentration.
-
I₀ is the incident light intensity in photons per second.
-
V is the volume of the solution.
-
Nₐ is Avogadro's number.
-
ε is the molar extinction coefficient at the irradiation wavelength.
-
l is the path length of the cuvette.
-
C₀ is the initial concentration of the porphyrin.
-
-
The Mechanism of Photobleaching: A Complex Process
The photobleaching of porphyrins is generally understood to be a photo-oxidative process.[5] Upon light absorption, the porphyrin is excited to a triplet state. This excited state can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen. These highly reactive species can then attack the porphyrin macrocycle itself, leading to its degradation.[6] This process can result in the opening of the porphyrin ring.[6]
Interestingly, the illumination of some porphyrins, such as this compound and its derivatives, can also lead to the formation of stable photoproducts that absorb in the red spectral region, around 640 nm.[6] The formation of these photoproducts is influenced by the aggregation state of the porphyrin and the pH of the solution, with increased formation in neutral and alkaline conditions.[6] Porphyrins tend to be more photostable in acidic environments (below pH 5).[6]
Conclusion
The selection of a photosensitizer for photodynamic therapy requires a careful consideration of its photophysical and photochemical properties. The photobleaching kinetics of a porphyrin derivative directly impacts its therapeutic efficacy and potential side effects. The data and protocols presented in this guide offer a framework for the comparative evaluation of different porphyrin-based photosensitizers, enabling researchers and clinicians to make more informed decisions in the development and application of PDT. The provided experimental workflow and protocol can be adapted to specific laboratory settings to systematically assess the photostability of novel and existing photosensitizers.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantum yields and kinetics of the photobleaching of this compound, Photofrin II, tetra(4-sulfonatophenyl)-porphine and uroporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic and biological testing of photobleaching of porphyrins in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic studies of photobleaching and photoproduct formation of porphyrins used in tumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hematoporphyrin: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of hematoporphyrin, a photosensitizing agent commonly used in research and photodynamic therapy.
This compound and its derivatives are classified as hazardous substances and require careful management to prevent harm to personnel and the environment. Disposal must adhere to all applicable federal, state, and local regulations for hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the information provided in its Safety Data Sheet (SDS). Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (double gloving is recommended), and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]
-
Avoid Contact: Prevent contact with skin and eyes.[3][4] In case of contact, flush the affected area with copious amounts of water.
-
Photosensitivity: Be aware that this compound is a photosensitizer.[5][6] Exposure to light can cause it to generate reactive oxygen species.[7] While this is the basis of its therapeutic use, uncontrolled reactions should be avoided.
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Clean-up:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4] Use an explosion-proof vacuum if available.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
-
Collect Waste: Place all contaminated materials, including cleaning supplies and PPE, into a clean, dry, and properly labeled, sealable container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.
This compound Waste Disposal Workflow
The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance. The following diagram illustrates the decision-making and handling process for this compound waste.
Caption: A workflow diagram for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
The disposal of this compound waste should be managed as hazardous pharmaceutical waste. It is crucial to segregate waste streams to ensure proper handling and disposal.
1. Waste Classification:
The primary step is to classify the this compound waste. This is generally based on the amount of active compound remaining in the waste item.
| Waste Type | Description |
| Trace Waste | Items that are "RCRA empty," meaning they contain less than 3% by weight of the original chemical.[8] This includes empty vials, IV bags, and lightly contaminated PPE (gloves, gowns, etc.). |
| Bulk Waste | Items that do not meet the "RCRA empty" criteria.[8] This includes unused or expired this compound, solutions containing this compound, and materials from spill clean-ups. |
2. Waste Segregation and Containment:
Proper segregation and containment are critical to prevent accidental exposure and to comply with regulations.
-
Trace Waste:
-
Bulk Waste:
3. Labeling:
All waste containers must be clearly and accurately labeled.
-
Trace Waste Containers: Label with "Trace Chemotherapy Waste" and identify the contents (i.e., "this compound-contaminated materials").
-
Bulk Waste Containers: Affix a hazardous waste label that includes:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The accumulation start date
-
The specific hazards (e.g., "Toxic," "Photosensitizer")
-
4. Storage:
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic. The storage area should be clearly marked.
5. Disposal:
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in the regular trash.[9] The EHS department will ensure that the waste is transported to a licensed hazardous waste disposal facility for proper treatment, which is typically incineration for pharmaceutical waste.[10]
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found in the search results, the handling and safety procedures are derived from standard laboratory practices for hazardous chemicals and are informed by the Safety Data Sheets provided by manufacturers. The waste segregation and containerization procedures are based on guidelines for the disposal of chemotherapy and other hazardous drugs.[7][8]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. Photodynamic inactivation of cancer cells in vitro. Effect of irradiation temperature and dose fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic inactivation of selected intracellular enzymes by this compound derivative and their relationship to tumor cell viability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved photodynamic inactivation of gram-positive bacteria using this compound encapsulated in liposomes and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic studies of photobleaching and photoproduct formation of porphyrins used in tumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active oxygen intermediates in the degradation of this compound derivative in tumor cells subjected to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Viral Photodynamic Inactivation of T4-like Bacteriophage as a Mammalian Virus Model in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. epa.gov [epa.gov]
- 9. policies.dartmouth.edu [policies.dartmouth.edu]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
